molecular formula C15H15N B118713 (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 118864-75-8

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B118713
CAS No.: 118864-75-8
M. Wt: 209.29 g/mol
InChI Key: PRTRSEDVLBBFJZ-HNNXBMFYSA-N
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Description

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
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InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1CN[C@H](C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80922796
Record name 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
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Molecular Weight

209.29 g/mol
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CAS No.

118864-75-8
Record name (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
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Record name (1S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline
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Record name 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
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Record name Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (1S)
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Record name (1S)-1,2,3,4-TETRAHYDRO-1-PHENYLISOQUINOLINE
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Foundational & Exploratory

An In-depth Technical Guide to (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral molecule (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a significant heterocyclic compound in medicinal chemistry. This document details its structural characteristics, physicochemical properties, synthesis protocols, and key biological activities, with a focus on its roles as a crucial synthetic intermediate and a scaffold for developing novel therapeutics.

Core Molecular Structure and Properties

This compound is a secondary amine featuring a tetrahydroisoquinoline core with a phenyl substituent at the first position, conferring chirality to the molecule.[1] This structure serves as a fundamental building block for more complex molecules, including the antimuscarinic agent Solifenacin.[2][3]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

PropertyValueReference(s)
IUPAC Name This compound[4]
CAS Number 118864-75-8[3]
Molecular Formula C₁₅H₁₅N[3]
Molecular Weight 209.29 g/mol [3][5]
Appearance White to off-white solid[3]
Melting Point 80-82 °C
Boiling Point 338 °C
Density 1.065 g/cm³
Solubility Soluble in organic solvents (e.g., methanol, ethanol, chloroform); Insoluble in water.
InChI Key PRTRSEDVLBBFJZ-HNNXBMFYSA-N
SMILES C1CN--INVALID-LINK--C3=CC=CC=C3[4]

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound typically involves the preparation of the racemic mixture followed by chiral resolution. A common and industrially relevant approach is the Bischler-Napieralski reaction, followed by reduction and subsequent resolution.[2]

Synthetic Workflow

The overall process for synthesizing the racemic compound and resolving the desired (S)-enantiomer is depicted below.

G Synthesis and Resolution Workflow cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution A β-Phenylethylamine + Benzoyl Chloride B N-(2-Phenylethyl)benzamide A->B Acylation C 1-Phenyl-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization (PPA or POCl₃) D Racemic (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline C->D Reduction (e.g., NaBH₄) E Racemic Amine + D-(-)-Tartaric Acid D->E F Diastereomeric Salt Mixture E->F Salt Formation G Crystallized (S)-Amine-(R,R)-Tartrate Salt F->G Fractional Crystallization H (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline G->H Basification & Extraction

Caption: Workflow for the synthesis of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline and subsequent chiral resolution.

Experimental Protocols

This protocol is a generalized procedure based on the Bischler-Napieralski reaction followed by reduction.[2][6]

Step 1: Acylation to N-(2-Phenylethyl)benzamide

  • In a reaction vessel, dissolve β-phenylethylamine in a suitable non-polar solvent (e.g., toluene) under an inert atmosphere.

  • Add an organic base (e.g., triethylamine) to the solution.

  • Slowly add benzoyl chloride to the mixture at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to proceed at room temperature until completion, monitored by TLC.

  • Upon completion, wash the reaction mixture with water and an aqueous base (e.g., NaHCO₃ solution) to remove unreacted reagents and byproducts.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(2-phenylethyl)benzamide.

Step 2: Bischler-Napieralski Cyclization

  • To the N-(2-phenylethyl)benzamide, add a dehydrating/condensing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) in a suitable solvent like toluene or xylene.[2][6][7]

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product, 1-phenyl-3,4-dihydroisoquinoline, with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Dissolve the crude 1-phenyl-3,4-dihydroisoquinoline in a suitable alcoholic solvent, such as methanol or ethanol.[8][9]

  • Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.[8][9]

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the racemic product.

This protocol describes the resolution of the racemic mixture using D-(-)-tartaric acid.[10][11]

  • Dissolve the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in a hot alcoholic solvent, typically methanol.[11]

  • In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in hot methanol.

  • Combine the two hot solutions and allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to facilitate crystallization.

  • The less soluble diastereomeric salt, this compound-D-tartrate, will precipitate.

  • Collect the crystals by filtration and wash with a small amount of cold methanol.

  • To liberate the free base, dissolve the collected salt in water and basify the solution with an aqueous base (e.g., NaOH solution) to a pH of approximately 10-12.

  • Extract the enantiomerically enriched (S)-amine with an organic solvent (e.g., ethyl acetate or ether).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the final product.

Biological Activities and Mechanisms of Action

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is of significant interest in drug discovery due to its presence in molecules with diverse biological activities. The primary areas of investigation include oncology and neuropharmacology.

Inhibition of Tubulin Polymerization

Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drugs.[12] By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division.

The inhibition of tubulin polymerization triggers a cascade of events leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.

G Tubulin Inhibition Signaling Pathway A This compound Derivative B Tubulin Polymerization A->B Inhibits C Microtubule Dynamics Disruption D Mitotic Spindle Defect C->D E Spindle Assembly Checkpoint (SAC) Activation D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis (Programmed Cell Death) F->G

Caption: Signaling cascade initiated by the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

This protocol provides a method to quantify the effect of a test compound on tubulin polymerization in vitro.[13][14][15]

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare a fluorescent reporter solution (e.g., DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.[13]

    • Prepare the test compound (and positive/negative controls like paclitaxel and nocodazole) at various concentrations in a suitable buffer.

  • Assay Procedure:

    • In a pre-chilled 96-well plate, add the assay buffer, GTP (to a final concentration of 1 mM), and the fluorescent reporter.

    • Add the test compound dilutions to the respective wells. Include wells for vehicle control (e.g., DMSO) and reference compounds.

    • Initiate the polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate into a fluorescence plate reader pre-warmed to 37 °C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) at regular intervals (e.g., every minute) for 60 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the effect of the compound on the polymerization rate (Vmax) and the steady-state polymer mass.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Dopaminergic System Modulation

This compound and its analogs have been investigated for their effects on the dopaminergic system. They have been used as lead compounds for the development of dopamine β-hydroxylase (DBH) inhibitors.[3] DBH is the enzyme responsible for converting dopamine to norepinephrine.

Inhibition of DBH leads to an accumulation of dopamine and a reduction in norepinephrine levels within noradrenergic neurons. This modulation of neurotransmitter levels is being explored for potential therapeutic applications in conditions such as addiction and neurodegenerative diseases.[16][17]

G Dopamine β-Hydroxylase Inhibition Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Substrate Norepinephrine Norepinephrine DBH->Norepinephrine Catalyzes Conversion Inhibitor This compound (Lead Compound) Inhibitor->DBH Inhibits

Caption: Mechanism of dopamine β-hydroxylase inhibition by this compound-based compounds.

  • Enzyme and Substrate Preparation: A source of DBH (e.g., purified from bovine adrenal glands or recombinant human DBH) is used. The substrate is typically tyramine or dopamine. Cofactors such as ascorbic acid and copper are required for enzyme activity.[18]

  • Incubation: The enzyme is incubated at 37 °C with the substrate, cofactors, and varying concentrations of the test inhibitor.

  • Product Quantification: The reaction is stopped, and the amount of product formed (octopamine from tyramine, or norepinephrine from dopamine) is quantified. This is often achieved using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: The rate of product formation is measured, and the inhibitory activity of the compound is determined by calculating the IC₅₀ or Kᵢ value.

Summary of Biological Activity

The versatility of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold has led to the development of derivatives with a range of biological targets. The table below presents a summary of reported activities for compounds based on this core structure.

Biological Target/ActivityCompound Type/DerivativePotency (IC₅₀/EC₅₀/Kᵢ)Reference(s)
Tubulin Polymerization 1-Phenyl-3,4-dihydroisoquinoline derivativesLow µM range[12][19]
Dopamine β-Hydroxylase Lead compound for inhibitor developmentNot specified[3]
Dopamine Transporter 4-Phenyl tetrahydroisoquinoline derivativesNot specified
17β-Hydroxysteroid Dehydrogenase 1 N-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives~350 nM (racemate)[20][21]

Conclusion

This compound is a cornerstone chiral intermediate in modern medicinal chemistry. Its rigid, three-dimensional structure provides an excellent scaffold for the design of potent and selective modulators of various biological targets. The established synthetic routes and the diverse biological activities associated with its derivatives, particularly in the fields of oncology and neuropharmacology, ensure that this compound will remain a subject of intensive research and development for the foreseeable future. This guide has provided the core technical information required by professionals to effectively utilize and innovate upon this valuable molecular entity.

References

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Core Scaffold for Neurological and Anti-neoplastic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a pivotal chiral building block in medicinal chemistry, serving as a core scaffold for compounds with significant biological activities. While quantitative data on the parent molecule is limited in publicly accessible literature, its derivatives have demonstrated notable effects, primarily as inhibitors of tubulin polymerization and dopamine β-hydroxylase (DBH). Furthermore, the broader class of 1-substituted-tetrahydroisoquinolines has been investigated for neuroprotective properties. This technical guide provides a comprehensive overview of the biological activities associated with the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold, presenting available quantitative data for key derivatives, detailed experimental methodologies for relevant biological assays, and visualizations of the implicated signaling pathways.

Core Biological Activities

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is associated with three primary areas of biological activity: inhibition of tubulin polymerization, modulation of catecholamine biosynthesis via dopamine β-hydroxylase inhibition, and potential neuroprotective effects.

Inhibition of Tubulin Polymerization

Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as inhibitors of tubulin polymerization, a mechanism central to the action of many successful anti-cancer agents.[1] By interfering with the dynamics of microtubule assembly and disassembly, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

Dopamine β-Hydroxylase (DBH) Inhibition

This compound has been utilized as a lead compound for the development of dopamine β-hydroxylase (DBH) inhibitors. DBH is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine. Inhibition of DBH can elevate dopamine levels and decrease norepinephrine levels, a strategy being explored for the treatment of conditions such as congestive heart failure, hypertension, and certain neuropsychiatric disorders.

Neuroprotective Potential

Related endogenous brain amines, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated stereoselective neuroprotective effects against various neurotoxins.[2] The (R)-enantiomer of 1MeTIQ, in particular, has shown protective action, suggesting that the stereochemistry at the 1-position is crucial for this activity.[2] The proposed mechanism involves indirect antioxidant effects, which may be relevant to the (1S)-1-phenyl analog.[2]

Quantitative Data for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Table 1: Tubulin Polymerization Inhibitory Activity of a 1-Phenyl-3,4-dihydroisoquinoline Derivative

Compound Description Assay Type IC50 (µM) Reference

| Compound 5n | 1-phenyl-3,4-dihydroisoquinoline with a 3'-OH and 4'-OCH3 substituted B-ring | Tubulin Polymerization Inhibition | Data not explicitly quantified in abstract |[1] |

Note: The referenced study identifies compound 5n as having optimal bioactivity among the tested series, though a specific IC50 value is not provided in the abstract. The study focused on 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogues.

Table 2: Inhibitory Activity of DBH Inhibitors with Tetrahydroisoquinoline-like Scaffolds

Compound Target Assay Type IC50 (nM) Reference
Nepicastat Dopamine-β-hydroxylase (bovine) Enzymatic Assay 8.5 [3]
Nepicastat Dopamine-β-hydroxylase (human) Enzymatic Assay 9 [3]

| Etamicastat | Dopamine-β-hydroxylase | Enzymatic Assay | 107 |[3] |

Note: Nepicastat and Etamicastat are presented as examples of potent DBH inhibitors to illustrate the therapeutic relevance of this target. They are not direct derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline but are relevant to the discussion of DBH inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold.

In Vitro Tubulin Polymerization Assay

This protocol is based on the principle of measuring light scattering as a result of microtubule formation from purified tubulin.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well microplates

Procedure:

  • Preparation: Pre-warm the spectrophotometer to 37°C. Prepare serial dilutions of the test compound in General Tubulin Buffer.

  • Reaction Mixture: On ice, add the following to each well of a pre-chilled 96-well plate:

    • General Tubulin Buffer

    • Test compound dilution (or controls)

    • Purified tubulin to a final concentration of 3 mg/mL

  • Initiation: To initiate polymerization, add GTP to a final concentration of 1 mM.

  • Measurement: Immediately place the plate in the 37°C spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. Plot the rate of polymerization (or the endpoint absorbance) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol describes a general method for measuring DBH activity, which can be adapted for inhibitor screening. The assay measures the enzymatic conversion of a substrate (e.g., tyramine) to its product (octopamine).

Objective: To determine the IC50 of a test compound on DBH activity.

Materials:

  • Purified or recombinant DBH, or human serum as a source of DBH

  • Tyramine hydrochloride (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Sodium fumarate

  • Copper sulfate (CuSO4)

  • Tris-HCl buffer (pH 7.4)

  • Test compound stock solution (e.g., in DMSO)

  • Perchloric acid (for reaction termination)

  • UHPLC-PDA system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ascorbic acid, catalase, sodium fumarate, and CuSO4.

  • Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., Nepicastat) and a negative control (vehicle).

  • Enzyme Addition: Add the DBH enzyme source to the tubes and pre-incubate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding the substrate, tyramine.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination: Stop the reaction by adding ice-cold perchloric acid.

  • Sample Preparation: Centrifuge the samples to pellet precipitated protein. Filter the supernatant for analysis.

  • Quantification: Analyze the samples using a UHPLC-PDA system to separate and quantify the substrate (tyramine) and the product (octopamine).

  • Data Analysis: Calculate the percentage of DBH inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes are provided below using Graphviz.

G cluster_0 Drug Interaction cluster_1 Cellular Disruption cluster_2 Cell Cycle Checkpoint cluster_3 Programmed Cell Death 1-Phenyl-THIQ Derivative 1-Phenyl-THIQ Derivative Tubulin Tubulin 1-Phenyl-THIQ Derivative->Tubulin Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibition of Polymerization SAC Activation SAC Activation Microtubule Disruption->SAC Activation G2/M Arrest G2/M Arrest SAC Activation->G2/M Arrest Intrinsic Apoptosis Pathway Intrinsic Apoptosis Pathway G2/M Arrest->Intrinsic Apoptosis Pathway p53, Bcl-2 Family Apoptosis Apoptosis Intrinsic Apoptosis Pathway->Apoptosis

Caption: Signaling Pathway from Tubulin Inhibition to Apoptosis.

G cluster_0 Drug Interaction cluster_1 Enzymatic Reaction cluster_2 Neurotransmitter Level Shift 1-Phenyl-THIQ Derivative 1-Phenyl-THIQ Derivative DBH DBH 1-Phenyl-THIQ Derivative->DBH 1-Phenyl-THIQ Derivative->DBH Inhibition Norepinephrine Norepinephrine DBH->Norepinephrine Product Decreased Norepinephrine Decreased Norepinephrine DBH->Decreased Norepinephrine Increased Dopamine Increased Dopamine DBH->Increased Dopamine Dopamine Dopamine Dopamine->DBH Substrate

Caption: Mechanism of Dopamine β-Hydroxylase (DBH) Inhibition.

G Prepare Reagents Prepare Reagents Serial Dilution of Compound Serial Dilution of Compound Prepare Reagents->Serial Dilution of Compound Incubate with Enzyme Incubate with Enzyme Serial Dilution of Compound->Incubate with Enzyme Initiate with Substrate Initiate with Substrate Incubate with Enzyme->Initiate with Substrate Terminate Reaction Terminate Reaction Initiate with Substrate->Terminate Reaction UHPLC Analysis UHPLC Analysis Terminate Reaction->UHPLC Analysis Calculate IC50 Calculate IC50 UHPLC Analysis->Calculate IC50

References

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral small molecule that has garnered interest in medicinal chemistry and pharmacology. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents and has been investigated for its own biological activities.[1] This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon evidence from studies on its derivatives and related compounds. The primary molecular targets identified include tubulin, the N-methyl-D-aspartate (NMDA) receptor complex, and dopamine β-hydroxylase. This document details the signaling pathways associated with these targets, summarizes available quantitative data on related compounds, and outlines the experimental protocols used to elucidate these mechanisms.

Introduction

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. The specific enantiomer, this compound, is a key building block in the synthesis of more complex molecules, including the antimuscarinic agent solifenacin.[2] Beyond its role as a synthetic intermediate, research into its direct biological effects has pointed towards three primary areas of interaction: inhibition of tubulin polymerization, antagonism of the NMDA receptor, and inhibition of dopamine β-hydroxylase. This guide will explore each of these mechanisms in detail.

Inhibition of Tubulin Polymerization

Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as inhibitors of tubulin polymerization.[3] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.

Signaling Pathway

The inhibition of tubulin polymerization by these compounds leads to a cascade of cellular events, culminating in apoptosis. The binding of the inhibitor to tubulin prevents the formation of microtubules, which disrupts the mitotic spindle. This activates the spindle assembly checkpoint (SAC), a crucial cell cycle checkpoint that ensures the proper segregation of chromosomes. Prolonged activation of the SAC leads to cell cycle arrest in the G2/M phase. If the cell is unable to resolve the spindle defect, it is directed towards the intrinsic apoptotic pathway.

1-phenyl-1,2,3,4-tetrahydroisoquinoline_derivative (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Derivative Tubulin Tubulin 1-phenyl-1,2,3,4-tetrahydroisoquinoline_derivative->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Disrupts Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Mitotic_Spindle_Formation->Spindle_Assembly_Checkpoint Activates G2_M_Arrest G2/M Phase Arrest Spindle_Assembly_Checkpoint->G2_M_Arrest Induces Apoptosis Apoptosis G2_M_Arrest->Apoptosis Leads to

Caption: Signaling pathway of tubulin polymerization inhibition.
Quantitative Data

Table 1: Cytotoxicity and Tubulin Polymerization Inhibition of Selected 1-phenyl-3,4-dihydroisoquinoline Derivatives

Compound Modifications Cytotoxicity (IC50, µM) Tubulin Polymerization Inhibition Reference

| 5n | 3'-OH and 4'-OCH3 substituted 1-phenyl B-ring | Optimal bioactivity reported | Potent inhibitor |[3] |

Note: Specific IC50 values for cytotoxicity and tubulin polymerization for the parent compound are not provided in the cited literature.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A common method to assess the effect of compounds on tubulin polymerization is a turbidity-based or fluorescence-based assay.[4]

  • Preparation of Reagents:

    • Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • GTP solution is prepared to a final concentration of 1 mM.

    • A polymerization enhancer such as glycerol may be used.

    • For fluorescence assays, a fluorescent reporter like DAPI is included.

    • The test compound, this compound or its derivatives, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure:

    • The reaction is initiated by warming the mixture of tubulin, GTP, and the test compound to 37°C.

    • The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

    • Alternatively, in a fluorescence-based assay, the incorporation of DAPI into the polymerizing microtubules results in an increase in fluorescence intensity, which is monitored over time.

  • Data Analysis:

    • The rate of polymerization and the maximum polymer mass are calculated from the kinetic curves.

    • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by plotting the inhibition of polymerization against the compound concentration.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been shown to act as non-competitive antagonists at the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory function.

Signaling Pathway

NMDA receptor antagonists block the ion channel of the receptor, preventing the influx of Ca2+ in response to glutamate and glycine binding. This modulation of glutamatergic neurotransmission can have various downstream effects, including neuroprotection under excitotoxic conditions and potential antidepressant effects. The blockade of NMDA receptors can lead to a downstream activation of other signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways.

1-phenyl-1,2,3,4-tetrahydroisoquinoline_derivative (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Derivative NMDA_Receptor NMDA Receptor 1-phenyl-1,2,3,4-tetrahydroisoquinoline_derivative->NMDA_Receptor Binds to PCP site Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Blocks Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Prevents Downstream_Signaling Downstream Signaling (e.g., BDNF, mTOR) Ca_Influx->Downstream_Signaling Modulates

Caption: Mechanism of NMDA receptor antagonism.
Quantitative Data

Direct binding data for this compound at the NMDA receptor is limited. However, studies on closely related analogs provide insight into the potential affinity.

Table 2: Binding Affinity of Tetrahydroisoquinoline Derivatives at the NMDA Receptor

Compound Target Site Binding Affinity (Ki) Reference

| (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | PCP site on NMDA receptor | 45.4 ± 3.9 nM | N/A |

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor

A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.[5]

  • Membrane Preparation:

    • Brain tissue (e.g., rat cortex) is homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • The membrane preparation is incubated with a radiolabeled ligand that binds to the target site on the NMDA receptor (e.g., [3H]MK-801 for the PCP site).

    • Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.

    • The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

    • The filters are washed with cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Dopamine β-Hydroxylase Inhibition

This compound has been identified as a lead compound for the development of dopamine β-hydroxylase (DBH) inhibitors.[2] DBH is an enzyme that catalyzes the conversion of dopamine to norepinephrine.

Signaling Pathway

Inhibition of DBH leads to a decrease in the synthesis of norepinephrine and a subsequent increase in the levels of dopamine. This modulation of catecholamine levels can have significant physiological effects, including alterations in blood pressure and neurotransmission.

1-phenyl-1,2,3,4-tetrahydroisoquinoline (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline DBH Dopamine β-Hydroxylase (DBH) 1-phenyl-1,2,3,4-tetrahydroisoquinoline->DBH Inhibits Dopamine_Conversion Dopamine → Norepinephrine 1-phenyl-1,2,3,4-tetrahydroisoquinoline->Dopamine_Conversion DBH->Dopamine_Conversion Catalyzes Norepinephrine_Levels ↓ Norepinephrine Levels Dopamine_Conversion->Norepinephrine_Levels Dopamine_Levels ↑ Dopamine Levels Dopamine_Conversion->Dopamine_Levels

Caption: Mechanism of dopamine β-hydroxylase inhibition.
Quantitative Data

Experimental Protocol: Dopamine β-Hydroxylase Activity Assay

The activity of DBH and the inhibitory potential of compounds can be measured using various methods, including spectrophotometric or chromatographic techniques.[6][7]

  • Enzyme and Substrate Preparation:

    • A source of DBH is required, which can be purified from tissues (e.g., adrenal glands) or human serum.

    • The substrate, dopamine or a dopamine analog like tyramine, is prepared in a suitable buffer.

    • Cofactors such as ascorbate and copper are necessary for enzyme activity.

  • Enzymatic Reaction:

    • The enzyme is incubated with the substrate and cofactors in the presence of varying concentrations of the inhibitor (this compound).

    • The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

  • Product Detection and Quantification:

    • The reaction is stopped, and the product (norepinephrine or its analog, e.g., octopamine) is quantified.

    • Quantification can be achieved using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or through a coupled enzymatic reaction that produces a spectrophotometrically detectable product.

  • Data Analysis:

    • The rate of product formation is measured at each inhibitor concentration.

    • The IC50 value is determined by plotting the percent inhibition of enzyme activity against the inhibitor concentration.

Conclusion

This compound is a molecule with multifaceted pharmacological potential. While much of the detailed quantitative research has focused on its derivatives, the available evidence strongly suggests that its mechanisms of action are centered around the inhibition of tubulin polymerization, antagonism of the NMDA receptor, and inhibition of dopamine β-hydroxylase. Further research is warranted to fully elucidate the specific binding affinities and functional consequences of the parent compound at these targets. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be critical for the potential development of this compound and its analogs as therapeutic agents.

References

Pharmacological Profile of Chiral Tetrahydroisoquinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tetrahydroisoquinolines (THIQs) are a pivotal class of heterocyclic compounds widely recognized as "privileged scaffolds" in medicinal chemistry. Their rigid structure, incorporating a chiral center, allows for stereospecific interactions with various biological targets, leading to a diverse range of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of chiral THIQs, focusing on their synthesis, receptor binding affinities, functional activities, and the signaling pathways they modulate. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Synthetic Methodologies

The enantioselective synthesis of THIQs is crucial for elucidating their stereospecific pharmacological effects. Several key synthetic strategies have been developed to access these chiral molecules with high enantiopurity.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[3] Asymmetric variations of this reaction often employ chiral auxiliaries or catalysts to achieve high enantioselectivity.[3]

Experimental Protocol: Asymmetric Pictet-Spengler Synthesis of (S)-Salsolidine

This protocol details the synthesis of (S)-salsolidine, a chiral THIQ, from 3,4-dimethoxyphenethylamine and acetaldehyde using a chiral phosphoric acid catalyst.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Acetaldehyde

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Toluene (anhydrous)

  • Hydrochloric Acid (in diethyl ether)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Magnesium Sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous toluene (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (0.5-2 mol%).

  • Cool the reaction mixture to the optimized temperature (e.g., -20 °C to room temperature, depending on the catalyst).

  • Add acetaldehyde (1.2 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the enantioenriched (S)-salsolidine.

  • For the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration and dry under vacuum.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to THIQs. This method involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.[4][5][6] Subsequent asymmetric reduction of the imine bond yields the chiral THIQ.[4]

Pharmacological Profile: Receptor Binding Affinities

Chiral THIQs exhibit a wide spectrum of pharmacological activities by interacting with various receptors, primarily within the central nervous system. The stereochemistry at the chiral center often dictates the binding affinity and selectivity for these targets.

Dopamine Receptors

Many chiral THIQs show significant affinity for dopamine D₂ and D₃ receptors, with enantiomers often displaying distinct binding profiles. This makes them attractive candidates for the development of treatments for neuropsychiatric disorders like schizophrenia and Parkinson's disease.[4][6][7]

Compound/EnantiomerReceptor SubtypeKᵢ (nM)Reference(s)
Compound 31 D₃4.0 (pKi 8.4)[7]
D₂~600[7]
Compound 6a D₃2.0[4]
D₂<100[4]
Compound 5s D₃1.2[4]
D₂~500[4]
Compound 5t D₃3.4[4]
D₂~500[4]
(S)-(-)-Govadine D₁5.77
D₂L165
D₃548
(R)-(+)-Govadine D₁8.75
D₂S708
D₃606
(S)-(-)-Isocorypalmine D₁5.5
D₂41.8
D₃37.3
S33138 D₃~0.2 (pKi 8.7)[8]
D₂L~79.4 (pKi 7.1)[8]
D₂S~50.1 (pKi 7.3)[8]
Serotonin Receptors

Chiral THIQs also interact with various serotonin (5-HT) receptor subtypes, particularly the 5-HT₁A and 5-HT₂A receptors. Their activity at these receptors suggests potential applications in treating anxiety, depression, and other mood disorders.[9][10]

Compound/EnantiomerReceptor SubtypeKᵢ (nM)Reference(s)
Compound 2a 5-HT₇1.2[11]
Compound 2b 5-HT₇93[11]
Various N-substituted THIQs 5-HT₁A< 50[12]
Aplysinopsin Derivatives 5-HT₂A / 5-HT₂C46 (for 5-HT₂C)[13]
8-OH-DPAT (agonist) 5-HT₁A-[14]
WAY100635 (antagonist) 5-HT₁A-
NMDA Receptors

A growing area of research is the modulation of N-methyl-D-aspartate (NMDA) receptors by chiral THIQs. Certain derivatives act as positive allosteric modulators (PAMs), enhancing receptor function, which could be beneficial for treating cognitive deficits associated with neurological and psychiatric disorders.[11][15][16]

Compound/EnantiomerReceptor Subtype(s)EC₅₀ (µM)Reference(s)
CIQ Analogues GluN2C/GluN2D5-10[15]
(S)-(-) Enantiomer GluN2B/GluN2C/GluN2DSubmicromolar[11]
(R)-(+) Enantiomer GluN2C/GluN2DSubmicromolar[11]
SGE-301 GluN2A/GluN2BSubmicromolar[3]
SGE-550 GluN1/GluN2A-DSubmicromolar[3]

Experimental Protocols for Pharmacological Evaluation

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity (Kᵢ) of a compound for a specific receptor.

Experimental Protocol: Dopamine D₂ Receptor Binding Assay using [³H]Spiperone

This protocol describes a competitive binding assay to determine the affinity of a chiral THIQ for the dopamine D₂ receptor.[1][2][17]

Materials:

  • Cell membranes expressing human dopamine D₂ receptors (e.g., from HEK293 or CHO cells)

  • [³H]Spiperone (Radioligand)

  • (+)-Butaclamol (for non-specific binding determination)

  • Test chiral THIQ compound

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes expressing D₂ receptors in the assay buffer at a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone (at a concentration near its Kₔ), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of (+)-butaclamol (e.g., 10 µM final concentration), 50 µL of [³H]Spiperone, and 100 µL of membrane suspension.

    • Competition: 50 µL of varying concentrations of the test chiral THIQ, 50 µL of [³H]Spiperone, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25-37 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target receptor.

Experimental Protocol: Intracellular Calcium Flux Assay for NMDA Receptor Modulation

This protocol outlines a method to assess the ability of a chiral THIQ to modulate NMDA receptor activity by measuring changes in intracellular calcium concentration.[13][18][19][20][21]

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • NMDA and Glycine (co-agonists)

  • Test chiral THIQ compound

  • 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities and liquid handling

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing NMDA receptors into 384-well plates and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37 °C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add the test chiral THIQ compound at various concentrations and incubate for a short period.

    • Add a submaximal concentration of NMDA and glycine to stimulate the receptors.

    • Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. For PAMs, an increase in the agonist-induced calcium influx will be observed. For antagonists, a decrease will be seen. Plot the response against the concentration of the test compound to determine the EC₅₀ (for PAMs) or IC₅₀ (for antagonists).

Signaling Pathways Modulated by Chiral Tetrahydroisoquinolines

The pharmacological effects of chiral THIQs are mediated by their ability to modulate intracellular signaling cascades upon binding to their target receptors.

Dopamine D₂ Receptor Signaling

Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαᵢ/ₒ proteins. Activation of D₂ receptors by an agonist, including certain chiral THIQs, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[18] Furthermore, D₂ receptor activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[7][22][23][24][25]

D2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THIQ Chiral THIQ (Agonist) D2R Dopamine D2 Receptor THIQ->D2R G_protein Gαi/βγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MEK MEK G_protein->MEK Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA ERK ERK MEK->ERK Phosphorylation CREB CREB ERK->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation

Dopamine D₂ Receptor Signaling Pathway

NMDA Receptor Signaling

NMDA receptors are ionotropic glutamate receptors that, when activated, allow the influx of Ca²⁺ into the neuron. Chiral THIQs that act as positive allosteric modulators (PAMs) enhance the receptor's response to its co-agonists, glutamate and glycine. The resulting increase in intracellular Ca²⁺ can activate various downstream signaling pathways, including the activation of protein kinases that can lead to the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB), ultimately influencing gene expression and synaptic plasticity.[16][26]

NMDA_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THIQ_PAM Chiral THIQ (PAM) NMDAR NMDA Receptor THIQ_PAM->NMDAR Potentiation Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Glutamate Glutamate/ Glycine Glutamate->NMDAR CaM Calmodulin Ca_ion->CaM Activation CaMK CaMK CaM->CaMK Activation CREB CREB CaMK->CREB Phosphorylation pCREB p-CREB Gene_Expression Gene Expression (Synaptic Plasticity) pCREB->Gene_Expression Modulation

NMDA Receptor Signaling Pathway

Serotonin 5-HT₁A Receptor Signaling

Similar to dopamine D₂ receptors, serotonin 5-HT₁A receptors are GPCRs coupled to Gαᵢ/ₒ proteins. Agonist binding, including by certain chiral THIQs, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This modulation of the cAMP/PKA pathway is a key mechanism through which 5-HT₁A receptor ligands exert their anxiolytic and antidepressant effects.[14]

Serotonin 5-HT₁A Receptor Signaling Pathway

Conclusion

Chiral tetrahydroisoquinolines represent a remarkably versatile class of compounds with significant potential for the development of novel therapeutics targeting a range of CNS disorders. Their rich stereospecific pharmacology, stemming from precise interactions with key receptors like those for dopamine, serotonin, and glutamate, continues to be an active and promising area of research. This technical guide has provided a foundational overview of their synthesis, pharmacological profile, and mechanisms of action. A deeper understanding of the structure-activity relationships and the specific signaling pathways modulated by these chiral molecules will be instrumental in designing the next generation of safer and more effective drugs.

References

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Technical Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a pivotal chiral intermediate in the synthesis of a range of pharmacologically active molecules. Its rigid, phenyl-substituted tetrahydroisoquinoline scaffold serves as a valuable building block for targeting various biological systems. This technical guide provides an in-depth overview of its synthesis, characterization, and its application in the development of pharmaceuticals, notably the antimuscarinic agent Solifenacin and a promising class of anticancer compounds that function as tubulin polymerization inhibitors. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to support researchers in the fields of medicinal chemistry and drug development.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. Its chirality at the C1 position is crucial for the stereospecific interactions with biological targets, offering a distinct advantage over its racemic or achiral counterparts.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₅H₁₅N
Molecular Weight 209.29 g/mol
CAS Number 118864-75-8
Appearance White to off-white crystalline powder
Melting Point 87 - 91 °C
Boiling Point 338 °C (lit.)
Density 1.06 g/mL
Optical Rotation [α]20/D = 10 - 14° (c=0.46 in CHCl₃)
Purity ≥ 98% (GC)

Characterization Data:

  • ¹H NMR (CDCl₃, 300 MHz): δ = 7.23–7.03 (m, 6H), 6.94–6.87 (d, J = 9.0 Hz, 2H), 6.77 (t, J = 7.3 Hz, 1H), 5.47 (t, J = 7.2 Hz, 1H), 4.80 (dd, J = 11.8, 7.8 Hz, 1H), 4.49 (dd, J = 11.8, 6.6 Hz, 1H), 3.66–3.47 (m, 2H), 3.09–2.93 (m, 1H), 2.72 (dt, J = 16.3, 5.0 Hz, 1H).[1]

  • ¹³C NMR (CDCl₃, 75 MHz): δ = 148.4, 135.3, 132.9, 129.5, 129.2, 128.1, 127.0, 126.7, 119.5, 115.1, 78.8, 58.2, 42.1, 26.5.[1]

Synthesis of this compound

The synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines can be achieved through several established methods, most notably the Bischler-Napieralski and Pictet-Spengler reactions. The enantiomerically pure (1S)-isomer is typically obtained either through asymmetric synthesis or by resolution of the racemic mixture.

Bischler-Napieralski Reaction followed by Reduction

This classical method involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.

Bischler-Napieralski Synthesis Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Resolution beta-Phenylethylamine beta-Phenylethylamine N-phenethylbenzamide N-phenethylbenzamide beta-Phenylethylamine->N-phenethylbenzamide Acylation Benzoyl_chloride Benzoyl_chloride Benzoyl_chloride->N-phenethylbenzamide N-phenethylbenzamide_2 N-phenethylbenzamide 1-Phenyl-3,4-dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline N-phenethylbenzamide_2->1-Phenyl-3,4-dihydroisoquinoline POCl3 or P2O5 1-Phenyl-3,4-dihydroisoquinoline_2 1-Phenyl-3,4-dihydroisoquinoline racemic-1-Phenyl-1,2,3,4-tetrahydroisoquinoline racemic-1-Phenyl-1,2,3,4-tetrahydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline_2->racemic-1-Phenyl-1,2,3,4-tetrahydroisoquinoline NaBH4 or H2/Catalyst racemic-1-Phenyl-1,2,3,4-tetrahydroisoquinoline_2 racemic-1-Phenyl-1,2,3,4-tetrahydroisoquinoline This compound This compound racemic-1-Phenyl-1,2,3,4-tetrahydroisoquinoline_2->this compound Chiral Acid (e.g., D-(-)-Tartaric acid)

Caption: Bischler-Napieralski synthesis workflow.

Experimental Protocol: Bischler-Napieralski Synthesis (General Procedure)

  • Amide Formation: To a solution of β-phenylethylamine in a suitable solvent (e.g., dichloromethane), an equimolar amount of benzoyl chloride and a base (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature until completion. The resulting N-phenethylbenzamide is isolated and purified.

  • Cyclization: The N-phenethylbenzamide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a high-boiling solvent (e.g., toluene or xylene) and heated to reflux.[2][3][4] This effects an intramolecular electrophilic aromatic substitution to yield 1-phenyl-3,4-dihydroisoquinoline.

  • Reduction: The crude 1-phenyl-3,4-dihydroisoquinoline is dissolved in a suitable solvent (e.g., methanol) and reduced with sodium borohydride (NaBH₄) at 0°C to room temperature to afford racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Resolution: The racemic mixture is resolved using a chiral resolving agent, such as D-(-)-tartaric acid, in a suitable solvent (e.g., methanol). The diastereomeric salt of the (1S)-enantiomer crystallizes preferentially and can be isolated by filtration. Subsequent treatment with a base liberates the enantiomerically pure this compound. An 81% yield with 96.7% enantiomeric excess has been reported for this resolution.[5]

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a more direct route to the tetrahydroisoquinoline core via the condensation of a β-arylethylamine with an aldehyde or ketone.[6][7][8][9][10]

Experimental Protocol: Pictet-Spengler Synthesis (General Procedure)

  • A mixture of β-phenylethylamine and benzaldehyde is reacted in the presence of a protic or Lewis acid catalyst (e.g., HCl, trifluoroacetic acid).

  • The reaction is typically carried out in a suitable solvent and may require heating. Microwave-assisted conditions have been shown to significantly accelerate the reaction.[8]

  • The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the tetrahydroisoquinoline ring system.

  • The resulting racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline can be resolved as described previously.

Application as a Pharmaceutical Intermediate: Synthesis of Solifenacin

This compound is a key starting material for the synthesis of Solifenacin, a competitive muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[11]

Solifenacin Synthesis Workflow cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Salt Formation S-PHTIQ (1S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline Carbamate_intermediate (1S)-Ethyl 1-phenyl-1,2,3,4- tetrahydroisoquinoline-2-carboxylate S-PHTIQ->Carbamate_intermediate Base (e.g., Triethylamine) Ethyl_chloroformate Ethyl Chloroformate Ethyl_chloroformate->Carbamate_intermediate Carbamate_intermediate_2 (1S)-Ethyl 1-phenyl-1,2,3,4- tetrahydroisoquinoline-2-carboxylate Solifenacin_base Solifenacin (base) Carbamate_intermediate_2->Solifenacin_base Base (e.g., NaH) R-Quinuclidinol (R)-3-Quinuclidinol R-Quinuclidinol->Solifenacin_base Solifenacin_base_2 Solifenacin (base) Solifenacin_succinate Solifenacin_succinate Solifenacin_base_2->Solifenacin_succinate Succinic_acid Succinic Acid Succinic_acid->Solifenacin_succinate

Caption: Synthesis of Solifenacin from the core intermediate.

Experimental Protocol: Synthesis of Solifenacin Succinate

  • Carbamate Formation: this compound is reacted with ethyl chloroformate in the presence of a base such as triethylamine in a solvent like methylene chloride at a low temperature (5-15°C). The reaction mixture is then warmed to room temperature and stirred to completion. The product, (1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate, is isolated after an aqueous workup.

  • Condensation: The carbamate intermediate is then condensed with (R)-(-)-3-quinuclidinol in the presence of a strong base like sodium hydride in a suitable solvent. This reaction forms the solifenacin base.

  • Salt Formation and Purification: The crude solifenacin base is treated with succinic acid in a solvent mixture, such as acetone and methanol, to form solifenacin succinate. The salt is then purified by recrystallization to yield the final active pharmaceutical ingredient with high purity.

Pharmacological Action of Solifenacin

Solifenacin is a competitive antagonist of muscarinic receptors, with a higher affinity for the M3 subtype. In the urinary bladder, acetylcholine released from parasympathetic nerves stimulates M3 receptors on the detrusor smooth muscle, leading to contraction and urination. By blocking these receptors, solifenacin reduces detrusor muscle contractility, thereby increasing bladder capacity and reducing the symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence.[12]

Solifenacin Signaling Pathway cluster_0 Normal Bladder Contraction cluster_1 Action of Solifenacin Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release Stimulates Contraction Detrusor Muscle Contraction Ca_release->Contraction Leads to Solifenacin Solifenacin M3_Receptor_2 Muscarinic M3 Receptor Solifenacin->M3_Receptor_2 Antagonizes Blocked_Pathway Signal Transduction Blocked M3_Receptor_2->Blocked_Pathway Relaxation Detrusor Muscle Relaxation Blocked_Pathway->Relaxation

Caption: Mechanism of action of Solifenacin.

Table 2: Pharmacokinetic Properties of Solifenacin

ParameterValue
Bioavailability ~90%
Time to Peak Plasma Concentration 3-8 hours
Plasma Protein Binding ~98%
Metabolism Hepatic (primarily via CYP3A4)
Elimination Half-life 45-68 hours

Application in Oncology: Tubulin Polymerization Inhibitors

Derivatives of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold have emerged as a promising class of anticancer agents that target microtubule dynamics. Specifically, certain 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogues act as tubulin polymerization inhibitors.

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell shape. They are in a constant state of dynamic instability, alternating between phases of polymerization (growth) and depolymerization (shrinkage). Disruption of this dynamic process is a clinically validated strategy in cancer therapy.

Tubulin Inhibition Mechanism cluster_0 Normal Microtubule Dynamics cluster_1 Action of 1-Phenyl-tetrahydroisoquinoline Derivatives Tubulin_dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_dimers Inhibitor 1-Phenyl-tetrahydroisoquinoline Derivative Tubulin_dimers_2 α/β-Tubulin Dimers Inhibitor->Tubulin_dimers_2 Binds to Blocked_Polymerization Polymerization Inhibited Tubulin_dimers_2->Blocked_Polymerization Microtubule_disruption Microtubule Disruption Blocked_Polymerization->Microtubule_disruption Mitotic_arrest Mitotic Arrest (G2/M phase) Microtubule_disruption->Mitotic_arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibitors.

These compounds bind to tubulin, preventing its polymerization into microtubules. This leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[13]

Table 3: In Vitro Activity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives as Tubulin Polymerization Inhibitors

CompoundCytotoxicity against CEM leukemia cell line (IC₅₀, µM)
21 4.10
32 0.64

Data from a study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives.

Conclusion

This compound is a versatile and valuable chiral intermediate in pharmaceutical research and development. Its utility is well-established in the synthesis of Solifenacin, a key therapeutic for overactive bladder. Furthermore, the tetrahydroisoquinoline scaffold continues to be a source of inspiration for the design of novel therapeutic agents, particularly in the field of oncology with the development of potent tubulin polymerization inhibitors. The synthetic methodologies and biological insights provided in this guide aim to facilitate further research and development of new chemical entities based on this privileged structural motif.

References

The Crucial Role of Stereochemistry in 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The stereochemistry at the C1 position, creating a chiral center, is of paramount importance, as the individual enantiomers often exhibit profoundly different pharmacological activities and metabolic profiles. This technical guide provides a comprehensive overview of the stereochemistry of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, its synthesis, and its critical role in the development of novel therapeutics, with a focus on its application as a tubulin polymerization inhibitor and a modulator of other key biological targets.

The Stereochemistry of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

The presence of a stereocenter at the C1 position of the tetrahydroisoquinoline ring in 1-phenyl-1,2,3,4-tetrahydroisoquinoline gives rise to two enantiomers: (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The spatial arrangement of the phenyl group at this chiral center dictates the molecule's three-dimensional shape, which in turn governs its interaction with chiral biological macromolecules such as enzymes and receptors. This stereochemical specificity is a cornerstone of its diverse pharmacological applications.

The differential biological activity of these enantiomers is well-documented. For instance, the (S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a key intermediate in the synthesis of Solifenacin, a potent M3 muscarinic receptor antagonist used to treat overactive bladder.[1] This highlights the necessity for stereoselective synthetic methods to access enantiomerically pure forms of this scaffold.

Asymmetric Synthesis of Chiral 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

The development of efficient and highly stereoselective methods for the synthesis of chiral 1-phenyl-THIQ is a significant area of research in organic chemistry. Key strategies include asymmetric hydrogenation of a prochiral precursor and the Pictet-Spengler reaction.

Asymmetric Hydrogenation

Asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline is a widely employed method for the synthesis of enantiomerically enriched 1-phenyl-1,2,3,4-tetrahydroisoquinoline. This reaction typically utilizes a chiral transition metal catalyst, often based on iridium or rhodium, with chiral phosphorus-based ligands.

A general workflow for this process is outlined below:

G Asymmetric Hydrogenation Workflow cluster_prep Pre-Reaction cluster_reaction Reaction cluster_workup Work-up and Purification start 1. Dissolve 1-phenyl-3,4-dihydroisoquinoline in an appropriate solvent (e.g., ethanol). degas 2. Degas the solution (e.g., with argon bubbling). start->degas catalyst 3. Add chiral catalyst and alkali. degas->catalyst hydrogenation 4. Pressurize the reactor with hydrogen gas. catalyst->hydrogenation react 5. Maintain reaction at a specific temperature and pressure. hydrogenation->react depressurize 6. Depressurize and quench the reaction. react->depressurize extraction 7. Extract the product. depressurize->extraction purification 8. Purify via chromatography. extraction->purification characterization 9. Characterize the product (NMR, HPLC for ee%). purification->characterization

Asymmetric Hydrogenation Workflow

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The mechanism proceeds through the formation of a Schiff base, which then undergoes electrophilic attack on the aromatic ring to form the tetrahydroisoquinoline core.

G Pictet-Spengler Reaction Mechanism amine β-Arylethylamine schiff Schiff Base Intermediate amine->schiff Condensation (-H2O) carbonyl Aldehyde/Ketone carbonyl->schiff iminium Iminium Ion schiff->iminium Protonation cyclization Intramolecular Electrophilic Cyclization iminium->cyclization 6-endo-trig product Tetrahydroisoquinoline cyclization->product Deprotonation (Restoration of Aromaticity)

Pictet-Spengler Reaction Mechanism

Importance in Drug Development

The stereochemistry of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a critical determinant of its biological activity. Different enantiomers can exhibit distinct pharmacological profiles, highlighting the importance of stereoselective synthesis in drug discovery.

Tubulin Polymerization Inhibitors

A significant area of interest is the development of 1-phenyl-THIQ derivatives as inhibitors of tubulin polymerization.[2][3] Tubulin is a key component of microtubules, which are essential for cell division, motility, and intracellular transport. By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, making them promising anticancer agents.

The signaling pathway from tubulin inhibition to apoptosis is a well-established mechanism for many anticancer drugs.

G Tubulin Inhibition Signaling Pathway inhibitor 1-Phenyl-THIQ Derivative tubulin Tubulin Polymerization inhibitor->tubulin Inhibition microtubule Microtubule Disruption tubulin->microtubule spindle Mitotic Spindle Defect microtubule->spindle arrest Cell Cycle Arrest (G2/M) spindle->arrest apoptosis Apoptosis arrest->apoptosis

Tubulin Inhibition Signaling Pathway

Other Biological Targets

Beyond tubulin inhibition, derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have shown activity against a range of other biological targets. For instance, N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), an enzyme implicated in estrogen-dependent diseases like breast cancer.[4][5] Additionally, various analogs have been explored for their potential as dopamine receptor ligands.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives.

Table 1: Asymmetric Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines

SubstrateChiral LigandConversion (%)Enantiomeric Excess (ee, %)Reference
6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolineL49994[8]
1-phenyl-3,4-dihydroisoquinolineL58675[8]
1-(4-nitrophenyl)-3,4-dihydroisoquinolineL4>9994[8]
1-(2-nitrophenyl)-3,4-dihydroisoquinolineL54576[8]

Table 2: Cytotoxicity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against CEM Leukemia Cell Line

CompoundR1R2R3R4R5IC50 (µM)Reference
21 3'-NH24'-OCH3HHH4.10[9]
32 3'-NH24'-OCH3HHH0.64[9]

Table 3: 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition

CompoundDescriptionIC50 (nM)Reference
Racemic THIQ derivative6-hydroxy, lipophilic substitutions at C1/C4, N-4'-chlorophenyl~350[10][11]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline

The following is a representative experimental protocol for the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline, based on procedures described in the literature.[12]

  • Reactor Preparation: A 5L autoclave is charged with 100g of 1-phenyl-3,4-dihydroisoquinoline.

  • Solvent Addition and Degassing: 1L of ethanol is added to dissolve the starting material. The solution is degassed by bubbling with argon for 1 hour.

  • Catalyst and Base Addition: The chiral catalyst (e.g., a BIAMH system catalyst) and a suitable base are added under an argon atmosphere.

  • Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure. The reaction mixture is stirred at a controlled temperature for a specified time until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: The reactor is cooled and depressurized. The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired enantiomerically enriched 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Characterization: The structure of the product is confirmed by 1H NMR, 13C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral HPLC analysis.

General Protocol for Pictet-Spengler Reaction

The following is a generalized protocol for the Pictet-Spengler reaction to synthesize a 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivative.

  • Reactant Dissolution: A β-phenylethylamine derivative is dissolved in a suitable solvent (e.g., methanol).

  • Carbonyl Compound Addition: Benzaldehyde or a substituted benzaldehyde is added to the solution.

  • Acid Catalysis: A protic acid (e.g., HCl) or a Lewis acid is added to catalyze the reaction.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period of time until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO3). The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Characterization: The final product is characterized by spectroscopic methods (NMR, IR, MS).

Conclusion

The stereochemistry of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a pivotal factor in its biological activity and its utility as a scaffold in drug discovery. The ability to synthesize enantiomerically pure forms of this molecule through methods like asymmetric hydrogenation and the Pictet-Spengler reaction has opened avenues for the development of highly specific and potent therapeutic agents. The success of 1-phenyl-THIQ derivatives as tubulin polymerization inhibitors and their potential in targeting other key enzymes underscores the importance of this structural motif. For researchers and drug development professionals, a deep understanding of the stereochemical nuances and synthetic strategies associated with 1-phenyl-1,2,3,4-tetrahydroisoquinoline is essential for the rational design and development of next-generation therapeutics.

References

Unveiling the Therapeutic Potential of 1-Phenyl-Tetrahydroisoquinoline Analogs: A Technical Guide to Core Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This technical guide provides an in-depth analysis of the key therapeutic targets of 1-phenyl-THIQ analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Cellular Proliferation and Viability

1-Phenyl-THIQ derivatives have emerged as potent anticancer agents through various mechanisms, primarily by disrupting fundamental cellular processes like microtubule dynamics and oncogenic signaling pathways.

Tubulin Polymerization Inhibition

A significant number of 1-phenyl-THIQ analogs exert their cytotoxic effects by inhibiting tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4] Compound 5n , a 1-phenyl-3,4-dihydroisoquinoline derivative with a 3'-hydroxy and 4'-methoxy substitution on the phenyl ring, has been identified as a potent tubulin polymerization inhibitor.[2][3]

Compound IDCell LineCytotoxicity IC50 (µM)Tubulin Polymerization Inhibition (%)Reference
5n Various Cancer Cell LinesNot specified in abstractsPotent inhibitor[2][3]
32 CEM (leukemia)0.6452% at 40 µM[5]
GM-3-18 Colon Cancer Cell Lines (Colo320, DLD-1, HCT116, SNU-C1, SW480)0.9 - 10.7Not specified[6]

This protocol outlines a common method for assessing the inhibitory effect of compounds on tubulin polymerization.

  • Reagent Preparation : Purified bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9). A GTP solution is prepared to initiate polymerization. Test compounds are dissolved in DMSO.

  • Reaction Setup : In a 384-well plate, the test compound at various concentrations is pre-incubated with the tubulin solution at 37°C. Control wells contain DMSO (vehicle), a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).

  • Initiation and Monitoring : GTP is added to all wells to initiate tubulin polymerization. The change in absorbance (or fluorescence) is monitored kinetically at 340 nm (or using a fluorescent reporter) in a microplate reader at 37°C for a set period (e.g., 60 minutes).

  • Data Analysis : The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The percentage of inhibition is calculated by comparing the rate in the presence of the test compound to the vehicle control. IC50 values can be determined by plotting inhibition percentages against compound concentrations.[7][8]

G

Tubulin Polymerization Assay Workflow
p21-Activated Kinase 4 (PAK4) Inhibition

PAK4 is a serine/threonine kinase that is overexpressed in several cancers and plays a crucial role in cell proliferation, migration, and invasion.[9][10] Certain 1-phenanthryl-tetrahydroisoquinoline analogs have been designed as small-molecule inhibitors of PAK4. Compound 21a from this series demonstrated potent in vitro inhibitory activity.[9] Inhibition of PAK4 by these analogs can disrupt the PAK4-LIMK1-cofilin signaling pathway, which is critical for cytoskeletal dynamics and cell motility.[9]

Compound IDPAK4 IC50 (µM)Reference
21a More potent than lead compound (specific value not in abstract)[9]

This protocol is a representative method for measuring PAK4 kinase activity and the inhibitory potential of test compounds.

  • Reagent Preparation : Prepare a 1x Kinase Assay Buffer. Dilute purified recombinant PAK4 enzyme, a specific peptide substrate (e.g., PAKtide), and ATP to their working concentrations in the kinase buffer. Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction : In a 96- or 384-well plate, add the inhibitor dilutions, followed by the PAK4 enzyme. Initiate the reaction by adding the ATP/substrate mixture.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 45 minutes.

  • Luminescence Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for another 45 minutes.

  • Data Acquisition and Analysis : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[2][11]

G

PAK4-LIMK1-Cofilin Signaling Pathway

Endocrine-Related Disorders: Targeting Steroid Hormone Synthesis

1-Phenyl-THIQ analogs show promise in treating hormone-dependent diseases, such as breast and ovarian cancers, by inhibiting key enzymes in steroid biosynthesis.

17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition

17β-HSD1 catalyzes the conversion of the less active estrone to the highly potent estradiol, a key driver in estrogen-dependent cancers.[3] N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been explored as nonsteroidal inhibitors of this enzyme. A racemic compound with a 6-hydroxy group, lipophilic substitutions at the 1- or 4-positions, and an N-4'-chlorophenyl substitution showed significant inhibitory activity.[3]

Compound Class17β-HSD1 IC50 (nM)Reference
N-(4'-chlorophenyl)-6-hydroxy-THIQ derivative (racemate)~350[1][3][12]

This protocol describes a typical in vitro assay to measure the inhibition of 17β-HSD1.

  • Enzyme Source : A bacterial cell homogenate containing recombinant human 17β-HSD1 is used as the enzyme source.

  • Reaction Mixture : The assay is conducted in a buffer solution containing the enzyme, the substrate (estrone), and the cofactor (NADPH).

  • Inhibitor Addition : The test compounds (1-phenyl-THIQ analogs) are added at various concentrations.

  • Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Quantification of Product : The reaction is stopped, and the amount of estradiol produced is quantified, typically using high-performance liquid chromatography (HPLC) or a radioimmunoassay.

  • Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.[1][3]

Neurological and Psychiatric Disorders: Modulating Neurotransmitter Systems

The THIQ scaffold is present in many neuroactive compounds. 1-Phenyl-THIQ analogs have been shown to interact with key receptors in the central nervous system, suggesting their potential for treating neurological and psychiatric conditions.

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal damage. 1-Aryl-THIQ derivatives have been evaluated for their affinity to the phencyclidine (PCP) binding site within the NMDA receptor's ion channel.[9] The (S)-configured derivative (S)-4e x HCl , with a 2-methylphenyl substituent at the 1-position and a methyl group at the 8-position, displayed the highest affinity.[9]

Compound IDNMDA Receptor (PCP site) Ki (µM)Enantioselectivity ((R)/(S))Reference
(S)-4e x HCl 0.0374~90[9]
(R)-4e x HCl ~3.37-[9]

This is a generalized protocol for assessing the binding affinity of compounds to the NMDA receptor.

  • Membrane Preparation : Synaptosomal membranes are prepared from rat brain tissue (e.g., cortex or hippocampus).

  • Assay Buffer : A suitable buffer (e.g., Tris-HCl) is used for the binding assay.

  • Radioligand : A radiolabeled ligand that binds to the PCP site, such as [3H]MK-801 or [3H]TCP, is used at a fixed concentration (typically at or below its Kd value).

  • Competition Binding : The prepared membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (1-phenyl-THIQ analog).

  • Incubation and Termination : The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value of the test compound is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[13][14][15]

G

Radioligand Binding Assay Workflow
Dopamine Receptor Ligands

Some 1-phenyl-THIQ derivatives have been investigated as ligands for dopamine receptors, particularly the D1 subtype, indicating potential applications in conditions like Parkinson's disease or schizophrenia.[4] Conformational analysis suggests that these compounds can adopt a structure that mimics prototypical D1 antagonists.[4] Additionally, (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline has been studied for its dopamine β-hydroxylase inhibitory activity, an enzyme involved in the conversion of dopamine to norepinephrine, which may be relevant to Parkinson's disease.[16]

Conclusion and Future Directions

The 1-phenyl-tetrahydroisoquinoline scaffold represents a versatile platform for the design of novel therapeutic agents targeting a diverse range of biological entities. The evidence presented highlights significant potential in oncology, endocrinology, and neurology. Future research should focus on optimizing the potency and selectivity of these analogs for their respective targets. Elucidating detailed structure-activity relationships (SAR) will be crucial for refining the design of next-generation 1-phenyl-THIQ-based drugs with improved efficacy and safety profiles. The experimental frameworks provided herein offer a foundation for the continued exploration and validation of these promising compounds.

References

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the core synthetic methodologies for 1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key structural motif in numerous biologically active compounds. This document details the prevalent synthetic routes, including the classic Pictet-Spengler and Bischler-Napieralski reactions, as well as modern asymmetric approaches. Experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Overview of Synthetic Strategies

The synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines primarily relies on two classical named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. More contemporary methods have focused on achieving enantioselectivity, a critical aspect for the development of chiral therapeutic agents.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound, typically an aldehyde or ketone, under acidic conditions to form a tetrahydroisoquinoline.[1] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product. For the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, phenethylamine and benzaldehyde are the key starting materials. While this method is conceptually straightforward, the phenyl group of phenethylamine is not highly activated, which can lead to poor yields under standard conditions, often requiring strong acids and high temperatures.[2][3]

Microwave-assisted Pictet-Spengler reactions have been developed to improve reaction efficiency.[4]

General Reaction Scheme

G cluster_0 Pictet-Spengler Reaction Start Phenethylamine + Benzaldehyde Intermediate Schiff Base Intermediate Start->Intermediate Condensation (-H2O) Product 1-Phenyl-1,2,3,4- tetrahydroisoquinoline Intermediate->Product Intramolecular Cyclization (Acid Catalyst)

Caption: General workflow of the Pictet-Spengler reaction.

Experimental Protocol: Microwave-Assisted Pictet-Spengler Synthesis

Synthesis of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(substituted-phenyl)isoquinoline: [5]

A mixture of 2-(3,4-dimethoxy)phenylethylamine, a substituted benzaldehyde, and toluene in tetrahydrofuran (THF) is subjected to microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed, and the crude product is purified.

Note: The yield for the unsubstituted 1-phenyl-1,2,3,4-tetrahydroisoquinoline via this specific method is not provided in the available literature.

The Bischler-Napieralski Reaction Route

A more common and often higher-yielding approach to 1-phenyl-1,2,3,4-tetrahydroisoquinoline involves a two-step sequence: the Bischler-Napieralski reaction followed by a reduction. This method begins with the acylation of phenethylamine with benzoyl chloride to form N-phenethylbenzamide. The amide is then cyclized using a dehydrating agent, such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), to yield 1-phenyl-3,4-dihydroisoquinoline.[6] This intermediate is subsequently reduced to the target tetrahydroisoquinoline.[6]

Overall Reaction Pathway

G cluster_1 Bischler-Napieralski Route A Phenethylamine + Benzoyl Chloride B N-Phenethylbenzamide A->B Acylation C 1-Phenyl-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization D 1-Phenyl-1,2,3,4-tetrahydroisoquinoline C->D Reduction

Caption: Stepwise synthesis via the Bischler-Napieralski reaction.

Quantitative Data for the Bischler-Napieralski Route
StepReactionReagents and ConditionsYield (%)Reference
1N-Phenethylbenzamide SynthesisPhenethylamine, Benzoyl Chloride, NaOH, Dichloromethane/Water, 0°C to rt, 2-4 hup to 99[4]
2Bischler-Napieralski CyclizationN-Phenethylbenzamide, Polyphosphoric Acid, 140°C72[7]
3Reduction1-Phenyl-3,4-dihydroisoquinoline, Sodium Borohydride, Solvent (e.g., Methanol)High (not specified)[6][8]
Detailed Experimental Protocols

Step 1: Synthesis of N-Phenethylbenzamide (Schotten-Baumann Reaction) [4]

  • Dissolve phenethylamine (1.0 eq) in dichloromethane.

  • Add a 10% aqueous solution of sodium hydroxide.

  • Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenethylbenzamide.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Bischler-Napieralski Cyclization to 1-Phenyl-3,4-dihydroisoquinoline [7]

  • Heat N-phenethylbenzamide with polyphosphoric acid to 140°C.

  • Maintain the temperature and monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and carefully quench with ice water.

  • Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 3: Reduction of 1-Phenyl-3,4-dihydroisoquinoline [8][9]

  • Dissolve 1-phenyl-3,4-dihydroisoquinoline in a suitable solvent such as methanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Purify the product by column chromatography or recrystallization if necessary.

Asymmetric Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

The development of enantioselective methods for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is of significant interest for pharmaceutical applications. A primary strategy involves the asymmetric reduction of the intermediate 1-phenyl-3,4-dihydroisoquinoline.

Asymmetric Transfer Hydrogenation

A convenient and general asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinoline derivatives has been developed using a ruthenium(II) catalyst in combination with a formic acid-triethylamine azeotropic mixture as the hydrogen source. This method provides access to chiral 1-aryltetrahydroisoquinolines with high yields and excellent enantioselectivities.[10]

General Workflow for Asymmetric Reduction

G cluster_2 Asymmetric Reduction Start 1-Phenyl-3,4-dihydroisoquinoline Product (S)- or (R)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline Start->Product Chiral Catalyst (e.g., Ru-complex) Hydrogen Source

Caption: Asymmetric synthesis via catalytic reduction.

Quantitative Data for Asymmetric Synthesis
MethodCatalystHydrogen SourceYield (%)Enantiomeric Excess (ee, %)Reference
Asymmetric Transfer Hydrogenation[RuIICl(η6-benzene)TsDPEN]HCOOH–Et₃N (5:2)up to 97up to 99[10]
Asymmetric HydrogenationChiral Titanocene ComplexH₂ (2000 psi), ⁿBuLi, PhSiH₃8298[11]
Experimental Protocol: Asymmetric Transfer Hydrogenation

A detailed experimental protocol for the asymmetric transfer hydrogenation of the specific 1-phenyl-3,4-dihydroisoquinoline is provided below as a representative example.

  • To a solution of 1-phenyl-3,4-dihydroisoquinoline in a suitable solvent, add the chiral ruthenium catalyst (e.g., [RuIICl(η6-benzene)TsDPEN]).

  • Add the 5:2 azeotropic mixture of formic acid and triethylamine as the hydrogen source.

  • Stir the reaction mixture at a specified temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Conclusion

This technical guide has detailed the primary synthetic routes to 1-phenyl-1,2,3,4-tetrahydroisoquinoline. The Bischler-Napieralski reaction followed by reduction offers a reliable and high-yielding pathway to the racemic product. For the synthesis of enantiomerically pure 1-phenyl-1,2,3,4-tetrahydroisoquinoline, asymmetric catalytic reduction of the 1-phenyl-3,4-dihydroisoquinoline intermediate is a highly effective strategy. The provided experimental protocols and quantitative data serve as a valuable resource for the practical synthesis of this important heterocyclic scaffold. Further research into more direct and efficient asymmetric Pictet-Spengler reactions for less activated systems is an ongoing area of interest.

References

Methodological & Application

Enantioselective Synthesis of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key chiral intermediate in the development of various pharmaceuticals. Two primary, robust, and scalable methodologies are presented: the Bischler-Napieralski reaction followed by asymmetric hydrogenation, and the asymmetric Pictet-Spengler reaction.

Introduction

This compound is a critical building block in medicinal chemistry, notably as a precursor to the antimuscarinic agent Solifenacin. Its stereochemistry is crucial for its biological activity, necessitating highly enantioselective synthetic routes. The methods detailed below offer pathways to this compound with high enantiopurity and yield.

Synthetic Strategies

Two principal retrosynthetic pathways are outlined for the preparation of the target molecule.

retrosynthesis target This compound intermediate1 1-phenyl-3,4-dihydroisoquinoline target->intermediate1 Asymmetric Hydrogenation starting1 Phenethylamine + Benzaldehyde target->starting1 Asymmetric Pictet-Spengler intermediate2 N-phenethylbenzamide intermediate1->intermediate2 Bischler-Napieralski Cyclization starting2 Phenethylamine + Benzoyl Chloride intermediate2->starting2 Amidation workflow1 cluster_0 Step 1: Bischler-Napieralski Reaction cluster_1 Step 2: Asymmetric Hydrogenation start1 N-phenethylbenzamide react1 Cyclization with POCl3 or PPA start1->react1 prod1 1-phenyl-3,4-dihydroisoquinoline react1->prod1 start2 1-phenyl-3,4-dihydroisoquinoline prod1->start2 Intermediate react2 Asymmetric Hydrogenation (e.g., Ru-catalyst, H2) start2->react2 prod2 This compound react2->prod2 workflow2 cluster_0 Asymmetric Pictet-Spengler Reaction start Phenethylamine + Benzaldehyde react Condensation and Cyclization (Chiral Brønsted Acid Catalyst) start->react prod This compound react->prod

Application Notes: Pictet-Spengler Synthesis of 1-Phenyl-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Pictet-Spengler reaction, first reported by Amé Pictet and Theodor Spengler in 1911, is a cornerstone of heterocyclic chemistry.[1] It facilitates the synthesis of tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2][3] This reaction is a special case of the more general Mannich reaction.[2][3] The synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines is a key application of this methodology, providing a versatile scaffold for numerous biologically active compounds and pharmaceutical intermediates.[4][5] These structures are integral to the development of novel therapeutics, including analgesics, neuroprotective agents, and treatments for neurological disorders.[5]

Mechanism of Action

The reaction proceeds through a well-established mechanism.[6][7][8] The driving force is the formation of a highly electrophilic iminium ion, which undergoes intramolecular cyclization.[3][9]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the β-phenylethylamine on the carbonyl carbon of benzaldehyde (or a related phenyl aldehyde/ketone). This is followed by dehydration under acidic conditions to form a Schiff base, which is then protonated to generate a reactive iminium ion intermediate.[8][10]

  • Electrophilic Aromatic Substitution: The electron-rich phenyl ring of the ethylamine moiety attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization).[6][7][8] This step temporarily disrupts the aromaticity of the ring.

  • Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable 1-phenyl-tetrahydroisoquinoline product.[6][8]

For substrates with less electron-rich phenyl rings, the cyclization step requires harsher conditions, such as strong acids (e.g., trifluoroacetic acid, superacids) and elevated temperatures to proceed efficiently.[3][11]

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Cyclization cluster_3 Step 3: Rearomatization Reagents β-Phenylethylamine + Benzaldehyde SchiffBase Schiff Base Intermediate Reagents->SchiffBase Condensation (-H₂O) IminiumIon Iminium Ion (Electrophile) SchiffBase->IminiumIon Protonation (H⁺) Cyclization Intramolecular Electrophilic Aromatic Substitution IminiumIon->Cyclization SpiroIntermediate Cyclized Intermediate (Non-aromatic) Cyclization->SpiroIntermediate Product 1-Phenyl-Tetrahydroisoquinoline SpiroIntermediate->Product Deprotonation (-H⁺)

Caption: The mechanism of the Pictet-Spengler synthesis of 1-phenyl-tetrahydroisoquinoline.

Applications in Research and Drug Development

1-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives are highly valued in medicinal chemistry and organic synthesis.[4]

  • Pharmaceutical Intermediates: They serve as crucial building blocks for a wide range of Active Pharmaceutical Ingredients (APIs).[4] Notably, the chiral compound (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a key intermediate in the synthesis of Solifenacin, a medication used to treat overactive bladder.[4][12]

  • Bioactive Scaffolds: The tetrahydroisoquinoline nucleus is a "privileged scaffold" found in many natural alkaloids and synthetic compounds with diverse pharmacological activities, including antihypertensive, antitumor, and anti-HIV properties.[13][14]

  • Neuroscience Research: These compounds are utilized in studies to understand neurotransmission mechanisms, contributing to research on conditions like depression, anxiety, and Parkinson's disease.[5][12]

  • Material Science: Isoquinoline derivatives have applications in the development of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs).[15]

Experimental Protocols

Protocols for the Pictet-Spengler synthesis can vary significantly based on the reactivity of the substrates. Below are a generalized protocol and a specific example utilizing microwave irradiation for enhanced reaction rates.

General Protocol (Conventional Heating)

  • Reactant Dissolution: Dissolve the β-phenylethylamine derivative (1.0 eq.) in a suitable solvent (e.g., toluene, dichloromethane, or ethanol).

  • Addition of Carbonyl: Add the benzaldehyde derivative (1.0-1.2 eq.) to the solution.

  • Acid Catalyst: Introduce the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid like BF₃·OEt₂) to the mixture. The amount and type of acid depend on the substrate's reactivity.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from several hours to days.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to obtain the desired 1-phenyl-tetrahydroisoquinoline.

Experimental_Workflow General Experimental Workflow start Start dissolve 1. Dissolve β-phenylethylamine in solvent start->dissolve add_aldehyde 2. Add Benzaldehyde dissolve->add_aldehyde add_catalyst 3. Add Acid Catalyst add_aldehyde->add_catalyst heat 4. Heat to Reflux (Monitor by TLC/LC-MS) add_catalyst->heat workup 5. Cool & Neutralize with Base heat->workup extract 6. Extract with Organic Solvent workup->extract purify 7. Dry, Concentrate & Purify (Chromatography) extract->purify end End Product purify->end

Caption: A typical experimental workflow for the Pictet-Spengler synthesis.

Specific Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a reported synthesis of a 1-phenyl-tetrahydroisoquinoline derivative.[9]

  • Reactants: 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq.) and benzaldehyde (1.1 eq.).

  • Catalyst: Trifluoroacetic acid (TFA).

  • Procedure:

    • Combine 2-(3,4-dimethoxyphenyl)ethylamine and benzaldehyde in a microwave reaction vessel.

    • Add trifluoroacetic acid (TFA) as the catalyst.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture for 15 minutes at a designated temperature (e.g., 100-120 °C).

    • After cooling, perform an aqueous workup as described in the general protocol.

    • Purify the crude product to yield the 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This method has been reported to achieve yields as high as 98%.[9]

Data Summary

The efficiency of the Pictet-Spengler synthesis of 1-phenyl-tetrahydroisoquinolines is highly dependent on the substrates, catalyst, and reaction conditions. The following table summarizes representative data from the literature.

β-Arylethylamine SubstrateCarbonyl SubstrateCatalyst/ConditionsProductYield (%)Reference
2-(3,4-dimethoxyphenyl)ethylamineBenzaldehydeTrifluoroacetic Acid (TFA), Microwave, 15 min1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline98%[9]
β-PhenylethylamineAcetophenoneZeolite E4a, Ethanol, Reflux, 8 h1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline85%[16]
β-PhenylethylamineAcetophenoneZeolite E4a (recycled)1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline82%[16]
N-(o-nitrophenylsulfenyl)-2-arylethylaminesArylacetaldehydes(R)-TRIP (chiral catalyst)Chiral 1-Benzyl-tetrahydroisoquinolinesN/A[17]
β-PhenylethylamineBenzaldehydeSuperacid (e.g., triflic acid)1-Phenyl-1,2,3,4-tetrahydroisoquinolineModerate to High[11]

References

Application Notes and Protocols: Bischler-Napieralski Synthesis of 1-Phenyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful method for the synthesis of 3,4-dihydroisoquinolines. This intramolecular cyclization of β-arylethylamides is of significant interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in a vast array of biologically active compounds and natural products. This document provides detailed application notes and protocols for the synthesis of 1-phenyl-3,4-dihydroisoquinoline, a key intermediate for various pharmaceutical agents.

Reaction Mechanism

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. The reaction is initiated by the activation of the amide carbonyl oxygen of the starting material, N-(2-phenylethyl)benzamide, by a Lewis acid or dehydrating agent. Two primary mechanisms are generally considered, with the nitrilium ion intermediate pathway being the most widely accepted under typical conditions.[1]

  • Activation of the Amide: The Lewis acid (e.g., POCl₃) activates the carbonyl group of the amide.

  • Formation of an Intermediate: A key intermediate, such as a nitrilium ion, is formed upon dehydration.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the phenylethyl group attacks the electrophilic nitrilium ion in an intramolecular electrophilic aromatic substitution.

  • Rearomatization: The subsequent loss of a proton restores the aromaticity of the newly formed ring system, yielding the 1-phenyl-3,4-dihydroisoquinoline.

Experimental Protocols

The following protocols detail the synthesis of 1-phenyl-3,4-dihydroisoquinoline from N-(2-phenylethyl)benzamide using different reagent systems.

Protocol 1: Using Phosphorus pentoxide (P₂O₅) and Phosphorus oxychloride (POCl₃) in Toluene

This protocol is adapted from established patent literature and represents a common industrial approach.[2][3]

Materials:

  • N-(2-phenylethyl)benzamide

  • Phosphorus pentoxide (P₂O₅)

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • 20% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Activated carbon

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-phenylethyl)benzamide (1 equivalent) in toluene.

  • Reagent Addition: To the stirred solution, add phosphorus pentoxide (1.1-1.15 equivalents) followed by the slow addition of phosphorus oxychloride (2.5-2.8 equivalents).[3]

  • Cyclization: Heat the reaction mixture to reflux and maintain for approximately 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC).[2][3]

  • Quenching and Work-up: After completion, cool the reaction mixture to room temperature and slowly add water, ensuring the temperature does not exceed 50°C. Transfer the mixture to a separatory funnel and separate the aqueous phase.[2][3]

  • Neutralization and Extraction: Basify the aqueous phase to a pH of 9 with a 20% sodium hydroxide solution. Extract the product with ethyl acetate (3 x volumes).[2][3]

  • Purification: Combine the organic extracts and treat with activated carbon with stirring for 30 minutes at room temperature. Filter the solution and concentrate the filtrate under reduced pressure to yield 1-phenyl-3,4-dihydroisoquinoline.[2][3]

Protocol 2: Mild Synthesis Using Trifluoromethanesulfonic Anhydride (Tf₂O) and 2-Chloropyridine

This modern variation offers milder reaction conditions and high yields.[4]

Materials:

  • N-(2-phenylethyl)benzamide

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2-Chloropyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve N-(2-phenylethyl)benzamide (1 equivalent) in dichloromethane.

  • Reagent Addition: Cool the solution to 0°C and add 2-chloropyridine followed by the dropwise addition of trifluoromethanesulfonic anhydride.

  • Reaction: Allow the reaction to proceed at a low temperature, monitoring for completion.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Data Presentation

The following table summarizes quantitative data for the synthesis of 1-phenyl-3,4-dihydroisoquinoline using different methods.

Starting MaterialReagentsSolventTemperatureTimeYield (%)Reference
N-(2-phenylethyl)benzamideP₂O₅, POCl₃TolueneReflux4 h86.7[2][3]
N-(2-phenylethyl)benzamidePolyphosphoric acid-25-250°C<10 hNot specified[5]
N-(2-phenylethyl)benzamideTf₂O, 2-ChloropyridineCH₂Cl₂0°C to RTShort95[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation of N-(2-phenylethyl)benzamide cluster_cyclization Bischler-Napieralski Cyclization start β-phenylethylamine + Benzoyl chloride acylation Acylation start->acylation amide N-(2-phenylethyl)benzamide acylation->amide reagents Add P₂O₅ and POCl₃ in Toluene amide->reagents reflux Reflux for 4h reagents->reflux workup Quench with H₂O reflux->workup neutralize Neutralize with NaOH workup->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Purify extract->purify product 1-phenyl-3,4-dihydroisoquinoline purify->product

Caption: Experimental workflow for the synthesis of 1-phenyl-3,4-dihydroisoquinoline.

Reaction Mechanism

G reactant N-(2-phenylethyl)benzamide intermediate1 Activated Amide reactant->intermediate1 + POCl₃ intermediate2 Nitrilium Ion Intermediate intermediate1->intermediate2 - (HO)POCl₂ cyclized Cyclized Intermediate intermediate2->cyclized Intramolecular Electrophilic Aromatic Substitution product 1-phenyl-3,4-dihydroisoquinoline cyclized->product - H⁺

Caption: Mechanism of the Bischler-Napieralski reaction.

References

Application Notes and Protocols for the Asymmetric Reduction of 1-Phenyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric reduction of 1-phenyl-3,4-dihydroisoquinoline to the corresponding chiral 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a critical transformation in synthetic organic chemistry. The resulting tetrahydroisoquinoline core is a privileged scaffold found in numerous natural products and pharmaceuticals, including the antimuscarinic agent Solifenacin.[1][2] Achieving high enantioselectivity in this reduction is paramount for the synthesis of enantiomerically pure bioactive molecules. This document provides an overview of common catalytic systems, a summary of their performance, and detailed experimental protocols.

The primary methods for this transformation involve transition-metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation, as well as organocatalytic approaches.[3][4][5] Key transition metals employed include iridium, rhodium, and ruthenium, complexed with chiral ligands.[6][7] Organocatalytic methods often utilize chiral Brønsted acids like BINOL-derived phosphoric acids.[3][8]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems in the asymmetric reduction of 1-phenyl-3,4-dihydroisoquinoline and its derivatives. This data allows for a direct comparison of different methodologies in terms of conversion and enantioselectivity.

Catalyst/Ligand SystemSubstrateHydrogen SourceAdditiveSolventTemp (°C)Pressure (atm)Conversion (%)ee (%)Reference
[Ir(COD)Cl]₂ / (S)-P-Phos1-Phenyl-3,4-dihydroisoquinoline HClH₂H₃PO₄Not SpecifiedNot SpecifiedNot Specified9796[7]
Ir-L4 (tetraMe-BITIOP)6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolineH₂NBSToluene20209994[9][10]
Ir-L5 (Diophep)6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinolineH₂NBSToluene20204576[9]
Rh-Cp/(R)-CAMPY (C3)1-Phenyl-3,4-dihydroisoquinolineHCOOH/Et₃NLa(OTf)₃Not SpecifiedNot SpecifiedN/A>99up to 69[6][11]
Rh-Cp/(R)-Me-CAMPY (C4)1-Phenyl-3,4-dihydroisoquinolineHCOOH/Et₃NLa(OTf)₃Not SpecifiedNot SpecifiedN/A>99up to 69[6][11]
Ru(II) Diamine Catalysts1-Phenyl-3,4-dihydroisoquinolinesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHighHigh[7]
Chiral BINOL-derived phosphoric acid / Hantzsch esterIminesHantzsch esterNoneNot SpecifiedNot SpecifiedN/AGoodHigh[3][8]

Experimental Protocols

Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the highly effective iridium-catalyzed asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines.[9]

Materials:

  • 1-Aryl-3,4-dihydroisoquinoline substrate

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • Chiral diphosphine ligand (e.g., L4 - tetraMe-BITIOP)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Toluene

  • Hydrogen gas (high purity)

  • Standard Schlenk line and glassware for inert atmosphere techniques

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Precursor Preparation (in situ): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Ir(COD)Cl]₂ and the chiral diphosphine ligand in a 1:2.2 molar ratio in anhydrous toluene. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate autoclave insert, the 1-aryl-3,4-dihydroisoquinoline substrate (1 equivalent) and N-Bromosuccinimide (10 mol%) are dissolved in anhydrous toluene to achieve a final substrate concentration of 10 mM.

  • Catalyst Addition: The freshly prepared iridium catalyst solution is added to the substrate solution. The typical substrate-to-catalyst ratio is 100:1.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to 20 atm with hydrogen.

  • Reaction: The reaction mixture is stirred at 20°C for 12 hours.

  • Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the resulting 1-aryl-1,2,3,4-tetrahydroisoquinoline are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes a general procedure for the rhodium-catalyzed asymmetric transfer hydrogenation using a formic acid/triethylamine mixture as the hydrogen source.[6][11]

Materials:

  • 1-Phenyl-3,4-dihydroisoquinoline substrate

  • [RhCp*Cl₂]₂ (Rhodium precursor)

  • Chiral diamine ligand (e.g., (R)-CAMPY)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Catalyst Formation: In a reaction vessel, [RhCp*Cl₂]₂ and the chiral diamine ligand are mixed in the appropriate stoichiometry to form the catalyst complex.

  • Reaction Setup: The 1-phenyl-3,4-dihydroisoquinoline substrate (1 equivalent) and La(OTf)₃ (as an additive) are dissolved in the chosen anhydrous solvent.

  • Hydrogen Source Preparation: A 5:2 azeotropic mixture of formic acid and triethylamine is prepared to serve as the hydrogen source.

  • Reaction: The catalyst and the HCOOH/Et₃N mixture are added to the substrate solution. The reaction is stirred at a specified temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Analysis: The reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The conversion and enantiomeric excess are determined by chiral HPLC.

Visualizations

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate 1-Phenyl-3,4-dihydroisoquinoline Reaction_Vessel Reaction Vessel (Solvent, Additives) Substrate->Reaction_Vessel Catalyst_Prep Catalyst Preparation (e.g., [Ir(COD)Cl]₂ + Chiral Ligand) Catalyst_Prep->Reaction_Vessel Reduction Asymmetric Reduction (H₂ or H-donor) Reaction_Vessel->Reduction Workup Work-up & Purification Reduction->Workup Analysis Chiral HPLC Analysis (Conversion & ee) Workup->Analysis Product Chiral 1-Phenyl-1,2,3,4- tetrahydroisoquinoline Analysis->Product

Caption: General workflow for the asymmetric reduction of 1-phenyl-3,4-dihydroisoquinoline.

Signaling_Pathway cluster_catalytic_cycle Catalytic Cycle Catalyst Chiral Metal Catalyst (e.g., Ir-L*) Complex Catalyst-Substrate Complex Catalyst->Complex Coordination Hydride_Complex Metal-Hydride Species Substrate Imine Substrate (1-Phenyl-3,4-dihydroisoquinoline) Substrate->Complex H_Source Hydrogen Source (H₂ or H-donor) H_Source->Hydride_Complex Oxidative Addition / Activation TS Diastereomeric Transition State Complex->TS Hydride Transfer Hydride_Complex->TS Product_Complex Catalyst-Product Complex TS->Product_Complex Reductive Elimination Product_Complex->Catalyst Product Release Product Chiral Amine Product Product_Complex->Product

Caption: Simplified catalytic cycle for metal-catalyzed asymmetric imine reduction.

References

Application Note: Chiral Resolution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chiral resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline via diastereomeric crystallization. The (S)-enantiomer, a key intermediate in the synthesis of the antimuscarinic agent solifenacin, is selectively isolated using D-(-)-tartaric acid as a resolving agent.[1] This classical resolution method relies on the differential solubility of the resulting diastereomeric tartrate salts. The presented protocol includes procedures for the crystallization of the desired (S)-enantiomer salt, liberation of the free amine, and determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Introduction

1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral amine whose enantiomers can exhibit distinct pharmacological properties. The stereoselective synthesis or efficient resolution of this compound is therefore of significant interest, particularly in the pharmaceutical industry. The (S)-(+)-enantiomer is a crucial building block for solifenacin, a medication used to treat overactive bladder.[1] The most common and industrially scalable method for obtaining the enantiomerically pure compound is through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. These diastereomers, having different physical properties, can be separated by fractional crystallization. This document outlines a robust and reproducible protocol for this resolution.

Experimental Protocols

Diastereomeric Salt Crystallization

This protocol describes the selective crystallization of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline D-(-)-tartrate.

Materials:

  • Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • D-(-)-Tartaric acid

  • Isopropanol (Virahol)

  • Deionized Water

  • Reaction flask with stirrer and condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a suitable reaction flask, dissolve 43.63 g (0.208 mol) of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in a mixture of 305 ml of isopropanol and 130 ml of deionized water.[2]

  • Heat the mixture to 70 °C with stirring until all the raw material is completely dissolved.[2]

  • To the hot solution, add 31.28 g (0.208 mol) of D-(-)-tartaric acid.[2]

  • Continue stirring at 70 °C for approximately 30 minutes to ensure the complete dissolution of the tartaric acid.[2]

  • Discontinue heating and allow the solution to cool to room temperature while continuing to stir.

  • Continue stirring at room temperature for an additional 3 hours, during which time pearlescent crystals of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline D-(-)-tartrate will precipitate.[2]

  • Collect the crystals by suction filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold isopropanol.[2]

  • Dry the white solid overnight at 50 °C to yield the desired diastereomeric salt.[2]

Liberation of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline Free Base

This protocol describes the conversion of the tartrate salt back to the free amine.

Materials:

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline D-(-)-tartrate (from step 1)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Deionized Water

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Suspend the dried (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline D-(-)-tartrate in deionized water.

  • Add a sodium hydroxide solution dropwise with stirring until the pH of the solution is basic (pH > 10) and all the solid has dissolved. The molar ratio of the tartrate salt to alkali metal hydroxide should be approximately 1:2.[2]

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 ml).[2]

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline as a solid.

Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a method for determining the enantiomeric purity of the resolved product. Polysaccharide-based chiral stationary phases are highly effective for this separation.[3][4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak IC or a similar polysaccharide-based column (e.g., amylose or cellulose derivatives).[3]

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or 2-propanol) with a small amount of an amine modifier (e.g., ethanolamine or diethylamine) to improve peak shape. A typical mobile phase could be n-hexane/ethanol/ethanolamine.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in the mobile phase.

  • Prepare a sample solution of the resolved (S)-enantiomer in the mobile phase.

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the resolved sample and integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

ParameterResultReference
Yield of (S)-tartrate salt 43.7%[2]
Theoretical Yield of (S)-amine 81%[1]
Enantiomeric Excess (ee) 96.7%[1]
Appearance of (S)-tartrate salt White, pearlescent crystals[2]

Visualization

Chiral_Resolution_Workflow Workflow for Chiral Resolution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline cluster_0 Diastereomeric Salt Formation and Crystallization cluster_1 Liberation of Free Amine cluster_2 Analysis racemic_amine Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline dissolution Dissolve in Isopropanol/Water at 70°C racemic_amine->dissolution add_tartaric Add D-(-)-Tartaric Acid dissolution->add_tartaric cool_crystallize Cool to RT and Stir for 3h add_tartaric->cool_crystallize filtration Filter and Wash with cold Isopropanol cool_crystallize->filtration s_salt (S)-amine-D-tartrate Crystals filtration->s_salt mother_liquor Mother Liquor (Enriched in (R)-amine-D-tartrate) filtration->mother_liquor basification Basify with NaOH (aq) s_salt->basification extraction Extract with Ethyl Acetate basification->extraction drying Dry Organic Layer extraction->drying evaporation Evaporate Solvent drying->evaporation s_amine Enantiomerically Enriched (S)-amine evaporation->s_amine hplc Chiral HPLC Analysis s_amine->hplc ee_determination Determine Enantiomeric Excess (ee) hplc->ee_determination

Caption: Experimental workflow for the chiral resolution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

References

Application Notes and Protocols: (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Its rigid framework and chiral nature allow for the precise spatial orientation of substituents, making it an ideal starting point for the design of potent and selective inhibitors of various enzymes and receptors. This document provides an overview of the applications of this scaffold in drug design, focusing on its use in developing inhibitors for key therapeutic targets, along with detailed experimental protocols for their evaluation.

Therapeutic Applications and Target Inhibition

Derivatives of this compound have shown significant promise in several therapeutic areas, including neurology, oncology, and endocrinology. The core scaffold has been successfully utilized to design inhibitors for the following targets:

  • Dopamine β-Hydroxylase (DBH): Inhibition of DBH, the enzyme responsible for converting dopamine to norepinephrine, is a potential therapeutic strategy for conditions such as Parkinson's disease.[1]

  • 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1): As a key enzyme in the biosynthesis of estradiol, 17β-HSD1 is a validated target for the treatment of estrogen-dependent diseases like breast and ovarian cancer.[3][4]

  • Tubulin: Disruption of microtubule dynamics through tubulin polymerization inhibition is a well-established mechanism for anticancer agents.[5]

  • KRas: As a frequently mutated oncogene, KRas is a critical target in the development of novel cancer therapies, particularly for colon cancer.[6]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets.

Table 1: KRas Inhibition by Tetrahydroisoquinoline Derivatives

CompoundTarget Cell LineIC50 (µM)
GM-3-18Colon Cancer Cell Lines0.9 - 10.7
GM-3-121Anti-angiogenesis1.72

Data sourced from[5]

Table 2: Tubulin Polymerization Inhibition by Tetrahydroisoquinoline Analogs

CompoundTargetIC50 (µM)
Compound 5n (1-phenyl-3,4-dihydroisoquinoline derivative)Tubulin PolymerizationOptimal Bioactivity
Indolo[2,1-a]isoquinoline derivative 6bTubulin Polymerization11 ± 0.4
Indolo[2,1-a]isoquinoline derivative 6cTubulin Polymerization3.1 ± 0.4
Colchicine (Reference)Tubulin Polymerization2.1 ± 0.1

Data sourced from[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of the this compound Scaffold

A common synthetic route involves the following steps:[9][10]

  • Acylation: Reaction of β-phenylethylamine with benzoyl chloride to form N-phenethyl-benzamide.

  • Cyclization: Bischler-Napieralski reaction of N-phenethyl-benzamide using a dehydrating agent like polyphosphoric acid or phosphorus pentoxide to yield 1-phenyl-3,4-dihydroisoquinoline.

  • Reduction: Reduction of the resulting imine using a reducing agent such as sodium borohydride to obtain the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Resolution: Chiral resolution of the racemate using a resolving agent like D-tartaric acid to isolate the desired (1S)-enantiomer.

Dopamine β-Hydroxylase (DBH) Inhibition Assay Protocol (UHPLC-based)

This protocol is adapted from a sensitive UHPLC-based method for the estimation of DBH activity.[11][12]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 50 mM sodium acetate (pH 5.0), 10 mM ascorbic acid, 1 mM pargyline, and 10 µM CuSO4.

    • Prepare a stock solution of the substrate, tyramine, in water.

    • Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add 50 µL of human serum (as the source of DBH).

    • Add 10 µL of the test inhibitor solution or vehicle control.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the tyramine substrate solution (final concentration ~1 mM).

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 2 M perchloric acid.

  • Sample Preparation:

    • Centrifuge the reaction mixture to pellet precipitated proteins.

    • Perform solid-phase extraction (SPE) on the supernatant to separate the product (octopamine) from the substrate (tyramine) and other interfering substances.

  • UHPLC Analysis:

    • Inject the purified sample onto a C18 UHPLC column.

    • Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution of octopamine and tyramine using a PDA detector at a suitable wavelength (e.g., 225 nm).

  • Data Analysis:

    • Quantify the peak area of the octopamine product.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition Assay Protocol

This protocol is based on radiometric and mass-spectrometric detection methods.[13]

  • Enzyme Preparation:

    • Use either a homogenate of E. coli overexpressing human 17β-HSD1 or purified recombinant enzyme.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of the substrate, estrone (E1), and a radiolabeled tracer (e.g., [3H]E1).

    • Prepare a stock solution of the cofactor, NADPH.

    • Prepare stock solutions of the test inhibitors in a suitable solvent.

  • Enzymatic Reaction:

    • In a reaction tube, combine the enzyme preparation, reaction buffer, NADPH, and the test inhibitor or vehicle control.

    • Initiate the reaction by adding the estrone substrate mixture.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate).

  • Product Separation and Detection:

    • Radiometric Detection:

      • Extract the steroids into the organic solvent.

      • Separate the substrate (E1) and product (estradiol, E2) using thin-layer chromatography (TLC).

      • Quantify the radioactivity of the E1 and E2 spots using a scintillation counter.

    • Mass-Spectrometric Detection:

      • Extract the steroids and analyze the samples by LC-MS/MS to quantify the amounts of E1 and E2.

  • Data Analysis:

    • Calculate the percentage of conversion of E1 to E2.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value.

In Vitro Tubulin Polymerization Inhibition Assay Protocol

This protocol utilizes a fluorescence-based method to monitor tubulin polymerization.[1][7]

  • Reagent Preparation:

    • Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA).

    • Prepare stock solutions of test inhibitors and a known inhibitor (e.g., nocodazole) and a known stabilizer (e.g., paclitaxel) as controls.

  • Assay Procedure:

    • On ice, prepare a tubulin reaction mix containing tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (15%), and the fluorescent reporter in the general tubulin buffer.

    • In a 96-well plate, add the test inhibitor solutions at various concentrations.

    • Add the tubulin reaction mix to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a period of 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each concentration.

    • Determine the initial rate of polymerization (Vmax) from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition of polymerization for each inhibitor concentration.

    • Determine the IC50 value.

KRas G12C Inhibitor Screening Protocol

This protocol outlines a general workflow for a high-throughput screening (HTS) campaign to identify KRas G12C inhibitors.[4][8]

  • Biochemical Assay (e.g., HTRF-based GTP-binding assay):

    • Principle: Measures the inhibition of fluorescently labeled GTP binding to His-tagged KRas G12C protein.

    • Procedure:

      • Dispense test compounds into a 384-well plate.

      • Add His-tagged KRas G12C protein.

      • Add a mix of HTRF detection reagents (e.g., Eu-anti-His antibody and a fluorescent GTP analog).

      • Incubate and read the HTRF signal on a compatible plate reader.

    • Endpoint: A decrease in the HTRF signal indicates inhibition of GTP binding.

  • Cellular Assay (e.g., Western Blot for pERK inhibition):

    • Principle: Measures the inhibition of the downstream MAPK signaling pathway by assessing the phosphorylation of ERK.

    • Procedure:

      • Treat KRas G12C mutant cancer cells with test compounds.

      • Lyse the cells and perform a Western blot using antibodies against phospho-ERK (pERK) and total ERK.

    • Endpoint: A decrease in the pERK/total ERK ratio indicates pathway inhibition.

  • Cell Viability Assay:

    • Principle: Assesses the anti-proliferative effect of the inhibitors on KRas G12C mutant cancer cell lines.

    • Procedure:

      • Treat KRas G12C mutant cells with a serial dilution of the test compounds.

      • After a set incubation period (e.g., 72 hours), measure cell viability using a suitable assay (e.g., CellTiter-Glo).

    • Endpoint: Determine the GI50 (concentration causing 50% growth inhibition).

  • In Vivo Xenograft Model:

    • Principle: Evaluates the anti-tumor efficacy of lead compounds in an animal model.

    • Procedure:

      • Implant KRas G12C mutant cancer cells into immunocompromised mice.

      • Once tumors are established, treat the mice with the test compound or vehicle control.

      • Monitor tumor growth over time.

    • Endpoint: Assess the reduction in tumor volume in the treated group compared to the control group.

Signaling Pathways and Experimental Workflows

Dopamine β-Hydroxylase in Catecholamine Biosynthesis

DBH_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH DBH Dopamine β-Hydroxylase (DBH) Inhibitor (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Derivative Inhibitor->DBH

Caption: The role of Dopamine β-Hydroxylase in the catecholamine synthesis pathway and its inhibition.

17β-HSD1 in Estrogen Biosynthesis

HSD17B1_Pathway Androstenedione Androstenedione Estrone Estrone (E1) Androstenedione->Estrone Aromatase Estradiol Estradiol (E2) Estrone->Estradiol 17β-HSD1 (NADPH) ER Estrogen Receptor (ER) Estradiol->ER HSD17B1 17β-HSD1 Inhibitor (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Derivative Inhibitor->HSD17B1 Gene_Expression Gene Expression & Cell Proliferation ER->Gene_Expression

Caption: 17β-HSD1's function in estradiol synthesis and its targeting for cancer therapy.

Tubulin Polymerization and Microtubule Dynamics

Tubulin_Pathway cluster_0 Microtubule Dynamics Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Arrest Mitotic Arrest & Apoptosis Microtubule->Mitotic_Arrest Inhibitor (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Derivative Inhibitor->Tubulin_Dimers Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by tetrahydroisoquinoline derivatives leads to mitotic arrest.

KRas Signaling Pathway in Cancer

KRas_Pathway RTK Receptor Tyrosine Kinase (RTK) KRas_GDP KRas-GDP (Inactive) RTK->KRas_GDP GEFs KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP KRas_GTP->KRas_GDP GAPs RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K Inhibitor (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Derivative Inhibitor->KRas_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The KRas signaling cascade in cancer and the point of intervention for its inhibitors.

Experimental Workflow for Inhibitor Development

Workflow Start Scaffold Selection: (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Synthesis Derivative Synthesis Start->Synthesis Biochemical_Screening Biochemical Screening (e.g., Enzyme Inhibition Assay) Synthesis->Biochemical_Screening Cellular_Screening Cellular Screening (e.g., Pathway Inhibition, Viability) Biochemical_Screening->Cellular_Screening Lead_Optimization Lead Optimization (SAR Studies) Cellular_Screening->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (Xenograft Models) Lead_Optimization->In_Vivo Clinical_Candidate Clinical Candidate In_Vivo->Clinical_Candidate

Caption: A generalized workflow for the development of drug candidates based on the tetrahydroisoquinoline scaffold.

References

Application Notes and Protocols for the Synthesis of Solifenacin from (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist, primarily selective for the M3 subtype, used in the treatment of overactive bladder. These application notes provide a detailed protocol for the synthesis of solifenacin succinate, a common pharmaceutical salt form, starting from the key chiral intermediate (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The synthetic route involves a two-step process: the formation of an ethyl carbamate intermediate followed by a transesterification reaction with (R)-quinuclidin-3-ol. This document outlines the experimental procedures, data, and visualizations to guide researchers in the successful synthesis and understanding of solifenacin.

Mechanism of Action

Solifenacin exerts its therapeutic effect by acting as an antagonist at muscarinic acetylcholine receptors. Specifically, it has a higher affinity for the M3 receptor subtype, which is primarily responsible for the contraction of the detrusor muscle in the bladder. The binding of the neurotransmitter acetylcholine to M3 receptors initiates a signaling cascade that leads to bladder contraction. By blocking this interaction, solifenacin leads to the relaxation of the bladder's smooth muscle, thereby increasing its capacity and reducing the symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Ethyl chloroformate

  • Triethylamine

  • Toluene

  • (R)-quinuclidin-3-ol

  • Sodium hydride (or Sodium ethoxide)

  • Methanol

  • Acetone

  • Succinic acid

  • Ethyl acetate

  • Ethanol

  • Dichloromethane

  • Hydrochloric acid

  • Sodium carbonate

  • Anhydrous sodium sulfate

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethyl chloroformate is highly corrosive and toxic; handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.

  • Toluene is a flammable and toxic solvent.

Protocol 1: Synthesis of this compound-2-carboxylic acid ethyl ester (Intermediate 1)
  • To a solution of this compound (1.0 eq) in toluene, add triethylamine (1.1 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.05 eq) to the reaction mixture while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound-2-carboxylic acid ethyl ester as an oil. The crude product can be used in the next step without further purification.

Expected Characterization Data for Intermediate 1:

  • Appearance: Pale yellow oil.

  • Molecular Formula: C₁₈H₁₉NO₂

  • Molecular Weight: 281.35 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 9H, Ar-H), 6.15 (s, 1H, N-CH-Ph), 4.10-4.25 (q, 2H, O-CH₂-CH₃), 3.60-3.80 (m, 2H, N-CH₂), 2.80-3.00 (t, 2H, Ar-CH₂), 1.20-1.30 (t, 3H, O-CH₂-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.5 (C=O), 142.0, 138.0, 134.0, 128.8, 128.5, 128.0, 127.5, 127.0, 126.5 (Ar-C), 61.5 (O-CH₂), 58.0 (N-CH-Ph), 41.0 (N-CH₂), 29.0 (Ar-CH₂), 14.5 (CH₃).

  • IR (neat, cm⁻¹): ~1700 (C=O, carbamate).

  • MS (ESI): m/z 282.1 [M+H]⁺.

Protocol 2: Synthesis of Solifenacin Base
  • To a solution of (R)-quinuclidin-3-ol (1.2 eq) in toluene, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to reflux and stir for 1 hour to form the sodium alkoxide.

  • Add a solution of this compound-2-carboxylic acid ethyl ester (1.0 eq) in toluene to the reaction mixture.

  • Continue to reflux for 8-12 hours, monitoring the reaction by TLC. The reaction can be driven to completion by removing the ethanol byproduct via azeotropic distillation.

  • After completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Separate the organic layer and wash with brine.

  • Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude solifenacin base as a viscous oil.

Protocol 3: Preparation and Purification of Solifenacin Succinate
  • Dissolve the crude solifenacin base in a mixture of acetone and methanol.

  • In a separate flask, dissolve succinic acid (1.0-1.1 eq) in acetone with heating.

  • While refluxing the succinic acid solution, add the solifenacin base solution dropwise.

  • After the addition is complete, cool the mixture to room temperature to allow for the precipitation of solifenacin succinate.

  • Stir the mixture at 0-5 °C for 2-3 hours to maximize crystallization.

  • Collect the solid by vacuum filtration and wash with cold acetone.

  • For further purification, recrystallize the crude solifenacin succinate from a mixture of ethanol and ethyl acetate.

  • Dissolve the solid in the solvent mixture at 60-65 °C to obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling to 0-5 °C to induce crystallization.

  • Filter the purified crystals, wash with cold ethyl acetate, and dry under vacuum at 40-50 °C to a constant weight.

Data Presentation

Table 1: Summary of Reaction Yields and Purity for Solifenacin Succinate Synthesis

StepProductYield (%)Chemical Purity (HPLC, %)Chiral Purity (HPLC, %)Reference
1 This compound-2-carboxylic acid ethyl ester>95 (crude)->98General Procedure
2 Solifenacin Base~90 (crude)>90>93General Procedure
3 Solifenacin Succinate (after crystallization)76-88>99.5>99.9[1]
Recrystallization Purified Solifenacin Succinate~87 (recovery)>99.9>99.9

Visualizations

Experimental Workflow

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Transesterification cluster_2 Step 3: Salt Formation & Purification A (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline C This compound -2-carboxylic acid ethyl ester (Intermediate 1) A->C Acylation B Ethyl Chloroformate Triethylamine, Toluene B->C E Solifenacin Base C->E Condensation D (R)-quinuclidin-3-ol Sodium Hydride, Toluene D->E G Crude Solifenacin Succinate E->G Salt Formation F Succinic Acid Acetone/Methanol F->G H Purified Solifenacin Succinate G->H Recrystallization (Ethanol/Ethyl Acetate)

Caption: Synthetic workflow for Solifenacin Succinate.

Signaling Pathway of Solifenacin

G cluster_pathway M3 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Solifenacin Solifenacin Solifenacin->M3R Blocks Relaxation Smooth Muscle Relaxation Solifenacin->Relaxation Promotes Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: Solifenacin's antagonism of the M3 receptor signaling.

References

Application of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as a foundational framework for the development of novel anticancer agents.[1][2] While the parent compound itself is primarily a building block, its derivatives have demonstrated significant potential in targeting various malignancies through diverse mechanisms of action.[3][4] Research has highlighted the importance of substitutions on both the phenyl ring and the tetrahydroisoquinoline nucleus in dictating the cytotoxic potency and target specificity of these compounds.[5][6]

The primary applications of this scaffold in cancer research can be categorized by their mechanism of action:

  • Tubulin Polymerization Inhibition: Several derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as potent inhibitors of tubulin polymerization.[1][7] By binding to tubulin, these compounds disrupt microtubule dynamics, which are essential for mitotic spindle formation and cell division, ultimately leading to cell cycle arrest and apoptosis.[7]

  • KRas Inhibition: Certain tetrahydroisoquinoline derivatives have shown significant inhibitory activity against KRas, a key oncogene frequently mutated in various cancers, including colorectal, lung, and pancreatic cancers.[5] These compounds represent a promising therapeutic strategy for targeting KRas-driven tumors.[5]

  • Enzyme Inhibition: The versatility of the tetrahydroisoquinoline scaffold allows for the design of inhibitors for various enzymes crucial for cancer cell survival and proliferation.

    • 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition: This enzyme is involved in the synthesis of estradiol, a key hormone in estrogen-dependent cancers like breast and ovarian cancer. N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been developed as inhibitors of 17β-HSD1, offering a potential therapeutic avenue for these malignancies.[8]

    • Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Novel tetrahydroisoquinoline derivatives have been synthesized that exhibit inhibitory activity against both DHFR and CDK2.[9] DHFR is a target for classical antifolate drugs, while CDK2 is a key regulator of the cell cycle. Dual inhibition of these targets can lead to potent anticancer effects.[9]

  • Anti-Angiogenesis: Some derivatives have demonstrated anti-angiogenic properties, which is the ability to inhibit the formation of new blood vessels that tumors need to grow and metastasize.[5]

  • Antiglioma Activity: Specific analogs have shown preferential cytotoxicity against glioma cells compared to normal astrocytes, indicating their potential for the treatment of brain tumors.[2]

The stereochemistry of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core is crucial for its biological activity. The (S)-enantiomer often serves as a key chiral building block in the synthesis of these potent anticancer agents.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline against different cancer cell lines.

Table 1: KRas Inhibition by Tetrahydroisoquinoline Derivatives in Colon Cancer Cell Lines [5]

CompoundCell LineIC50 (µM)
GM-3-18 Colo3200.9 - 10.7 (range across cell lines)
DLD-1
HCT116
SNU-C1
SW480
GM-3-16 HCT1161.6 - 2.6 (range across cell lines)

Table 2: Anti-Angiogenesis Activity of Tetrahydroisoquinoline Derivatives [5]

CompoundAssayIC50 (µM)
GM-3-121 Anti-angiogenesis1.72

Table 3: Cytotoxicity of Tetrahydroisoquinoline Derivatives in Breast and Endometrial Cancer Cell Lines [5][6]

CompoundCell LineIC50 (µg/mL)
GM-3-121 MCF-7 (Breast)0.43
MDA-MB-231 (Breast)0.37
Ishikawa (Endometrial)0.01
1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline Ishikawa (Endometrial)0.23
MCF-7 (Breast)0.63
MDA-MB-231 (Breast)0.74

Table 4: Enzyme Inhibition by Tetrahydroisoquinoline Derivatives [8][9]

CompoundTarget EnzymeCell Line/AssayIC50 (nM)
N-4'-chlorophenyl-6-hydroxy-THIQ derivative 17β-HSD1Recombinant protein~350
Compound 7e CDK2A549 (Lung)149
Compound 8d DHFRMCF7 (Breast)199

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Tetrahydroisoquinoline derivatives

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroisoquinoline derivatives in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Tubulin Polymerization Assay

This protocol measures the effect of compounds on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • Guanine triphosphate (GTP)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • Paclitaxel (positive control for polymerization)

  • Vincristine (positive control for depolymerization)

  • Tetrahydroisoquinoline derivatives

  • 96-well plates suitable for fluorescence reading

  • Fluorometer with temperature control

Procedure:

  • Preparation: Resuspend purified tubulin in General Tubulin Buffer. Prepare solutions of the test compounds, paclitaxel, and vincristine in the same buffer.

  • Reaction Mixture: In a 96-well plate, add the buffer, GTP, and the test compound or control.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

  • Monitoring Polymerization: Immediately place the plate in a fluorometer pre-warmed to 37°C. Monitor the change in fluorescence (or absorbance at 340 nm) over time (e.g., every minute for 60 minutes). An increase in fluorescence/absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the fluorescence/absorbance against time. Compare the polymerization curves of the compound-treated samples to the control. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the fluorescence/absorbance increase.

Protocol 3: KRas Inhibition Assay (GTP-GDP Exchange Assay)

This protocol measures the ability of a compound to inhibit the exchange of GDP for GTP by KRas, a key step in its activation.

Materials:

  • Recombinant KRas protein

  • BODIPY-GTP (fluorescent GTP analog)

  • Guanine nucleotide exchange factor (GEF), e.g., SOS1

  • Assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl2, pH 7.5)

  • Tetrahydroisoquinoline derivatives

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Add the tetrahydroisoquinoline derivatives at various concentrations to the wells of a 384-well plate.

  • Protein Addition: Add a solution of KRas protein to each well and incubate for a short period to allow for compound binding.

  • Initiation of Exchange: Add a mixture of BODIPY-GTP and the GEF (SOS1) to initiate the nucleotide exchange reaction.

  • Fluorescence Reading: Monitor the increase in fluorescence polarization or intensity over time. The binding of the larger KRas protein to BODIPY-GTP results in a change in fluorescence.

  • Data Analysis: Plot the fluorescence signal against time and determine the initial reaction rates. Calculate the percent inhibition for each compound concentration relative to a no-compound control and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Scaffold derivatives Synthesis of Derivatives synthesis->derivatives cell_lines Cancer Cell Lines (e.g., MCF-7, HCT116) cell_viability Cell Viability Assay (MTT) derivatives->cell_viability Treatment enzyme_assay Enzyme Inhibition Assays (KRas, Tubulin, CDK2, DHFR) derivatives->enzyme_assay Screening cell_lines->cell_viability ic50 IC50 Determination cell_viability->ic50 enzyme_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Experimental workflow for the evaluation of this compound derivatives as anticancer agents.

kras_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRas_GDP KRas-GDP (Inactive) SOS1->KRas_GDP Promotes GDP-GTP Exchange KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP RAF RAF KRas_GTP->RAF THIQ Tetrahydroisoquinoline Derivative (e.g., GM-3-18) THIQ->KRas_GDP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation tubulin_pathway tubulin α/β-Tubulin Dimers microtubule Microtubule (Polymerized) tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis cell_division Cell Division mitosis->cell_division THIQ_tubulin 1-Phenyl-THIQ Derivative THIQ_tubulin->tubulin Inhibition of Polymerization

References

Catalytic Asymmetric Synthesis of Tetrahydroisoquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinolines (THIQs) are a pivotal class of nitrogen-containing heterocyclic compounds frequently found in the core structures of numerous natural products and synthetic pharmaceuticals. Their significant and diverse biological activities have rendered them attractive targets in medicinal chemistry and drug discovery. The stereochemistry of THIQs is often crucial for their pharmacological function, making the development of efficient catalytic asymmetric methods for their synthesis an area of intense research. This document provides detailed application notes and protocols for several key modern catalytic asymmetric strategies for accessing enantioenriched tetrahydroisoquinolines.

Key Asymmetric Strategies

Several powerful strategies have emerged for the enantioselective synthesis of THIQs. The most prominent and widely utilized methods include:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: The reduction of prochiral dihydroisoquinolines (DHIQs) or other suitable precursors using chiral transition-metal catalysts (e.g., based on Iridium, Ruthenium, or Rhodium) or organocatalysts.[1]

  • Chiral Brønsted Acid Catalyzed Pictet-Spengler Reaction: A classic cyclization of a β-arylethylamine with an aldehyde or ketone, rendered asymmetric by the use of chiral phosphoric acids or their derivatives.[2][3][4][5][6][7]

  • Asymmetric Bischler-Napieralski Reaction: An intramolecular cyclization of a chiral β-phenylethylamide, followed by reduction, to yield chiral THIQs.[8][9][10][11][12]

  • Palladium-Catalyzed Asymmetric Carboamination: A modern approach involving the intramolecular carboamination of alkenes.[13]

  • Asymmetric [3+2] Cycloaddition: The reaction of C,N-cyclic azomethine imines with various coupling partners catalyzed by chiral metal complexes.[14]

These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and operational simplicity, providing a versatile toolkit for the synthesis of a wide array of chiral THIQ derivatives.

Data Presentation: Comparison of Key Catalytic Systems

The following tables summarize the performance of selected catalytic systems for the asymmetric synthesis of tetrahydroisoquinolines, providing a comparative overview of their efficacy across different substrates.

Table 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Pictet-Spengler Reaction [2][3][4][5][6]

EntryTryptamine SubstrateAldehyde/KetoneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1TryptamineIsovaleraldehyde5TolueneRT249590
2Tryptamine4-Nitrobenzaldehyde10CH2Cl2-20489296
35-MethoxytryptamineCyclohexanecarboxaldehyde5Toluene0728894
4Tryptamine1,1,1-Trifluoro-4-silyl-3-butyn-2-one5TolueneRT129198
52-(1H-indolyl)anilineIsatin5Toluene-2012098>99

Table 2: Transition-Metal-Catalyzed Asymmetric Hydrogenation of Dihydroisoquinolines [1]

EntrySubstrate (DHIQ)Catalyst SystemH2 Pressure (atm)SolventTemp (°C)Time (h)Yield (%)ee (%)
11-Phenyl-3,4-DHIQ[Ir(cod)Cl]2 / (R)-MeO-BIPHEP50THF25129996
21-Methyl-3,4-DHIQRuCl2--INVALID-LINK--n100MeOH50249597
31-(4-Chlorophenyl)-3,4-DHIQ[Rh(cod)2]BF4 / (S,S)-Et-DuPhos20i-PrOHRT16>9998
46,7-Dimethoxy-1-propyl-3,4-DHIQTi(OiPr)4 / (R)-BINOL50Toluene60488592
51-Benzyl-6,7-dimethoxy-3,4-DHIQRu(OTf)--INVALID-LINK--10CH2Cl230109895

Table 3: Organocatalytic Asymmetric Transfer Hydrogenation of Dihydroisoquinolines [1]

EntrySubstrate (DHIQ)OrganocatalystHydride SourceSolventTemp (°C)Time (h)Yield (%)ee (%)
11-Phenyl-3,4-DHIQChiral Phosphoric AcidHantzsch EsterToluene50249295
21-Methyl-3,4-DHIQChiral Phosphoric AcidHantzsch EsterCH2Cl230488890
31-(4-Methoxyphenyl)-3,4-DHIQChiral Phosphoric AcidHantzsch EsterDioxane60369597
41-Propyl-3,4-DHIQChiral Phosphoric AcidBenzothiazolineTolueneRT728588
56,7-Dimethoxy-1-phenyl-3,4-DHIQChiral Phosphoric AcidHantzsch EsterToluene40249699

Experimental Protocols

Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Pictet-Spengler Reaction

This protocol describes a general procedure for the enantioselective synthesis of a tetrahydro-β-carboline derivative using a chiral phosphoric acid catalyst.[2][3][4][5][6]

Materials:

  • Tryptamine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5 mol%)

  • Anhydrous Toluene

  • Molecular Sieves (4 Å)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tryptamine (e.g., 0.5 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (0.025 mmol, 5 mol%), and freshly activated 4 Å molecular sieves (100 mg).

  • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (0.6 mmol, 1.2 equiv) dropwise to the stirred suspension.

  • Allow the reaction to stir at the specified temperature for the required time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the desired enantioenriched tetrahydro-β-carboline.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a 3,4-Dihydroisoquinoline

This protocol provides a general method for the asymmetric hydrogenation of a 1-substituted-3,4-dihydroisoquinoline using a chiral iridium catalyst.[1]

Materials:

  • 1-Substituted-3,4-dihydroisoquinoline (1.0 equiv)

  • [Ir(cod)Cl]2 (0.5 mol%)

  • Chiral Ligand (e.g., (R)-MeO-BIPHEP) (1.1 mol%)

  • Iodine (I2) (2.0 mol%)

  • Anhydrous and degassed solvent (e.g., THF or Dichloromethane)

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, add [Ir(cod)Cl]2 (0.0025 mmol, 0.5 mol%) and the chiral ligand (0.0055 mmol, 1.1 mol%) to a vial.

  • Add anhydrous and degassed solvent (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

  • In a separate vial, dissolve the 1-substituted-3,4-dihydroisoquinoline (0.5 mmol, 1.0 equiv) and iodine (0.01 mmol, 2.0 mol%) in the anhydrous and degassed solvent (3.0 mL).

  • Transfer the substrate solution to a high-pressure autoclave.

  • Add the pre-formed catalyst solution to the autoclave.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (typically 12-24 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chiral tetrahydroisoquinoline.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualization of Mechanisms and Workflows

Catalytic Cycle of Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction

pictet_spengler_cycle Amine β-Arylethylamine Imine Iminium Ion Intermediate Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde CPA Chiral Phosphoric Acid (CPA-H) CPA->Imine Protonation Cyclization Intramolecular Electrophilic Aromatic Substitution Imine->Cyclization Product Chiral Tetrahydroisoquinoline Cyclization->Product + H⁺ transfer CPA_anion Chiral Phosphate Anion (CPA⁻) Cyclization->CPA_anion - H⁺ CPA_anion->CPA + H⁺ (from rearomatization)

Caption: Proposed catalytic cycle for the chiral phosphoric acid-catalyzed Pictet-Spengler reaction.

Experimental Workflow for Asymmetric Hydrogenation

experimental_workflow start Start catalyst_prep Catalyst Preparation: [Ir(cod)Cl]₂ + Chiral Ligand start->catalyst_prep substrate_prep Substrate Preparation: Dissolve DHIQ and I₂ in solvent start->substrate_prep reaction_setup Reaction Setup: Combine catalyst and substrate in autoclave catalyst_prep->reaction_setup substrate_prep->reaction_setup hydrogenation Asymmetric Hydrogenation: Pressurize with H₂ and stir reaction_setup->hydrogenation workup Work-up: Vent H₂, concentrate hydrogenation->workup purification Purification: Flash Column Chromatography workup->purification analysis Analysis: Chiral HPLC for ee% purification->analysis end End analysis->end

Caption: General experimental workflow for transition-metal-catalyzed asymmetric hydrogenation of DHIQs.

Catalytic Cycle for Transition-Metal-Catalyzed Asymmetric Hydrogenation

hydrogenation_cycle catalyst Chiral Metal Pre-catalyst [M-L] active_catalyst Active Dihydride Catalyst [H₂-M-L] catalyst->active_catalyst + H₂ substrate_coordination Substrate Coordination [DHIQ-M(H)₂-L*] active_catalyst->substrate_coordination + DHIQ hydride_insertion Hydride Insertion substrate_coordination->hydride_insertion product_release Product Release hydride_insertion->product_release Reductive Elimination product_release->catalyst product Chiral THIQ product_release->product dhiq DHIQ

Caption: Simplified catalytic cycle for the asymmetric hydrogenation of a dihydroisoquinoline.

References

Experimental Procedures for N-Acylation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key structural motif in medicinal chemistry. The following sections outline various experimental conditions for synthesizing N-acyl derivatives, presenting comparative data to aid in reaction optimization.

Introduction

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds. N-acylation of this moiety is a common strategy in drug discovery to modulate its physicochemical properties, biological activity, and metabolic stability. This document details procedures for the N-acetylation, N-benzoylation, and N-acylation with other acylating agents, providing a comparative analysis of reaction conditions and yields.

Data Presentation: Comparative Analysis of N-Acylation Reactions

The following table summarizes various experimental conditions for the N-acylation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, allowing for easy comparison of different methodologies.

Acylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoyl ChlorideSodium CarbonatePetroleum Ether-78 to 25799[1]
Acetyl ChlorideNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
Benzoyl ChlorideNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Propionyl ChlorideTriethylamineDichloromethane0 to RT2>95
Acetic AnhydridePyridineDichloromethaneRT3>95
Halo-substituted Acetyl ChloridesNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]

Note: "Not specified" indicates that the specific information was not available in the cited literature. The data for propionyl chloride and acetic anhydride are based on general acylation procedures and may require optimization for this specific substrate.

Experimental Protocols

Materials and Reagents
  • 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Acylating agents: Acetyl chloride, Benzoyl chloride, Propionyl chloride, Acetic anhydride

  • Bases: Triethylamine, Pyridine, Sodium Carbonate

  • Solvents: Dichloromethane (DCM), Diethyl ether, Ethyl acetate, Petroleum ether, Water

  • Drying agent: Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography and recrystallization (e.g., ethyl acetate, hexanes)

General Procedure for N-Acylation with Acyl Chlorides

A solution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) is cooled to 0 °C in an ice bath. The acyl chloride (e.g., acetyl chloride, benzoyl chloride, propionyl chloride, 1.1 eq.) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours) while being monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-acylated product.

General Procedure for N-Acylation with Acid Anhydrides

To a solution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in a suitable solvent (e.g., dichloromethane) is added a base (e.g., pyridine, 1.2 eq.) followed by the acid anhydride (e.g., acetic anhydride, 1.2 eq.). The reaction mixture is stirred at room temperature for a specified time (typically 3-6 hours) and monitored by TLC.

After the reaction is complete, the mixture is diluted with the solvent and washed sequentially with water, dilute hydrochloric acid (to remove excess pyridine), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.

Purification and Characterization

The crude N-acylated products can be purified by one of the following methods:

  • Column Chromatography: The crude material is dissolved in a minimal amount of solvent and loaded onto a silica gel column. The product is eluted using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Fractions containing the pure product are combined and the solvent is evaporated.

  • Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. The solution is then allowed to cool slowly to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.[3][4]

The purified N-acyl-1-phenyl-1,2,3,4-tetrahydroisoquinolines are characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of the amide carbonyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Mandatory Visualizations

Experimental Workflow for N-Acylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Dissolve 1-phenyl- tetrahydroisoquinoline and base in solvent cool Cool to 0 °C start->cool add Add acylating agent dropwise cool->add react Stir at room temperature (Monitor by TLC) add->react quench Quench with water react->quench extract Extract with solvent quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize by NMR, IR, MS purify->characterize end Pure N-acylated product characterize->end signaling_pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products amine 1-Phenyl-tetrahydroisoquinoline (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl Acylating Agent (Electrophile) acyl->intermediate base Base base->amine Deprotonation (optional) product N-Acyl-1-phenyl- tetrahydroisoquinoline intermediate->product Elimination of Leaving Group byproduct Byproduct (e.g., HCl, Acetic Acid) intermediate->byproduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and solutions to specific issues that may arise during your synthetic workflow.

Issue 1: Low Yield in the Initial Cyclization Step

  • Question: My Bischler-Napieralski reaction to form the 1-phenyl-3,4-dihydroisoquinoline intermediate is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in the Bischler-Napieralski reaction are a common issue. Here are several factors to consider and troubleshoot:

    • Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is commonly used, but for less reactive substrates, a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be more effective.[1] Polyphosphoric acid (PPA) is another alternative.[2]

    • Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently.[3] Solvents like toluene or xylene are typically used at reflux.[3] Consider increasing the temperature or switching to a higher boiling point solvent if the reaction is sluggish. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[4]

    • Substrate Activation: The cyclization is an electrophilic aromatic substitution, so electron-donating groups on the β-phenylethylamide starting material will facilitate the reaction.[1][2] If your substrate lacks these, harsher conditions may be necessary.

    • Side Reactions: A significant side reaction is the retro-Ritter reaction, which forms styrene derivatives.[1][3] This can be minimized by using a nitrile as the solvent to shift the equilibrium away from the side product.[1][3] Alternatively, using oxalyl chloride can help avoid this side reaction.[1][3]

  • Question: I am performing a Pictet-Spengler reaction to synthesize the tetrahydroisoquinoline core directly, but my yields are poor. How can I improve this?

  • Answer: The success of the Pictet-Spengler reaction is highly dependent on the reaction conditions and the nature of your substrates.

    • Acid Catalyst: This reaction is typically catalyzed by a protic or Lewis acid.[5] Concentrated hydrochloric acid or trifluoroacetic acid (TFA) are common choices. For less reactive substrates, a superacid might be required.

    • Substrate Reactivity: Similar to the Bischler-Napieralski reaction, electron-rich β-arylethylamines lead to higher yields under milder conditions. If your aromatic ring is not sufficiently activated, the reaction will be more challenging.

    • Reaction Conditions: While traditionally carried out with heating, some modern variations work well in aprotic media, sometimes even without an acid catalyst, leading to superior yields.[4] It is worth exploring different solvent and temperature combinations. Phosphate buffers have also been used as a milder alternative to strong acids, which can be beneficial for sensitive substrates.[6]

Issue 2: Poor Enantioselectivity in the Asymmetric Reduction

  • Question: My asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline is giving low enantiomeric excess (ee). How can I improve the stereoselectivity?

  • Answer: Achieving high enantioselectivity is a key challenge. The choice of catalyst, ligand, and reaction conditions are paramount.

    • Catalyst and Ligand Selection: Iridium and Ruthenium-based catalysts are commonly employed for this transformation. The chiral ligand is the most critical component for inducing asymmetry. A wide variety of phosphorus-based ligands have been developed, and screening different ligands is often necessary to find the optimal one for your specific substrate.[7]

    • Additives: The addition of a Brønsted acid, such as phosphoric acid (H₃PO₄), can significantly improve both the activity and the enantioselectivity of the hydrogenation reaction.[8] Lewis acids have also been shown to enhance performance in some cases.[8]

    • Substrate Form: Performing the hydrogenation on the hydrochloride salt of the 1-phenyl-3,4-dihydroisoquinoline can lead to better results in terms of both reactivity and stereoselectivity compared to the free base.[8]

    • Hydrogen Pressure and Temperature: These parameters can influence the outcome of the reaction. Optimization of both hydrogen pressure and reaction temperature may be required to achieve the best results.

Issue 3: Difficulty in Purification and Isolation

  • Question: I am having trouble purifying the final this compound product. What are some effective purification strategies?

  • Answer: Purification can be challenging, especially separating the desired enantiomer from any racemic mixture.

    • Chromatography: Column chromatography on silica gel is a standard method for purifying the crude product. A careful selection of the eluent system is necessary to achieve good separation.

    • Chiral Resolution: If your synthesis results in a racemic mixture, chiral resolution is required. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as D-(-)-tartaric acid.[9][10] The diastereomers can then be separated by crystallization, followed by liberation of the desired enantiomer.

    • Chiral HPLC: For analytical purposes and small-scale preparative separations, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate enantiomers and determine the enantiomeric excess.

Data Summary

The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview of their effectiveness.

Table 1: Asymmetric Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines

Catalyst System Substrate Yield (%) ee (%) Reference
[Ir(COD)Cl]₂ / (S)-P-Phos / H₃PO₄ 1-Phenyl-DHIQ‧HCl 97 96 [8]
Ir-L4 6,7-dimethoxy-1-(4-nitrophenyl)-DHIQ Complete Conv. 94 [7]
Ir-L5 6,7-dimethoxy-1-(2-nitrophenyl)-DHIQ - 76 [7]
Ru-complex / AgSbF₆/Bi(OTf)₃ 1-Phenyl-DHIQ derivative 87 (conv.) 94 [8]

| Chiral Titanocene complex | 1-Phenyl-DHIQ derivative | 82 | 98 |[8] |

DHIQ = Dihydroisoquinoline, ee = enantiomeric excess, conv. = conversion

Table 2: Pictet-Spengler Reaction with Ketone Substrates

Phenethylamine Substrate Ketone Substrate Yield (%) Reference
2-(3-Hydroxyphenyl)ethylamine 1,4-Cyclohexanedione monoethylene acetal 74 [6]
4-Fluoro-3-hydroxy phenethylamine 1,4-Cyclohexanedione monoethylene acetal 55 [6]
Dopamine hydrochloride Acetophenone low [6]

| Dopamine hydrochloride | 2,2,2-Trifluoroacetophenone | 93 |[6] |

Experimental Protocols

Protocol 1: Bischler-Napieralski Cyclization

This protocol describes the synthesis of the 1-phenyl-3,4-dihydroisoquinoline intermediate.

  • Acylation: To a solution of β-phenylethylamine, add an equimolar amount of benzoyl chloride and a base (e.g., triethylamine or aqueous NaOH) in a suitable solvent (e.g., dichloromethane or water). Stir at room temperature until the reaction is complete (monitor by TLC). Extract the N-(2-phenylethyl)benzamide product, wash, dry, and concentrate.

  • Cyclization: Dissolve the N-(2-phenylethyl)benzamide in a high-boiling solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃) (typically 2-3 equivalents) dropwise at 0°C. After the addition, heat the mixture to reflux for 2-4 hours.[2]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to a pH of 9-10. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-phenyl-3,4-dihydroisoquinoline.

Protocol 2: Asymmetric Hydrogenation

This protocol outlines the enantioselective reduction of the dihydroisoquinoline intermediate to the final product.

  • Catalyst Pre-formation: In a glovebox, dissolve the iridium precursor [Ir(COD)Cl]₂ and the chiral phosphine ligand (e.g., (S)-P-Phos) in a degassed solvent (e.g., dichloromethane) and stir for 15-30 minutes.[7]

  • Hydrogenation: Transfer the catalyst solution to a high-pressure autoclave. Add the 1-phenyl-3,4-dihydroisoquinoline hydrochloride salt and any additives (e.g., H₃PO₄).[8] Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 20 atm).[7]

  • Reaction: Stir the reaction mixture at a set temperature (e.g., 20°C) for the required time (typically 12-24 hours).[7]

  • Isolation: After releasing the hydrogen pressure, concentrate the reaction mixture. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer, combine the organic phases, dry, and concentrate. Purify the crude product by column chromatography to yield this compound.

Visualizations

Synthesis_Pathway cluster_0 Bischler-Napieralski Route cluster_1 Asymmetric Reduction β-Phenylethylamine β-Phenylethylamine N-(2-Phenylethyl)benzamide N-(2-Phenylethyl)benzamide β-Phenylethylamine->N-(2-Phenylethyl)benzamide Benzoyl Chloride 1-Phenyl-3,4-dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline N-(2-Phenylethyl)benzamide->1-Phenyl-3,4-dihydroisoquinoline POCl₃, Δ Final_Product (1S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline->Final_Product H₂, Chiral Catalyst (e.g., Ir-complex)

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Low_Yield Low Yield? Start->Low_Yield Low_ee Low Enantioselectivity? Low_Yield->Low_ee No Check_Reagents Check Dehydrating Agent & Reaction Conditions Low_Yield->Check_Reagents Yes Purification_Issue Purification Issues? Low_ee->Purification_Issue No Optimize_Catalyst Screen Chiral Ligands & Additives Low_ee->Optimize_Catalyst Yes Success Successful Synthesis Purification_Issue->Success No Resolution Consider Chiral Resolution (e.g., Tartaric Acid) Purification_Issue->Resolution Yes Check_Reagents->Low_ee Optimize_Catalyst->Purification_Issue Resolution->Success

References

Technical Support Center: Stereoselective Reduction of Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective reduction of dihydroisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical synthetic transformation. Chiral tetrahydroisoquinolines are vital scaffolds in numerous natural products and pharmaceuticals, and their stereoselective synthesis from dihydroisoquinolines presents several challenges. This guide aims to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective reduction of 3,4-dihydroisoquinolines?

A1: The main challenges include:

  • Catalyst Selection and Activity: Identifying a suitable catalyst and chiral ligand combination that provides high conversion and enantioselectivity for a specific substrate can be difficult.[1][2]

  • Catalyst Poisoning: The nitrogen atom in both the dihydroisoquinoline substrate and the tetrahydroisoquinoline product can coordinate strongly to the metal center of the catalyst, leading to deactivation or inhibition.[1]

  • Substrate Scope: A catalytic system that works well for one class of dihydroisoquinolines (e.g., 1-alkyl substituted) may not be effective for others (e.g., 1-aryl substituted).[3]

  • Achieving High Enantioselectivity: Controlling the facial selectivity of the hydride attack on the C=N bond to obtain a high enantiomeric excess (ee) is a significant hurdle.

  • Aromaticity: The inherent stability of the aromatic isoquinoline ring system can make its reduction challenging, sometimes requiring harsh reaction conditions.[1]

Q2: What are the most common methods for the stereoselective reduction of dihydroisoquinolines?

A2: The most prevalent methods include:

  • Asymmetric Hydrogenation: This method uses molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal catalyst (commonly based on iridium, rhodium, or ruthenium).[1][4][5]

  • Asymmetric Transfer Hydrogenation (ATH): This technique employs a hydrogen donor molecule, such as formic acid or isopropanol, to transfer hydrogen to the substrate, mediated by a chiral catalyst.

  • Chiral Hydride Reagents: Stoichiometric amounts of chiral reducing agents, such as those derived from boranes, can be used to achieve stereoselective reduction.[2][6]

  • Enzymatic Reduction: Imine reductases (IREDs) can offer high enantioselectivity under mild reaction conditions.[7][8]

Q3: How do I choose the right catalyst and ligand for my specific dihydroisoquinoline substrate?

A3: The choice of catalyst and ligand is crucial and often substrate-dependent. A preliminary screening of different combinations is highly recommended. For asymmetric hydrogenation, iridium catalysts with chiral phosphine ligands like Xyliphos are often effective.[4][9] For asymmetric transfer hydrogenation, Noyori-type ruthenium catalysts with ligands like TsDPEN are widely used.[2][10] The steric and electronic properties of the substituent at the 1-position of the dihydroisoquinoline will significantly influence the outcome.

Q4: What is the role of additives in these reactions?

A4: Additives can play several roles in improving the efficiency and selectivity of the reduction. For instance, in some iridium-catalyzed hydrogenations, iodide sources like tetrabutylammonium iodide (TBAI) can be crucial for achieving high enantioselectivity.[9] In transfer hydrogenation using formic acid/triethylamine, the base is essential for the catalytic cycle.[7] Lewis acids have also been shown to enhance catalytic activity and enantioselectivity in certain cases.[11]

Troubleshooting Guides

Problem 1: Low or No Conversion
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the catalyst is properly activated. Some precatalysts require an activation step. For reactions sensitive to air and moisture, use freshly prepared or properly stored catalysts and rigorously dried, degassed solvents under an inert atmosphere.[12]
Catalyst Poisoning Impurities in the substrate, solvent, or from the reaction atmosphere (e.g., oxygen) can poison the catalyst.[13][14] Purify the substrate and use high-purity solvents. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).
Inappropriate Reaction Conditions Optimize reaction parameters such as temperature, pressure (for hydrogenation), and reaction time. A higher temperature or pressure may be required for less reactive substrates.
Poor Substrate-Catalyst Compatibility The chosen catalyst may not be suitable for your specific substrate. Screen a variety of catalysts and ligands with different electronic and steric properties.
Problem 2: Low Enantioselectivity (ee%)
Possible Cause Troubleshooting Steps
Suboptimal Ligand The chiral ligand is the primary source of stereocontrol. Screen a library of chiral ligands to find the best match for your substrate.
Incorrect Solvent The solvent can significantly influence the enantioselectivity. Perform a solvent screen with solvents of varying polarity.
Reaction Temperature Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.
Presence of Racemizing Agents Ensure that the reaction conditions or work-up procedure do not cause racemization of the product.
Inadequate Additives For certain catalytic systems, specific additives are crucial for high enantioselectivity. Verify the necessity and optimal concentration of any additives.[9]
Problem 3: Catalyst Deactivation
Possible Cause Troubleshooting Steps
Product Inhibition The tetrahydroisoquinoline product can bind to the catalyst and inhibit its activity.[1] Consider using a higher catalyst loading or a flow chemistry setup to mitigate this.
Coke Formation At higher temperatures, decomposition of organic molecules can lead to the formation of coke on the catalyst surface, blocking active sites.[14]
Sintering High temperatures can cause metal nanoparticles on a solid support to agglomerate, reducing the active surface area.[14]
Leaching of the Metal For supported catalysts, the active metal may leach into the solution, leading to a loss of activity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the stereoselective reduction of 1-substituted-3,4-dihydroisoquinolines.

Table 1: Asymmetric Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines

EntrySubstrate (1-Aryl Group)Catalyst SystemSolventTemp (°C)H₂ (bar)Conversion (%)ee (%)Reference
1Phenyl[Ir(cod)Cl]₂ / (S)-Xyliphos / TBAIToluene/AcOH6060>9592[9]
24-Methoxyphenyl[Ir(cod)Cl]₂ / (S)-Xyliphos / TBAIToluene/AcOH6060>9593[9]
34-Chlorophenyl[Ir(cod)Cl]₂ / (S)-Xyliphos / TBAIToluene/AcOH6060>9594[9]
42-Thienyl[Ir(cod)Cl]₂ / (S)-Xyliphos / TBAIToluene/AcOH6060>9590[9]

Table 2: Asymmetric Transfer Hydrogenation of 1-Methyl-3,4-dihydroisoquinoline

EntryCatalystHydrogen DonorSolventTemp (°C)Conversion (%)ee (%)Reference
1RuCl--INVALID-LINK--HCOOH/Et₃NCH₃CN28>9995[2]
2RhCl₂[(S,S)-Tsdpen]HCOOH/Et₃NH₂O409897[11]
3[Ir(Cp*)Cl₂]₂ / (S,S)-TsDPENHCOOH/Et₃NH₂O409998[11]

Key Experimental Protocols

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a generalized procedure based on reported methods.[9]

  • Catalyst Preparation: In a glovebox, a vial is charged with [Ir(cod)Cl]₂ (1.25 mol%), a chiral phosphine ligand (e.g., (S)-Xyliphos, 3 mol%), and an additive (e.g., TBAI, 7.5 mol%).

  • Reaction Setup: The dihydroisoquinoline substrate (1.0 equiv) is added to the vial, followed by the solvent (e.g., a 9:1 mixture of toluene and acetic acid) to achieve the desired concentration.

  • Hydrogenation: The vial is placed in a high-pressure autoclave. The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times. It is then pressurized to the desired pressure (e.g., 60 bar) and heated to the reaction temperature (e.g., 60 °C) with stirring.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), the autoclave is cooled to room temperature and the pressure is carefully released. The reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral tetrahydroisoquinoline. The enantiomeric excess is determined by chiral HPLC or SFC analysis.

General Procedure for Noyori-Type Asymmetric Transfer Hydrogenation

This protocol is a generalized procedure based on reported methods.[2][10]

  • Reaction Setup: A flask is charged with the dihydroisoquinoline substrate (1.0 equiv) and a chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 0.5-2 mol%).

  • Solvent and Hydrogen Donor: A mixture of formic acid and triethylamine (e.g., 5:2 molar ratio) is added as the hydrogen source, typically dissolved in a suitable solvent like acetonitrile or water.

  • Reaction: The reaction mixture is stirred at a specific temperature (e.g., 28-40 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst Catalyst & Ligand setup Reaction Setup (Inert Atmosphere) catalyst->setup substrate Substrate & Solvent substrate->setup reduction Reduction (Hydrogenation or ATH) setup->reduction workup Work-up reduction->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, HPLC/SFC) purification->analysis

General experimental workflow for stereoselective reduction.

troubleshooting_logic start Experiment Outcome low_conversion Low Conversion? start->low_conversion low_ee Low ee%? low_conversion->low_ee No check_catalyst Check Catalyst Activity & Reaction Conditions low_conversion->check_catalyst Yes success Successful Reduction low_ee->success No check_ligand Screen Ligands & Solvents low_ee->check_ligand Yes check_catalyst->low_conversion Re-run check_ligand->low_ee Re-run

A simplified troubleshooting decision tree.

reaction_pathway DHIQ Dihydroisoquinoline TransitionState Diastereomeric Transition State DHIQ->TransitionState Catalyst [M]-H (Chiral Hydride) Catalyst->TransitionState THIQ Chiral Tetrahydroisoquinoline TransitionState->THIQ

Simplified stereoselective reduction pathway.

References

Technical Support Center: Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Pictet-Spengler synthesis of tetrahydroisoquinolines?

A1: The most frequently encountered side reactions include the formation of undesired regioisomers, lack of diastereoselectivity (formation of both cis and trans isomers), over-alkylation or polymerization, δ-lactam formation when using α-ketoacid derivatives, and oxidation of the electron-rich aromatic ring.[1][2] Sub-optimal reaction conditions, impure starting materials, and inappropriate catalyst selection are common underlying causes.

Q2: How can I control the regioselectivity of the cyclization?

A2: Regioselectivity is a significant challenge, particularly with substituted phenethylamines. The choice of solvent and the nature of substituents on the aromatic ring play a crucial role. Protic solvents can influence the regiochemical outcome.[3][4] For phenolic substrates, the presence or absence of protecting groups on the hydroxyl function can direct the cyclization to a specific position.

Q3: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A3: Diastereoselectivity, particularly the ratio of cis to trans isomers, is often influenced by the choice of acid catalyst and the reaction temperature. Stronger acids and higher temperatures tend to favor the thermodynamically more stable trans isomer. Conversely, milder conditions may favor the kinetic cis product. Chiral auxiliaries or catalysts can also be employed to achieve high diastereoselectivity.[5]

Q4: I am observing the formation of a lactam side product. Why is this happening and how can I prevent it?

A4: The formation of a δ-lactam is a known side reaction when using unprotected α-ketoacids as the carbonyl component. This occurs through an intramolecular cyclization. To prevent this, it is advisable to protect the carboxylic acid functionality of the α-ketoacid, for instance, as a methyl ester, before its use in the Pictet-Spengler reaction.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Formation of Undesired Regioisomers

Symptoms:

  • TLC or LC-MS analysis shows multiple product spots with the same mass.

  • ¹H NMR spectrum of the isolated product mixture is complex, indicating the presence of isomers.

Possible Causes:

  • The electronic and steric properties of the substituents on the aromatic ring do not sufficiently favor one cyclization position over another.

  • The reaction conditions (solvent, catalyst) are not optimized for regioselectivity.

Solutions:

  • Solvent Screening: The polarity and hydrogen-bonding ability of the solvent can influence the regioselectivity.[3] It is recommended to perform small-scale screening with a variety of solvents (e.g., toluene, dichloromethane, acetonitrile, and protic solvents like ethanol).

  • Catalyst Optimization: The nature and concentration of the acid catalyst can impact the regiochemical outcome. Both Brønsted and Lewis acids should be considered.

  • Protecting Group Strategy: For phenolic β-arylethylamines, the use of a bulky protecting group on the hydroxyl moiety can sterically hinder cyclization at the adjacent position, thereby directing the reaction to the desired alternative site.

Issue 2: Poor Diastereoselectivity (cis/trans Mixture)

Symptoms:

  • TLC may show two closely eluting spots.

  • ¹H NMR displays two sets of signals for the product.

Possible Causes:

  • The reaction conditions do not provide a sufficient energy difference between the transition states leading to the cis and trans isomers.

Solutions:

  • Temperature Control: Lowering the reaction temperature often enhances the kinetic control, potentially favoring the formation of the cis isomer. Conversely, increasing the temperature can promote equilibration to the more stable trans isomer.

  • Catalyst Selection: Strong acids like trifluoroacetic acid (TFA) often favor the formation of the trans product. Screening different acid catalysts and their concentrations is recommended.

  • Chiral Auxiliaries/Catalysts: For asymmetric syntheses, the use of a chiral auxiliary on the starting material or a chiral catalyst can provide high levels of diastereoselectivity.

Quantitative Data Summary

The following tables summarize the impact of reaction conditions on product distribution.

Table 1: Effect of Solvent on Regioselectivity

SolventRatio of Regioisomer A : Regioisomer BReference
Dichloromethane1 : 1[3]
Toluene1 : 1.2[3]
Acetonitrile1.5 : 1[3]
Trifluoroethanol4 : 1[3]
Hexafluoro-2-propanol4 : 1[3]

Table 2: Influence of Catalyst and Temperature on Diastereoselectivity (cis/trans Ratio)

CatalystTemperature (°C)cis : trans RatioReference
Acetic Acid251 : 2[1]
Trifluoroacetic Acid (TFA)251 : 4[1]
Acetic Acid801 : 5[1]
Trifluoroacetic Acid (TFA)80> 1 : 10[1]

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Regioisomer Formation

This protocol is designed for a reaction where regioselectivity is a known issue.

  • Reactant Preparation: To a solution of the β-phenylethylamine (1.0 eq) in hexafluoro-2-propanol (0.1 M), add the aldehyde (1.1 eq).

  • Reaction Initiation: Add the acid catalyst (e.g., TFA, 0.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathways

pictet_spengler_pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A β-Arylethylamine + Aldehyde/Ketone B Schiff Base/ Iminium Ion A->B Condensation (+H⁺) F δ-Lactam (from α-ketoacid) A->F Intramolecular Cyclization C Desired Tetrahydroisoquinoline B->C Electrophilic Aromatic Substitution D Undesired Regioisomer B->D Alternative Cyclization E Diastereomer (cis/trans) C->E Isomerization G Oxidation Product C->G Oxidation troubleshooting_workflow start Problem with Pictet-Spengler Reaction issue Identify the Issue start->issue regio Undesired Regioisomers issue->regio Regioselectivity stereo Poor Diastereoselectivity issue->stereo Stereoselectivity other Other Side Products (e.g., Lactam, Oxidation) issue->other Other solve_regio Optimize Solvent & Catalyst regio->solve_regio solve_stereo Adjust Temperature & Catalyst stereo->solve_stereo solve_other Protect Functional Groups/ Modify Conditions other->solve_other end Optimized Reaction solve_regio->end solve_stereo->end solve_other->end

References

Technical Support Center: Purification of (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline from a racemic mixture.

I. Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and widely used method for resolving racemic mixtures of amines. This technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated based on their different solubilities.

Frequently Asked Questions (FAQs)

Q1: Which chiral resolving agent is most effective for the resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline?

A1: D-(-)-tartaric acid is a commonly used and effective resolving agent for obtaining this compound.[1][2][3] It selectively crystallizes with the (S)-enantiomer, leaving the (R)-enantiomer in the mother liquor. Other chiral acids like (S)-(+)-mandelic acid have also been used.[3]

Q2: What is the expected yield and enantiomeric excess (ee) for this resolution?

A2: Using D-(-)-tartaric acid, yields of approximately 81% with an enantiomeric excess of up to 96.7% for (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline have been reported.[1][2][3] Further recrystallization can potentially improve the enantiomeric purity.[4]

Q3: How can I improve the yield of the desired diastereomeric salt?

A3: To improve the yield, you can:

  • Optimize the solvent system: The choice of solvent is critical. A solvent that maximizes the solubility difference between the two diastereomeric salts is ideal.[5][6][7]

  • Control crystallization conditions: Slow cooling, agitation, and an optimized final crystallization temperature can increase the yield.[8]

  • Use seeding: Adding a small crystal of the pure desired diastereomeric salt can induce crystallization and improve the yield.[8]

  • Adjust stoichiometry: While a 1:1 molar ratio of amine to resolving agent is a good starting point, varying this ratio might improve the yield.[8]

Q4: The wrong enantiomer is crystallizing. What can I do?

A4: If the undesired enantiomer preferentially crystallizes, you can:

  • Screen for a different resolving agent: The relative solubilities of the diastereomeric salts can be inverted by using a different chiral acid.[5]

  • Change the solvent: In some cases, changing the solvent can switch the chirality of the crystallizing salt.[6]

  • Isolate the desired enantiomer from the mother liquor: After crystallizing the undesired enantiomer, the desired enantiomer will be enriched in the mother liquor and can be recovered from there.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low yield of crystalline diastereomeric salt Suboptimal solvent system leading to high solubility of the desired salt.Perform a solvent screen to find a solvent or solvent mixture where one diastereomeric salt is significantly less soluble.[5][7][8]
Incomplete crystallization.Optimize the cooling profile (slow cooling is often preferred), agitation, and final crystallization temperature. Consider seeding the solution.[8]
Incorrect stoichiometry of the resolving agent.Experiment with slight variations in the molar ratio of the resolving agent to the racemic amine.[8]
Low enantiomeric excess (ee) of the resolved amine Co-crystallization of the undesired diastereomer.Recrystallize the diastereomeric salt. This may lead to a lower yield but higher purity.[8] Optimize the solvent system for better selectivity.[7]
Racemization during workup.Avoid harsh basic or acidic conditions when liberating the free amine from the salt. Use mild bases like sodium bicarbonate.[8]
No crystallization occurs The diastereomeric salt is too soluble in the chosen solvent.Try a less polar solvent or a mixture of solvents to reduce solubility. Increase the concentration of the solution.[8]
Impurities are inhibiting crystallization.Purify the starting racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[8]
Product "oils out" instead of crystallizing The salt's melting point is lower than the crystallization temperature or the concentration is too high.Add more solvent to lower the concentration. Lower the crystallization temperature. Change the solvent system.[7]
Experimental Protocol: Resolution with D-(-)-Tartaric Acid

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent (e.g., a mixture of isopropanol and water). Heat the solution to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate vessel, dissolve D-(-)-tartaric acid (1.0 eq) in the same solvent mixture, with gentle heating if necessary.

  • Salt Formation: Slowly add the D-(-)-tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization. Stirring for several hours may be required.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 2M NaOH) dropwise until the pH is basic (>10) to liberate the free amine.

  • Extraction: Extract the liberated (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Analysis: Dry the organic extracts, evaporate the solvent, and analyze the enantiomeric excess of the product by chiral HPLC.

Workflow for Diastereomeric Salt Crystallization

G Workflow for Diastereomeric Salt Crystallization cluster_prep Preparation cluster_process Process cluster_separation Separation & Recovery racemic_amine Racemic Amine dissolve Dissolve in Optimal Solvent racemic_amine->dissolve resolving_agent Chiral Resolving Agent (e.g., D-(-)-Tartaric Acid) resolving_agent->dissolve mix Mix and Form Diastereomeric Salts dissolve->mix crystallize Cool and Crystallize (S)-Amine Salt mix->crystallize filtrate Filter crystallize->filtrate solid Less Soluble Salt ((S)-Amine Salt) filtrate->solid mother_liquor Mother Liquor (Enriched in (R)-Amine) filtrate->mother_liquor liberate_s Liberate Free (S)-Amine (Base Treatment) solid->liberate_s recover_r Recover (R)-Amine mother_liquor->recover_r pure_s_amine Pure (S)-Amine liberate_s->pure_s_amine

Caption: Workflow for diastereomeric salt crystallization.

II. Enzymatic Resolution

Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. For amines, this often involves enantioselective acylation or deacylation.

Frequently Asked Questions (FAQs)

Q1: What type of enzymes can be used to resolve racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline?

A1: Lipases, such as Candida antarctica lipase B (CALB), are commonly used for the kinetic resolution of amines through enantioselective acylation.[9] Other enzymes like ω-transaminases and amine oxidases can also be employed for deracemization or kinetic resolution.[10][11]

Q2: What is the main challenge in the enzymatic resolution of amines?

A2: A significant challenge is the competing non-enzymatic acylation reaction due to the high nucleophilicity of amines. This can be suppressed by careful selection of the solvent, acylating agent, and reaction conditions.[9]

Q3: How can I improve the efficiency of the enzymatic resolution?

A3: To improve efficiency:

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability, reusability, and ease of separation from the reaction mixture.[9]

  • Solvent Selection: The choice of an anhydrous organic solvent is crucial to minimize non-enzymatic reactions and optimize enzyme activity.[9]

  • Acylating Agent: The nature of the acylating agent can influence the reaction rate and enantioselectivity.

  • Dynamic Kinetic Resolution (DKR): Coupling the enzymatic resolution with in-situ racemization of the undesired enantiomer can theoretically lead to a 100% yield of the desired product.[12]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low conversion Low enzyme activity.Ensure the enzyme is active and the reaction conditions (temperature, pH) are optimal.
Enzyme inhibition by substrate or product.Lower the substrate concentration or remove the product as it is formed.
Low enantioselectivity (low ee) Competing non-enzymatic reaction.Optimize the solvent and acylating agent to minimize the background reaction.[9]
Poor enzyme selectivity for the substrate.Screen different enzymes to find one with higher enantioselectivity.
Difficulty separating the product from the unreacted enantiomer Similar physical properties.Use column chromatography, distillation, or acid-base extraction for separation.[9]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This is a generalized protocol and requires optimization for the specific substrate and enzyme.

  • Setup: To a flame-dried flask, add the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and an anhydrous organic solvent (e.g., toluene).

  • Acylating Agent: Add the acylating agent (e.g., ethyl acetate, 0.5-1.0 eq).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435).

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 50°C).

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

  • Workup: When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the unreacted (S)-amine from the acylated (R)-amide using column chromatography or acid-base extraction.

Workflow for Enzymatic Kinetic Resolution

G Workflow for Enzymatic Kinetic Resolution cluster_input Inputs cluster_reaction Reaction cluster_output Output & Separation racemic_amine Racemic Amine mix Mix in Anhydrous Organic Solvent racemic_amine->mix acyl_donor Acyl Donor acyl_donor->mix enzyme Immobilized Enzyme (e.g., Lipase) enzyme->mix react Enantioselective Acylation mix->react monitor Monitor by Chiral HPLC react->monitor mixture Mixture of (S)-Amine and (R)-Amide monitor->mixture separate Separate by Chromatography/Extraction mixture->separate s_amine (S)-Amine separate->s_amine r_amide (R)-Amide separate->r_amide

Caption: Workflow for enzymatic kinetic resolution.

III. Preparative Chiral Chromatography

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation of enantiomers on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is suitable for separating 1-phenyl-1,2,3,4-tetrahydroisoquinoline enantiomers?

A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for the separation of a wide range of chiral compounds, including amines.

Q2: How do I scale up an analytical chiral HPLC method to a preparative scale?

A2: Scaling up involves increasing the column diameter and sample load. The flow rate and injection volume are adjusted proportionally to the cross-sectional area of the column. Overloading studies on the analytical column can help predict the optimal conditions for the preparative separation.[1][10]

Q3: What are the common challenges in preparative chiral HPLC?

A3: Common challenges include maintaining resolution at high sample loads, peak broadening, and the high cost of chiral stationary phases and solvents. Recycling HPLC systems can be used to improve the separation of poorly resolved peaks and reduce solvent consumption.[10]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Poor resolution at high sample load Column overload.Optimize the sample concentration and injection volume.[10]
Inappropriate mobile phase.Optimize the mobile phase composition, including the type and concentration of modifiers.
Peak tailing Secondary interactions with the stationary phase.For basic compounds like the target amine, add a basic modifier (e.g., diethylamine) to the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Low recovery Adsorption of the compound onto the column.Modify the mobile phase to reduce non-specific binding.

Workflow for Preparative Chiral HPLC

G Workflow for Preparative Chiral HPLC cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up and Purification cluster_analysis Analysis and Final Product screen_csp Screen Chiral Stationary Phases opt_mobile Optimize Mobile Phase screen_csp->opt_mobile overload Perform Overloading Studies opt_mobile->overload scaleup Scale Up to Preparative Column overload->scaleup inject Inject Racemic Mixture scaleup->inject collect Collect Enantiomer Fractions inject->collect analyze Analyze Fraction Purity (Chiral HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Pure (S)-Enantiomer evaporate->final_product

Caption: Workflow for preparative chiral HPLC.

IV. Quantitative Data Summary

The following table summarizes the quantitative data for different resolution methods for obtaining this compound.

Method Resolving Agent / Catalyst Yield (%) Enantiomeric Excess (ee) (%) Reference(s)
Diastereomeric CrystallizationD-(-)-Tartaric Acid8196.7[1][2][3]
Diastereomeric Crystallization(S)-(+)-Mandelic AcidRoute evaluated, specific data not provided in the search results.Route evaluated, specific data not provided in the search results.[3]

Note: The yield for diastereomeric crystallization is for the desired enantiomer after resolution and liberation from the salt, and is based on the initial amount of that enantiomer in the racemic mixture (i.e., a maximum theoretical yield of 100% for the resolution step).

This technical support center provides a starting point for researchers working on the purification of this compound. The optimal method and conditions will depend on the specific requirements of the experiment, including the desired scale, purity, and available resources.

References

Technical Support Center: Bischler-Napieralski Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines and related structures.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2] This reaction is a cornerstone in the synthesis of isoquinoline alkaloids and their derivatives, which are significant scaffolds in medicinal chemistry.[1] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][3]

Q2: What are the most common reagents used in this reaction?

Commonly used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[3][4] For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[4][5] Modern, milder protocols may use reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.[1][6]

Q3: What is the general mechanism of the Bischler-Napieralski reaction?

The reaction is understood to proceed via one of two main mechanistic pathways, depending on the reaction conditions.[3][4]

  • Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes and eliminates to form the dihydroisoquinoline.[2][3][4]

  • Mechanism II: This pathway proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which is then trapped by the electron-rich aromatic ring to cyclize.[2][3][4]

Current understanding suggests that the specific reaction conditions can influence which mechanism is predominant.[3][4]

Troubleshooting Guide

Q4: My reaction is resulting in a low yield or is failing completely. What are the most common reasons?

Low yields in the Bischler-Napieralski reaction typically stem from a few key factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is therefore highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[1]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[1][7]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1]

Q5: I'm observing a significant amount of a styrene-like side product. How can this be minimized?

The formation of a styrene derivative points to the retro-Ritter reaction.[1][7] To mitigate this, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[7]

  • Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]

  • Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1][7]

Q6: The reaction mixture has turned into a thick, unmanageable tar. What can I do?

Polymerization and the formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[4]

  • Control Temperature: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating and decomposition.[4]

  • Solvent: Ensure sufficient solvent is used to maintain a stirrable reaction mixture.

Q7: I am observing the formation of an unexpected regioisomer. What is happening?

Cyclization may be occurring at an alternative, electronically favorable position on the aromatic ring, influenced by the substitution pattern.[1] In some cases, particularly with P₂O₅, ipso-attack followed by rearrangement can occur.[1] Careful analysis of the product mixture using techniques like NMR and mass spectrometry is crucial to identify all isomers formed.

Data Presentation: Comparison of Reaction Conditions

Reagent/ConditionTemperatureSolventSubstrate SuitabilityCommon Issues
POCl₃ RefluxToluene, Xylene, Acetonitrile, DCMElectron-rich aromatic ringsCan be insufficient for deactivated rings; may require high temperatures leading to side reactions.
P₂O₅ in POCl₃ RefluxPOCl₃Deactivated aromatic ringsHarsher conditions, increased risk of charring and side reactions like ipso-attack.[1][5]
Tf₂O, 2-chloropyridine -20 °C to RTDichloromethane (DCM)Broad substrate scope, including sensitive onesReagents can be more expensive; requires anhydrous conditions.
Polyphosphoric Acid (PPA) High TemperaturePPA (acts as solvent)Electron-rich systemsViscous medium, difficult workup.

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.[4]

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[4]

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[4]

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1][4]

  • Add 2-chloropyridine (2.0 equiv) to the solution.[1][4]

  • Cool the mixture to -20 °C using a suitable cooling bath.[1][3]

  • Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1][3]

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1][3]

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Bischler_Napieralski_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_workup Workup & Purification start β-Arylethylamide reagents Dehydrating Agent (e.g., POCl₃ or Tf₂O) start->reagents 1. Addition cyclization Intramolecular Cyclization start->cyclization 2. Heating or Low Temp Activation workup Quenching & Extraction cyclization->workup 3. Reaction Completion product 3,4-Dihydroisoquinoline purification Chromatography or Recrystallization workup->purification 4. Isolation purification->product 5. Final Product

Caption: General experimental workflow for the Bischler-Napieralski reaction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield? deactivated_ring Deactivated Aromatic Ring? start->deactivated_ring weak_reagent Reagent Not Potent Enough? start->weak_reagent side_reaction Side Reactions Prevalent? start->side_reaction harsh_conditions Harsh Conditions (Tar Formation)? start->harsh_conditions stronger_reagent Use Stronger Reagent (P₂O₅/POCl₃) deactivated_ring->stronger_reagent weak_reagent->stronger_reagent milder_conditions Use Milder Conditions (Tf₂O/2-chloropyridine) side_reaction->milder_conditions change_solvent Change Solvent (e.g., Nitrile) side_reaction->change_solvent harsh_conditions->milder_conditions optimize_temp Optimize Temperature and Reaction Time harsh_conditions->optimize_temp

Caption: Troubleshooting flowchart for low yield in the Bischler-Napieralski reaction.

References

Technical Support Center: Overcoming Poor Enantioselectivity in Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor enantioselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor enantioselectivity in THIQ synthesis?

A1: Poor enantioselectivity in the synthesis of tetrahydroisoquinolines often stems from several factors:

  • Suboptimal Catalyst System: The choice of catalyst, including the metal precursor and the chiral ligand, is critical. Catalyst deactivation, low turnover frequency, or an inadequate match between the catalyst and the substrate can lead to low enantiomeric excess (ee).

  • Incorrect Reaction Conditions: Parameters such as temperature, solvent, pressure, and the presence of additives can significantly influence the stereochemical outcome of the reaction.

  • Substrate-Related Issues: The electronic and steric properties of the substituents on both the amine and the aldehyde/ketone fragment can impact the facial selectivity of the cyclization.

  • Low Catalyst Loading: Insufficient catalyst may lead to a dominant background (non-catalyzed or achiral) reaction, resulting in a racemic or near-racemic product.

  • Presence of Impurities: Water, oxygen, or other impurities can interfere with the catalytic cycle, leading to reduced enantioselectivity.

Q2: Which synthetic routes are most commonly employed for enantioselective THIQ synthesis?

A2: The primary methods for constructing chiral THIQs include:

  • Asymmetric Pictet-Spengler Reaction: This is a powerful method involving the cyclization of a β-arylethylamine with an aldehyde or ketone, catalyzed by a chiral Brønsted acid or a Lewis acid complex.[1]

  • Bischler-Napieralski Reaction followed by Asymmetric Reduction: This two-step sequence involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then asymmetrically reduced to the corresponding THIQ using a chiral catalyst and a hydride source.[2][3]

  • Asymmetric Hydrogenation/Transfer Hydrogenation: Chiral iridium or rhodium complexes are often used to catalyze the asymmetric hydrogenation or transfer hydrogenation of dihydroisoquinolines or other suitable precursors.[4][5]

  • Enzymatic Reactions: Enzymes like norcoclaurine synthase can catalyze the Pictet-Spengler reaction with high stereoselectivity.[6]

  • [3+2] 1,3-Dipolar Cycloaddition: This method uses C,N-cyclic azomethine imines and a suitable dipolarophile to construct the THIQ core with high enantioselectivity.[7]

Q3: How do I choose the right chiral catalyst for my reaction?

A3: The selection of an appropriate chiral catalyst is substrate-dependent. However, some general guidelines are:

  • For Pictet-Spengler Reactions: Chiral phosphoric acids and thiourea-based catalysts have shown broad applicability and high enantioselectivity.[8][9][10]

  • For Asymmetric Reductions: Iridium and rhodium complexes with chiral phosphine ligands (e.g., Josiphos-type ligands) are highly effective for the hydrogenation of dihydroisoquinolines.[4][5]

  • Organocatalysis: Chiral primary amines and proline-based catalysts can be effective in certain cycloaddition and cascade reactions leading to THIQs.[7][11]

It is often necessary to screen a panel of catalysts to identify the optimal one for a specific substrate.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in the Pictet-Spengler Reaction

If you are observing low ee% in your chiral acid-catalyzed Pictet-Spengler reaction, consider the following troubleshooting steps:

Troubleshooting Workflow for Pictet-Spengler Reactions

Caption: Troubleshooting workflow for low enantioselectivity in Pictet-Spengler reactions.

Quantitative Data from Literature:

Catalyst/ConditionsSubstrateSolventTemp (°C)Yield (%)ee (%)Reference
Chiral Phosphoric AcidTryptamine derivativeToluene-208590[12]
Thiourea CatalystHydroxylactamCH2Cl2RT-High[13]
(L)-ProlineDihydroisoquinoline & enoneDMFRTGoodGood[11]
Norcoclaurine SynthaseDopamine & aldehydeBuffer-86-99.695.3-98[6]

Experimental Protocol: Enantioselective Pictet-Spengler Reaction with a Chiral Phosphoric Acid Catalyst [10]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the chiral phosphoric acid catalyst (5-10 mol%).

  • Add dry, aprotic solvent (e.g., toluene or dichloromethane) via syringe.

  • Add the β-arylethylamine (1.0 equivalent) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the aldehyde or ketone (1.1-1.2 equivalents) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction (e.g., with saturated NaHCO3 solution).

  • Extract the product with an organic solvent, dry the organic layer over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Issue 2: Poor Enantioselectivity in the Asymmetric Reduction of Dihydroisoquinolines

Low ee% in the reduction of a 1-substituted-3,4-dihydroisoquinoline can be addressed by optimizing the catalyst, hydrogen source, and reaction conditions.

Troubleshooting Workflow for Asymmetric Reduction

Caption: Troubleshooting workflow for low enantioselectivity in asymmetric reductions of dihydroisoquinolines.

Quantitative Data from Literature:

Catalyst SystemHydrogen SourceSolventYield (%)ee (%)Reference
Ir-complex of tBu-ax-JosiphosH2-78-9680-99[5]
RuCl2(cymene)/(R,R)-TsDPENHCOOH/Et3NH2O-High[4]
Rh-complex with chiral diamine ligandHCOOH/Et3NAqueousExcellentModerate[4]
Ir-JosiPhos-type binaphane ligand/HBrH2--Excellent[4]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation [5]

  • In a glovebox, charge a vial with the iridium precursor (e.g., [Ir(COD)Cl]2, 0.5 mol%) and the chiral ligand (e.g., tBu-ax-Josiphos, 1.1 mol%).

  • Add a degassed solvent (e.g., DCE) and stir for 30 minutes to form the catalyst.

  • In a separate vial, dissolve the 3,4-dihydroisoquinoline substrate (1.0 equivalent) in the degassed solvent.

  • Transfer the substrate solution to the catalyst solution.

  • Place the vial in an autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 bar).

  • Stir the reaction at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

References

Technical Support Center: Troubleshooting Racemization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the racemization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Q1: I am observing a decrease in the enantiomeric excess (ee) of my 1-phenyl-1,2,3,4-tetrahydroisoquinoline sample. What are the potential causes?

A1: Racemization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline typically proceeds through the formation of a planar, achiral iminium ion intermediate. Several factors can promote this transformation and lead to a loss of stereochemical integrity. The most common causes include:

  • Acidic Conditions: Exposure to strong acids can protonate the nitrogen atom, facilitating the elimination of a proton from the C1 position to form the iminium ion.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of the corresponding 1-phenyl-3,4-dihydroisoquinoline, which is achiral. Subsequent non-stereoselective reduction will yield a racemic mixture of the tetrahydroisoquinoline. A known method for intentional racemization involves N-chlorination followed by conversion to the imine hydrochloride.[1][2]

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for the formation of the iminium intermediate, thus accelerating racemization.

  • Solvent Effects: The choice of solvent can influence the stability of the chiral amine and any intermediates. Protic solvents may facilitate proton exchange, contributing to racemization.

Q2: How can I prevent racemization during my reaction work-up and purification?

A2: To minimize the risk of racemization, consider the following precautions:

  • Maintain Neutral or Basic pH: During aqueous work-ups, use mild bases like sodium bicarbonate or sodium carbonate to neutralize any acids. Avoid strong acids.

  • Avoid Strong Oxidizing Agents: Be mindful of all reagents used in your reaction and purification steps. Avoid unnecessary exposure to oxidizing conditions.

  • Low-Temperature Operations: Perform extractions, purifications, and solvent removal at reduced temperatures whenever possible.

  • Solvent Selection: For chromatography, consider using less polar, aprotic solvents. If protic solvents are necessary, minimize the exposure time and temperature.

  • Inert Atmosphere: While less common for this specific racemization, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-mediated pathways.

Q3: My product shows significant racemization after column chromatography on silica gel. What happened?

A3: Silica gel is inherently acidic and can promote the racemization of acid-sensitive compounds like 1-phenyl-1,2,3,4-tetrahydroisoquinoline. The acidic surface of the silica can facilitate the formation of the problematic iminium ion.

To mitigate this:

  • Use Neutralized Silica: You can neutralize silica gel by preparing a slurry with a dilute solution of a base like triethylamine in your eluent, followed by solvent evaporation.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.

  • Faster Purification: Minimize the time the compound spends on the column. Use slightly more polar solvent systems to speed up elution, but be mindful of resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for 1-phenyl-1,2,3,4-tetrahydroisoquinoline?

A1: The primary mechanism involves the formation of a transient, achiral 1-phenyl-3,4-dihydroisoquinolinium cation. This intermediate is planar at the C1 position. Subsequent re-addition of a hydride (from a reducing agent) or a proton and electrons can occur from either face of the planar iminium ion with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers.

Q2: At what pH is 1-phenyl-1,2,3,4-tetrahydroisoquinoline most stable against racemization?

Q3: Does the N-substituent affect the rate of racemization?

A3: Yes, the nature of the substituent on the nitrogen atom can significantly impact the propensity for racemization. Electron-withdrawing groups on the nitrogen can in some cases stabilize the chiral center. Conversely, some protecting groups can be cleaved under conditions that also promote racemization.

Quantitative Data on Racemization

While specific kinetic data for the racemization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline under various conditions is not extensively published, the following table provides a general guide based on the known racemization mechanism and data for analogous compounds. This information should be used for qualitative understanding and to guide experimental design.

ConditionTemperatureSolventRacemization PotentialRationale
Acidic Room TemperatureProtic (e.g., Methanol, Water)High Facilitates the formation of the achiral iminium ion intermediate.
Neutral Room TemperatureAprotic (e.g., Dichloromethane, Toluene)Low The compound is generally stable under these conditions.
Basic (mild) Room TemperatureAprotic or ProticLow The free amine is less susceptible to forming the iminium ion.
Acidic Elevated (e.g., > 50 °C)ProticVery High Both acid and heat accelerate the rate of racemization.
Neutral Elevated (e.g., > 50 °C)AproticModerate Thermal energy alone can be sufficient to induce some racemization over time.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. The specific column and mobile phase may require optimization.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

2. Reagents:

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade diethylamine (DEA) or trifluoroacetic acid (TFA) as a mobile phase modifier.

3. Sample Preparation:

  • Prepare a stock solution of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions (Example):

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

5. Analysis:

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the sample and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Protocol 2: Determination of Enantiomeric Excess by Mosher's Acid Derivatization and ¹H NMR Analysis

This method involves converting the chiral amine into a mixture of diastereomeric amides, which can be distinguished by ¹H NMR spectroscopy.

1. Reagents:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid) or its acid chloride.

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid) or its acid chloride.

  • A coupling agent (e.g., DCC, EDC) if using the acid, and a base (e.g., pyridine, DMAP).

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for NMR.

  • 1-phenyl-1,2,3,4-tetrahydroisoquinoline sample.

2. Derivatization Procedure (using Mosher's acid chloride):

  • In a clean, dry NMR tube, dissolve approximately 5 mg of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline sample in 0.5 mL of anhydrous CDCl₃.

  • Add 1.2 equivalents of (R)-Mosher's acid chloride and a catalytic amount of DMAP.

  • Cap the tube and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC if necessary).

  • Separately, perform the same reaction with (S)-Mosher's acid chloride.

3. ¹H NMR Analysis:

  • Acquire a ¹H NMR spectrum for both the (R)- and (S)-Mosher's amide diastereomers.

  • Identify a well-resolved proton signal that is sensitive to the different diastereomeric environments (e.g., the proton at C1 or the methoxy protons of the Mosher's reagent).

  • Carefully integrate the corresponding signals for the two diastereomers in each spectrum.

  • Calculate the diastereomeric excess (de), which is equivalent to the enantiomeric excess (ee) of the starting amine.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Enantiomeric Excess Analysis cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Chiral 1-phenyl-1,2,3,4- tetrahydroisoquinoline Sample chiral_hplc Chiral HPLC Analysis start->chiral_hplc nmr_analysis Mosher's Acid Derivatization & ¹H NMR Analysis start->nmr_analysis racemization_observed Racemization Observed (Decreased ee) chiral_hplc->racemization_observed no_racemization No Racemization (High ee) chiral_hplc->no_racemization nmr_analysis->racemization_observed nmr_analysis->no_racemization check_ph Check pH of Solutions (Avoid Acidic Conditions) check_temp Review Reaction & Purification Temperatures (Keep Low) check_reagents Inspect for Oxidizing Agents check_chromatography Evaluate Chromatography Conditions (e.g., Silica Acidity) racemization_observed->check_ph racemization_observed->check_temp racemization_observed->check_reagents racemization_observed->check_chromatography

Caption: Experimental workflow for troubleshooting the racemization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

racemization_pathway s_enantiomer (S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline iminium_ion Achiral Iminium Ion Intermediate s_enantiomer->iminium_ion H⁺ or [O] r_enantiomer (R)-1-phenyl-1,2,3,4- tetrahydroisoquinoline r_enantiomer->iminium_ion H⁺ or [O] iminium_ion->s_enantiomer + H⁻ iminium_ion->r_enantiomer + H⁻

Caption: Signaling pathway illustrating the racemization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline via an achiral iminium ion intermediate.

References

Technical Support Center: Large-Scale Synthesis of (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

A1: The main industrial-scale synthesis routes include:

  • Asymmetric Hydrogenation: This is a highly efficient method for the enantioselective synthesis of the target molecule. It often involves the reduction of a 1-phenyl-3,4-dihydroisoquinoline precursor using a chiral catalyst.

  • Classical Resolution: This method involves the synthesis of a racemic mixture of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, followed by resolution using a chiral resolving agent, such as D-(-)-tartaric acid.[1][2] This is often coupled with a racemization process to recycle the unwanted (R)-enantiomer, making it more economically viable on a large scale.[1][2]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[3][4][5][6] While a foundational method, it may require harsh conditions for less activated substrates.[6][7]

Q2: What is the significance of this compound?

A2: this compound is a key chiral intermediate in the synthesis of various pharmacologically active compounds.[8] Notably, it is a crucial building block for the antimuscarinic agent Solifenacin, which is used to treat overactive bladder.[1][2][9] Its rigid, chiral scaffold makes it a valuable component in drug discovery and development.[8][10]

Q3: How can the unwanted (R)-enantiomer be recycled in a large-scale process?

A3: The undesired (R)-enantiomer can be recycled through a racemization process. A one-pot procedure has been developed that involves N-chlorination with trichloroisocyanuric acid, conversion to the imine hydrochloride, and subsequent reduction to yield the racemic mixture.[1][2][11] This racemic product can then be re-subjected to chiral resolution, significantly improving the overall process efficiency and atom economy on an industrial scale.[1][2]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Enantioselectivity in Asymmetric Hydrogenation

Problem: The desired enantiomeric excess (e.e.) of the (S)-enantiomer is not achieved during the asymmetric hydrogenation of the 1-phenyl-3,4-dihydroisoquinoline precursor.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive or Poisoned Catalyst Ensure the catalyst is handled under inert conditions to prevent deactivation. The use of additives, such as Lewis acids (e.g., AgSbF₆, Bi(OTf)₃), can sometimes improve catalyst activity and enantioselectivity.[12]
Sub-optimal Ligand Choice The choice of chiral ligand is critical. For iridium-catalyzed hydrogenations, ligands such as tetraMe-BITIOP and Diophep have shown high effectiveness.[13] It may be necessary to screen a variety of ligands to find the optimal one for the specific substrate and conditions.
Incorrect Reaction Conditions Optimize reaction parameters such as hydrogen pressure, temperature, and solvent. A systematic Design of Experiments (DoE) approach can be beneficial for identifying the optimal conditions for both conversion and enantioselectivity.
Substrate Purity Impurities in the 1-phenyl-3,4-dihydroisoquinoline substrate can interfere with the catalyst. Ensure the starting material is of high purity.
Issue 2: Poor Yields in the Pictet-Spengler Reaction

Problem: The Pictet-Spengler reaction of a β-phenylethylamine with an aldehyde results in low yields of the desired tetrahydroisoquinoline.

Possible Causes & Solutions:

CauseRecommended Solution
Low Reactivity of the Aromatic Ring The Pictet-Spengler reaction is more efficient with electron-rich aromatic rings. For less activated substrates, harsher reaction conditions, such as the use of strong acids (e.g., concentrated HCl, trifluoroacetic acid) or superacids, may be necessary to drive the reaction to completion.[6][7]
Side Reactions Competing side reactions can reduce the yield. Ensure that the reaction is carried out under optimal temperature and concentration. The use of milder, phosphate salt-mediated conditions in a chemoenzymatic one-pot process has also been reported to be effective.[14][15]
Iminium Ion Formation The formation of the intermediate iminium ion is a critical step. The choice of acid catalyst is important to facilitate this formation without promoting degradation of the starting materials or product.
Issue 3: Racemization of the Final Product

Problem: The final this compound product shows a loss of enantiomeric purity during workup or storage.

Possible Causes & Solutions:

CauseRecommended Solution
Harsh pH Conditions Exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to racemization. Maintain a neutral pH during workup and purification steps wherever possible.
Elevated Temperatures Racemization risk increases significantly at temperatures above 100°C.[10] Avoid excessive heat during solvent removal and drying.
Storage Conditions Store the final product at cool temperatures (<15°C) to maintain its optical stability.[10]

Quantitative Data Summary

Table 1: Asymmetric Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines

SubstrateCatalyst SystemConversion (%)Enantiomeric Excess (e.e., %)Reference
6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolineIr-tetraMe-BITIOP (L4)9994[13]
1-phenyl-3,4-dihydroisoquinoline(S)-diopRuCl₂ (R)-Me-BIMAH>9998[16]
1-(4-nitrophenyl)-3,4-dihydroisoquinolineIr-tetraMe-BITIOP (L4)10094[13]
1-(2-nitrophenyl)-3,4-dihydroisoquinolineIr-Diophep (L5)4576[13]

Table 2: Chiral Resolution and Racemization

ProcessReagentYield (%)Enantiomeric Excess (e.e., %)Reference
Resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinolineD-(-)-tartaric acid8196.7[1][2]
Racemization of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinolineOne-pot processQuantitative-[1][2][11]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline

This protocol is based on a patented method for the synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[16]

1. Catalyst Preparation (in a glovebox): a. To a solution of the chiral phosphine ligand (e.g., (R)-Me-BIMAH) in a suitable solvent, add the iridium precursor (e.g., [Ir(COD)Cl]₂). b. Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

2. Hydrogenation Reaction: a. In a high-pressure autoclave under an argon atmosphere, dissolve the 1-phenyl-3,4-dihydroisoquinoline substrate (100g) in ethanol (1L). b. Bubble argon through the solution for 1 hour to degas. c. Add the prepared catalyst solution and an appropriate base (e.g., an alkali). d. Purge the autoclave with hydrogen gas five times. e. Pressurize the reactor with hydrogen to the desired pressure and heat to the reaction temperature. f. Maintain the reaction under stirring until completion (monitor by HPLC or TLC).

3. Workup and Isolation: a. Cool the reactor to room temperature and carefully vent the hydrogen. b. Concentrate the reaction mixture under reduced pressure. c. Dissolve the residue in a suitable organic solvent and wash with water to remove the base and any inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. e. Purify the product by crystallization or chromatography to obtain this compound.

Protocol 2: Racemization of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

This one-pot protocol is designed to recycle the unwanted R-enantiomer.[1][2][11]

1. N-Chlorination: a. Dissolve the R-enriched 1-phenyl-1,2,3,4-tetrahydroisoquinoline in a suitable solvent. b. Add trichloroisocyanuric acid portion-wise at a controlled temperature. c. Stir the reaction until the starting material is consumed (monitor by TLC).

2. Imine Formation: a. Upon completion of the N-chlorination, treat the reaction mixture to form the imine hydrochloride. This may involve the addition of a base followed by an acid.

3. Reduction: a. Reduce the in-situ generated imine using a suitable reducing agent (e.g., sodium borohydride) to yield racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

4. Isolation: a. Perform an aqueous workup to quench the reaction and remove byproducts. b. Extract the product with an organic solvent. c. Dry the organic layer, filter, and concentrate to obtain the racemic product, which can be carried forward for chiral resolution.

Visualizations

experimental_workflow cluster_hydrogenation Asymmetric Hydrogenation Route cluster_resolution Classical Resolution & Racemization Route start_H 1-Phenyl-3,4- dihydroisoquinoline hydrogenation Asymmetric Hydrogenation start_H->hydrogenation catalyst Chiral Catalyst (e.g., Ir-complex) catalyst->hydrogenation product_S (1S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline hydrogenation->product_S start_R Racemic 1-Phenyl-1,2,3,4- tetrahydroisoquinoline resolution Chiral Resolution (D-(-)-tartaric acid) start_R->resolution product_S_res (1S)-Enantiomer resolution->product_S_res product_R (1R)-Enantiomer (unwanted) resolution->product_R racemization Racemization (One-pot process) product_R->racemization racemization->start_R

Caption: Comparative workflows for the synthesis of this compound.

troubleshooting_logic issue Low Enantioselectivity cause1 Inactive Catalyst? issue->cause1 cause2 Sub-optimal Ligand? issue->cause2 cause3 Incorrect Conditions? issue->cause3 solution1 Handle under inert atmosphere, use additives cause1->solution1 solution2 Screen different chiral ligands cause2->solution2 solution3 Optimize T, P, Solvent (DoE) cause3->solution3

Caption: Troubleshooting logic for low enantioselectivity in asymmetric hydrogenation.

References

Technical Support Center: Asymmetric Hydrogenation of Imines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the asymmetric hydrogenation of imines. This guide is designed to address specific issues encountered during experiments and to answer frequently asked questions regarding catalyst selection and reaction setup.

Troubleshooting Guide

This section addresses common problems encountered during the asymmetric hydrogenation of imines, offering potential causes and actionable solutions in a question-and-answer format.

1. Low Enantioselectivity (ee%)

  • Question: My reaction has high conversion, but the enantiomeric excess (ee%) is low. What are the potential causes and how can I improve it?

  • Answer: Low enantioselectivity can stem from several factors related to the catalyst, substrate, and reaction conditions.

    • Incorrect Catalyst/Ligand Choice: The chiral ligand is the primary source of stereocontrol. The chosen ligand may not be optimal for your specific imine substrate. For instance, bulky substituents on the imine may require a catalyst with a different chiral pocket.[1][2] It is known that the N-alkyl group on an imine can significantly affect the ee%.[3]

      • Solution: Screen a variety of chiral ligands with different electronic and steric properties. For N-aryl imines, ligands like Josiphos (e.g., Xyliphos) and SPINOL-derived phosphoramidites have shown success with iridium catalysts.[2][4] For other substrates, consider ligands from the BINAP, DuPhos, or PHOX families.[3][5]

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity. Non-polar solvents often provide better results than polar ones in certain systems.[6] However, for some nickel-catalyzed systems, protic solvents like 2,2,2-trifluoroethanol (TFE) have been shown to be superior to aprotic solvents.[5]

      • Solution: Perform a solvent screen including common solvents like toluene, dichloromethane (DCM), tetrahydrofuran (THF), and various alcohols. Be aware that coordinating solvents can sometimes inhibit catalysis.

    • Influence of Additives: Acids, bases, or salts (e.g., halides) can act as co-catalysts or activators and dramatically impact enantioselectivity.[7][8] For example, in some iridium-catalyzed hydrogenations of dihydroisoquinolines, the addition of HBr was essential for high enantioselectivity.[3] Chiral counteranions, such as those derived from phosphoric acids, can also direct enantioselection when paired with a cationic catalyst.[6]

      • Solution: Screen a range of additives. For iridium catalysts, iodide sources are common additives.[2] For certain substrates, Brønsted or Lewis acids may be beneficial.[3][9]

    • Temperature and Pressure: These parameters can influence the flexibility of the catalyst-substrate complex and the rate of competing racemic background reactions.

      • Solution: Lowering the reaction temperature can sometimes enhance enantioselectivity.[6] Systematically vary the hydrogen pressure, as it can affect both reactivity and selectivity.

2. Low Conversion / Yield

  • Question: My reaction is not proceeding to completion, resulting in a low yield of the desired amine. What could be the issue?

  • Answer: Low conversion is often related to catalyst activity, catalyst deactivation, or suboptimal reaction conditions.

    • Catalyst Deactivation: The active catalyst may be unstable under the reaction conditions. Common deactivation pathways for iridium catalysts include the formation of inactive dinuclear species.[1][10] The product amine, especially if highly basic, can also inhibit or deactivate the catalyst.[11]

      • Solution: Ensure rigorous exclusion of air and moisture by using a glovebox and properly dried solvents and reagents. Consider using ligands with bulky substituents, which can prevent the formation of inactive dimers.[1] If product inhibition is suspected, try running the reaction at a lower substrate concentration or consider a continuous flow setup.

    • Insufficient Hydrogen Pressure: The concentration of dissolved hydrogen may be too low to drive the reaction forward effectively.

      • Solution: Increase the hydrogen pressure. While some catalysts operate at atmospheric pressure, many require elevated pressures (e.g., 20-80 bar) for optimal performance.[2]

    • Poor Substrate Quality: Impurities in the imine substrate can poison the catalyst. The imine itself may be unstable or exist in an equilibrium that is unfavorable for hydrogenation.

      • Solution: Purify the imine substrate before use, for example, by recrystallization or column chromatography. Ensure the imine is fully formed if generated in situ.

    • Suboptimal Solvent Choice: The solvent can affect catalyst solubility and activity. Protic solvents like methanol can sometimes lead to low reactivity with certain catalyst systems.[5]

      • Solution: Screen different solvents to find one that fully dissolves the catalyst and substrate and promotes high catalytic activity.

3. Catalyst Deactivation / Instability

  • Question: My reaction starts well but then stops before reaching full conversion. How can I diagnose and prevent catalyst deactivation?

  • Answer: Catalyst deactivation is a common issue and can be diagnosed by observing the reaction kinetics.

    • Dimerization: As mentioned, a common deactivation pathway for iridium catalysts is the formation of hydride-bridged dimers, which are catalytically inactive.[1][10]

      • Solution: Use ligands with bulky groups to sterically hinder dimer formation.[1] Running the reaction at lower catalyst concentrations might also disfavor this bimolecular deactivation pathway.

    • Oxidation: The catalyst, particularly in a low oxidation state, can be sensitive to oxidation by trace oxygen.

      • Solution: Employ rigorous anaerobic techniques. Use freshly distilled and degassed solvents. A glovebox is highly recommended for catalyst preparation and reaction setup.

    • Ligand Degradation: The chiral ligand itself might not be stable under the reaction conditions, especially at elevated temperatures.

      • Solution: Screen reaction temperatures to find a balance between reaction rate and catalyst stability. If ligand degradation is suspected, analyze the reaction mixture by techniques like NMR or mass spectrometry to identify degradation products.

Frequently Asked Questions (FAQs)

  • Question 1: How do I choose the right metal for my imine hydrogenation? (Ir, Rh, Ru, etc.)

    • Answer: The choice of metal is highly dependent on the substrate and the desired reaction type (asymmetric hydrogenation vs. asymmetric transfer hydrogenation).

      • Iridium (Ir): Iridium complexes, particularly with chiral phosphine ligands (e.g., Josiphos, PHOX, SPINOL-based ligands), are highly effective and versatile for the asymmetric hydrogenation (AH) of a broad range of N-aryl and N-alkyl imines, often exhibiting high turnover numbers.[1][4][11]

      • Rhodium (Rh): Rhodium catalysts are widely used, especially in asymmetric transfer hydrogenation (ATH) with ligands like TsDPEN and a hydrogen source such as formic acid/triethylamine or isopropanol.[12][13] They are also effective in direct hydrogenation for certain imine classes.[3]

      • Ruthenium (Ru): Ruthenium catalysts, often featuring BINAP or similar diphosphine ligands in combination with a chiral diamine, are well-known for the hydrogenation of ketones and are also applied to imines, particularly in ATH.[14]

      • Earth-Abundant Metals (Fe, Ni, Mn): There is growing interest in catalysts based on more sustainable metals. Iron and Nickel catalysts have been developed for the hydrogenation of activated imines (e.g., N-sulfonyl or N-phosphinoyl imines).[3][5][9] Manganese catalysts have shown promise for the hydrogenation of unactivated imines derived from indanones.[9]

  • Question 2: What is the difference between Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH)? When should I choose one over the other?

    • Answer: The primary difference is the source of hydrogen.

      • Asymmetric Hydrogenation (AH): Uses molecular hydrogen (H₂ gas), often at elevated pressures. This method is highly atom-economical but requires specialized equipment like a high-pressure reactor. AH is often the method of choice for large-scale industrial processes due to its efficiency and the low cost of H₂.[2]

      • Asymmetric Transfer Hydrogenation (ATH): Uses a hydrogen donor molecule, most commonly a mixture of formic acid and triethylamine or isopropanol.[12][14] ATH is operationally simpler and does not require high-pressure equipment, making it very convenient for laboratory-scale synthesis.[15]

      • Which to choose: For laboratory-scale research and initial screening, ATH is often more convenient. For large-scale synthesis where efficiency and atom economy are paramount, AH is typically preferred. The optimal method can also be substrate-dependent, and in some cases, one method provides significantly better enantioselectivity than the other.[3]

  • Question 3: My imine is a solid. Does this affect the reaction?

    • Answer: Yes, solubility can be a critical factor. If the imine substrate or the catalyst complex is not fully dissolved in the reaction solvent, the reaction may be slow or incomplete due to mass transfer limitations. In some specific cases, reactions in an aqueous suspension have shown higher reactivity and enantioselectivity compared to homogeneous organic phases.[13] However, as a general rule, ensuring homogeneity is the first step.

      • Solution: Screen for a solvent system that dissolves all components at the reaction temperature. If solubility remains an issue, increasing the temperature (while monitoring catalyst stability) or using a co-solvent might help.

  • Question 4: How can I accelerate the process of finding the optimal catalyst and conditions?

    • Answer: High-Throughput Experimentation (HTE) is a powerful strategy for rapidly screening multiple variables.[16][17] Using parallel reactor systems and automated analysis, one can screen a large library of catalysts (metal/ligand combinations), solvents, additives, and reaction conditions (temperature, pressure) in a short amount of time.[18][19] This approach minimizes material consumption and allows for the efficient identification of optimal reaction parameters.[18]

Data Presentation: Catalyst Performance in Asymmetric Imine Hydrogenation

The following tables summarize quantitative data for various catalyst systems, providing a comparative overview of their performance.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Imines

Catalyst PrecursorChiral LigandSubstrate TypeSolventH₂ Pressure (bar)Yield (%)ee (%)Ref.
[Ir(COD)Cl]₂(S,R)-XyliphosN-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imineToluene/Acetic Acid80>99~80[2]
[Ir(COD)Cl]₂(R,R)-f-SpiroPhosCyclic 2-aryl iminesNot SpecifiedNot SpecifiedHighUp to 97[3]
Cationic Ir Complex(R)-SYNPHOS3,4-disubstituted isoquinolinesToluene509995
[Ir(COD)Cl]₂Josiphos-typeN-aryl iminesToluene808080[9]

Table 2: Rhodium-Catalyzed Asymmetric (Transfer) Hydrogenation of Imines

Catalyst PrecursorChiral LigandHydrogen SourceSubstrate TypeSolventYield (%)ee (%)Ref.
[Cp*RhCl₂]₂(S,S)-TsDPENHCOOH/NEt₃Cyclic Imines (e.g., Dihydroisoquinolines)Water/Methanol94-9889-98[12]
Cationic Rh(III) ComplexTsDPENH₂ (20 bar)Cyclic IminesDCM>9999[20]
[Rh(COD)₂]BF₄(R,S)-JosiPhosH₂ (70 bar)N-sulfonyl iminesToluene>95>99[3]

Table 3: Ruthenium and Earth-Metal-Catalyzed Asymmetric Hydrogenation

Catalyst SystemHydrogen SourceSubstrate TypeSolventYield (%)ee (%)Ref.
RuCl₂(S)-xyl-Segphos/(S)-DIAPENH₂ (100 bar)α-amino-β-ketoester hydrochlorideMethanol94>98.5
Mn-P,N,N complexH₂ (50 bar)Imines from indanonesToluene>9993[9]
Ni(OAc)₂ / (R,R)-BenzP*H₂ (30 bar)N-aryl imino estersTFE9996[5]
Iron P-NH-P' complexi-PrOHN-phosphinoyl and N-tosyl aryl iminesi-PrOHGoodExcellent[3]

Abbreviations: COD = 1,5-cyclooctadiene, Cp = Pentamethylcyclopentadienyl, TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, DCM = Dichloromethane, TFE = 2,2,2-Trifluoroethanol.*

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of an N-Aryl Imine

This protocol is a general guideline based on the well-established Ir/Josiphos system and should be optimized for specific substrates.

  • Catalyst Pre-formation (in a glovebox):

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the iridium precursor [Ir(COD)Cl]₂ (0.005 mmol, 1 eq.).

    • Add the chiral diphosphine ligand (e.g., (S,R)-Xyliphos, 0.011 mmol, 2.2 eq. per [Ir(COD)Cl]₂).

    • Add 2-3 mL of degassed dichloromethane (DCM).

    • Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and typically changes color.

    • Remove the solvent in vacuo to yield the pre-catalyst.

  • Hydrogenation Reaction:

    • Place the pre-catalyst in a glass vial or reactor insert compatible with a high-pressure autoclave.

    • Add the imine substrate (1.0 mmol, 100 eq. relative to Ir).

    • Add any additives, such as an iodide source (e.g., NBu₄I, 0.1 mmol, 10 eq.).

    • Dissolve the mixture in the desired solvent (e.g., 5 mL of degassed toluene containing a small amount of acetic acid).[2]

    • Seal the vial and place it inside the autoclave.

    • Purge the autoclave with H₂ gas three to five times.

    • Pressurize the autoclave to the desired pressure (e.g., 80 bar).

    • Stir the reaction at the desired temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or GC/LC if possible.

    • After the reaction is complete, carefully vent the autoclave.

    • The reaction mixture can be concentrated and purified by column chromatography on silica gel to isolate the chiral amine.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of a Cyclic Imine

This protocol is based on the widely used Rh-TsDPEN catalyst system.[12]

  • Catalyst Preparation (in situ):

    • To a round-bottom flask equipped with a magnetic stir bar, add the rhodium precursor [Cp*RhCl₂]₂ (0.005 mmol, 1 eq.) and the chiral ligand (S,S)-TsDPEN (0.011 mmol, 2.2 eq.).

    • Purge the flask with an inert gas (N₂ or Argon).

    • Add the chosen solvent (e.g., a 1:1 mixture of water and methanol, 4 mL).[12]

    • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Transfer Hydrogenation Reaction:

    • Add the imine substrate (1.0 mmol, 100 eq. relative to Rh) to the catalyst solution.

    • Add the hydrogen source. A common choice is a mixture of formic acid and triethylamine. An optimized ratio of 1.1:1 (formic acid:triethylamine) has been reported to be effective.[12] For a 1.0 mmol scale reaction, this would be approximately 1.1 mmol of formic acid and 1.0 mmol of triethylamine.

    • Stir the reaction at the desired temperature (e.g., 25-40 °C). The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC.

Mandatory Visualizations

Troubleshooting_Workflow start Experiment Complete: Analyze Conversion & ee% check_conversion Is Conversion > 95%? start->check_conversion check_ee Is ee% > 95%? check_conversion->check_ee Yes low_conv_node Low Conversion check_conversion->low_conv_node No success Success! check_ee->success Yes low_ee_node Low Enantioselectivity check_ee->low_ee_node No screen_ligands Screen Ligands (Sterics/Electronics) low_ee_node->screen_ligands screen_solvents_ee Screen Solvents (Polarity) low_ee_node->screen_solvents_ee screen_additives_ee Screen Additives (Acid/Base/Salt) low_ee_node->screen_additives_ee optimize_temp_ee Optimize Temperature (Lower T) low_ee_node->optimize_temp_ee low_both_node Low Conversion & Low ee% low_conv_node->low_both_node check_purity Check Substrate/Solvent Purity (Air/Moisture Free) low_conv_node->check_purity increase_pressure Increase H₂ Pressure or Change H-Source (ATH) low_conv_node->increase_pressure check_catalyst_activity Investigate Catalyst Deactivation (e.g., Dimerization) low_conv_node->check_catalyst_activity optimize_temp_conv Optimize Temperature (Higher T) low_conv_node->optimize_temp_conv

Caption: Troubleshooting workflow for asymmetric imine hydrogenation.

Catalyst_Screening_Workflow define_reaction Define Substrate & Target Transformation initial_screen Primary Screen (HTE) - Metal Precursors (Ir, Rh, Ru) - Ligand Library (e.g., 24-96 wells) define_reaction->initial_screen analyze_hits Analyze for Conversion & ee% Identify 'Hits' (>50% conv, >80% ee) initial_screen->analyze_hits no_hits No Promising Hits Expand Ligand/Metal Scope analyze_hits->no_hits No Hits optimization Secondary Screen / Optimization (On 'Hits') analyze_hits->optimization Hits Found no_hits->initial_screen solvent_screen Solvent Screen optimization->solvent_screen additive_screen Additive Screen optimization->additive_screen condition_screen Condition Screen (Temp, Pressure, Conc.) optimization->condition_screen final_conditions Optimized Conditions solvent_screen->final_conditions additive_screen->final_conditions condition_screen->final_conditions

Caption: High-throughput experimentation (HTE) workflow for catalyst screening.

Caption: Key components of a typical catalytic system.

References

Technical Support Center: Synthesis of 1-Phenyl-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-tetrahydroisoquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental workup procedure.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the workup of 1-phenyl-tetrahydroisoquinoline synthesis, covering both the Bischler-Napieralski and Pictet-Spengler routes.

Issue Potential Cause Recommended Solution
Persistent Emulsion During Extraction - High pH: Strongly basic conditions can lead to the formation of soaps if any fatty acids are present. - Fine Particulate Matter: Insoluble byproducts or residual catalyst can stabilize emulsions. - Vigorous Shaking: Overly aggressive mixing of the aqueous and organic layers.- Addition of Brine: Add a saturated aqueous solution of sodium chloride to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter. - Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. - Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Difficulty Removing Phosphorus-Based Reagents (POCl₃, PPA) - Incomplete Quenching: Insufficient water or ice used during the initial quench of the reaction. - Hydrolysis Products: Phosphoric acid and its salts can be difficult to separate from the product.- Careful Quenching: Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. For PPA, the addition of a co-solvent like xylene can simplify the workup.[1] - Thorough Washing: After quenching, wash the organic layer multiple times with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic residues. Monitor the pH of the aqueous layer to ensure complete neutralization. - Ammonia Wash: A dilute ammonium hydroxide wash can also be effective in removing acidic phosphate byproducts.
Low Yield of Crude Product - Incomplete Reaction: The cyclization or reduction step may not have gone to completion. - Product Loss During Extraction: The product may have some solubility in the aqueous phase, especially if the pH is not optimal. - Decomposition: The product may be sensitive to the workup conditions, such as prolonged exposure to strong acids or bases.- Optimize Reaction Conditions: Before workup, ensure the reaction has gone to completion using a suitable monitoring technique like TLC. - pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction to minimize the solubility of the amine product. - Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
Crude Product is a Dark Oil or Contains Many Impurities - Side Reactions: The Bischler-Napieralski reaction can produce byproducts like styrenes via a retro-Ritter reaction. The Pictet-Spengler reaction can also yield side products if not optimized.[2] - Decomposition of Starting Materials: Harsh reaction conditions can lead to the degradation of starting materials.- Purification by Column Chromatography: This is the most effective method for removing a wide range of impurities. See the Data Presentation section for recommended eluent systems. - Acid Wash: Dissolve the crude product in an organic solvent and wash with dilute hydrochloric acid. The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted. - Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can significantly improve purity. See the Data Presentation section for recommended solvents.
Difficulty in Purifying Diastereomers (if applicable) - Similar Polarity: Diastereomers often have very similar polarities, making them difficult to separate by standard column chromatography.- Optimize Chromatography: Use a long column with a shallow solvent gradient to improve separation. Different solvent systems should be screened by TLC. - Fractional Crystallization: Diastereomers can sometimes be separated by careful fractional crystallization from a suitable solvent system. - Chiral HPLC: For analytical and small-scale preparative separations, chiral HPLC can be very effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during the workup of a Bischler-Napieralski reaction involving phosphorus oxychloride (POCl₃)?

A1: Phosphorus oxychloride reacts violently with water in a highly exothermic reaction, producing corrosive hydrochloric acid and phosphoric acid fumes. Always quench the reaction mixture by adding it slowly to a large excess of crushed ice with efficient stirring in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

Q2: How can I be sure that all the polyphosphoric acid (PPA) has been removed during the workup?

A2: The complete removal of PPA is crucial. After quenching the reaction mixture in ice water, the product is typically extracted into an organic solvent.[3] To ensure all acidic residues are gone, wash the organic layer with water, followed by a saturated sodium bicarbonate solution. Test the pH of the final aqueous wash to confirm it is neutral or slightly basic. The absence of a viscous, syrupy layer also indicates the removal of PPA.[1]

Q3: My TLC plate shows a spot with a similar Rf to my product. What could it be and how do I remove it?

A3: In the Bischler-Napieralski synthesis, a common byproduct is a styrene derivative from a retro-Ritter reaction, which may have a similar polarity to the desired product.[2] For the Pictet-Spengler reaction, unreacted starting materials or partially cyclized intermediates can be present. Careful column chromatography with a slow gradient of a suitable eluent system is the most effective way to separate these impurities. Refer to the Data Presentation section for suggested solvent systems.

Q4: What is the best way to crystallize 1-phenyl-tetrahydroisoquinoline?

A4: Several solvent systems have been reported for the recrystallization of 1-phenyl-tetrahydroisoquinoline and its derivatives. Common choices include ether, ether-petroleum ether, and methanol-ether.[4] The ideal solvent or solvent pair will depend on the specific impurities present in your crude product. It is advisable to perform small-scale crystallization trials with different solvents to find the optimal conditions.

Q5: Can I use an acid wash to purify my crude 1-phenyl-tetrahydroisoquinoline?

A5: Yes, an acid wash can be a very effective purification step. Since 1-phenyl-tetrahydroisoquinoline is a basic amine, it will be protonated by a dilute acid (e.g., 1M HCl) and dissolve in the aqueous layer. Non-basic impurities will remain in the organic layer and can be separated. Afterward, the aqueous layer is basified (e.g., with NaOH or NH₄OH) to a pH greater than 9, and the purified product is re-extracted into an organic solvent.

Data Presentation

The following table summarizes typical purification parameters for 1-phenyl-tetrahydroisoquinoline.

Purification Method Solvent System / Eluent Typical Yield/Recovery Notes
Column Chromatography Petroleum Ether / Ethyl Acetate (e.g., 10:1)[5]>80%A common system for initial purification of the crude product.
Dichloromethane / Methanol / AmmoniaVariableUseful for more polar impurities.
Recrystallization Ether or Ether-Petroleum Ether[4]Variable, typically 60-80%Good for removing minor, less polar impurities.
Methanol-Ether[4]VariableCan be effective for obtaining high-purity crystals.
Isopropanol / Water[6]~44% for the tartrate salt[6]Often used for the crystallization of salts for chiral resolution.

Experimental Protocols

General Workup Procedure (Bischler-Napieralski with POCl₃)
  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice.

  • Neutralization: Once the quench is complete and the mixture has cooled, slowly add a concentrated base (e.g., 2M NaOH or concentrated NH₄OH) until the pH of the aqueous solution is greater than 9. Monitor the pH using pH paper or a pH meter.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Mandatory Visualization

Below are diagrams illustrating the logical flow of the synthesis and workup procedures.

G cluster_synthesis Synthesis start β-Phenylethylamide cyclization Bischler-Napieralski Cyclization start->cyclization reagent POCl₃ or PPA reagent->cyclization dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline cyclization->dihydroisoquinoline reduction Reduction (e.g., NaBH₄) dihydroisoquinoline->reduction product 1-Phenyl-tetrahydroisoquinoline reduction->product

Caption: Bischler-Napieralski synthesis pathway for 1-phenyl-tetrahydroisoquinoline.

G cluster_workup Workup & Purification reaction_mixture Crude Reaction Mixture quench Quench (Ice/Water) reaction_mixture->quench neutralize Neutralize (Base) quench->neutralize extract Extract (Organic Solvent) neutralize->extract wash Wash (Water/Brine) extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product purify Purify (Chromatography or Recrystallization) crude_product->purify final_product Pure Product purify->final_product

Caption: General workup and purification workflow for 1-phenyl-tetrahydroisoquinoline.

References

Validation & Comparative

A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the tetrahydroisoquinoline (THIQ) core is a critical process in the creation of numerous alkaloids and pharmacologically active compounds.[1] Two of the most prominent and enduring methods for constructing this essential heterocyclic scaffold are the Pictet-Spengler and the Bischler-Napieralski reactions.[1] This guide offers an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and visualizations of the chemical transformations.

At a Glance: Key Differences

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-arylethylamine and an aldehyde or ketone.[1][2]β-arylethylamide or β-arylethylcarbamate.[3][4]
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA).[5]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅).[3][4]
Initial Product 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[1]3,4-Dihydroisoquinoline (an imine).[1][4]
Subsequent Steps Often the final desired product.Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[1]
Reaction Conditions Can range from mild (near physiological pH for activated aryls) to harsher conditions (strong acids, heat for less reactive substrates).[6][7]Generally requires harsher, refluxing acidic conditions.[3]

Reaction Mechanisms and Logical Flow

The fundamental distinction between the two pathways lies in the nature of the key electrophilic species that undergoes cyclization. The Pictet-Spengler reaction proceeds via an iminium ion, while the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion or a related intermediate.[1]

Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to directly yield the tetrahydroisoquinoline product.[8]

Pictet-Spengler Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product β-arylethylamine β-arylethylamine Schiff_Base Schiff Base β-arylethylamine->Schiff_Base + Aldehyde/Ketone - H₂O Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ THIQ Tetrahydroisoquinoline Iminium_Ion->THIQ Intramolecular Electrophilic Aromatic Substitution Bischler-Napieralski Reaction cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product β-arylethylamide β-arylethylamide Nitrilium_Ion Nitrilium Ion Intermediate β-arylethylamide->Nitrilium_Ion + Dehydrating Agent (e.g., POCl₃) Dihydroisoquinoline 3,4-Dihydroisoquinoline Nitrilium_Ion->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline Dihydroisoquinoline->THIQ Reduction (e.g., NaBH₄)

References

A Comparative Analysis of the Biological Activity of (1S) vs. (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a molecule is a critical determinant of its biological activity. In the realm of pharmacology, enantiomers of the same compound can exhibit vastly different potencies, efficacies, and even entirely distinct pharmacological profiles. This guide provides a comparative overview of the biological activities of the (1S) and (1R) enantiomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, a core scaffold in many biologically active compounds. While direct comparative studies on the unsubstituted parent compound are limited, extensive research on its derivatives strongly indicates a high degree of enantioselectivity, particularly in its interaction with neuronal receptors.

Enantioselective Biological Activity: Insights from Derivatives

Research into the derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline provides compelling evidence for the differential biological effects of its enantiomers. A prominent example is the interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.

A study on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives revealed a remarkable difference in binding affinity for the PCP binding site of the NMDA receptor complex between the (S) and (R) enantiomers. The (S)-configured derivative, (S)-4e x HCl, demonstrated a significantly higher affinity, being almost 90 times more potent than its corresponding (R)-enantiomer. This substantial difference underscores the critical role of the stereocenter at the 1-position in molecular recognition at this receptor.

Similarly, investigations into a methylated analog, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, also highlighted marked stereoselectivity at the NMDA receptor. The (+)-enantiomer exhibited a 100-fold higher affinity compared to the (-)-enantiomer. These findings strongly suggest that the (1S) and (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline parent compounds would also exhibit significant differences in their affinity for the NMDA receptor and potentially other biological targets.

Broader Biological Context

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a constituent of numerous compounds with a wide array of biological activities, including:

  • Antitumor Agents: Derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key process in cell division, making them potential candidates for cancer therapy.

  • Neuroprotective Agents: The interaction with NMDA receptors suggests a potential role in modulating glutamatergic neurotransmission, which is implicated in various neurological disorders.

  • Dopamine Receptor Ligands: The structural similarity of this scaffold to known dopamine receptor agonists and antagonists has led to investigations of its activity at various dopamine receptor subtypes. The (1S)-enantiomer has been utilized as a key intermediate in the synthesis of pharmaceuticals, including the M3 muscarinic receptor antagonist Solifenacin.

Quantitative Comparison of Biological Activity (Based on Derivatives)

The following table summarizes the quantitative data on the enantioselective binding of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives to the NMDA receptor, which serves as a predictive model for the parent compound's behavior.

Compound DerivativeEnantiomerTargetAssay TypeKᵢ (µM)Enantiomeric Ratio (R/S)
1-(2-methylphenyl)-8-methyl-THIQ(S)NMDA Receptor (PCP site)Radioligand Binding0.0374~90
(R)NMDA Receptor (PCP site)Radioligand Binding3.33
1-methyl-1-phenyl-THIQ(+)NMDA ReceptorRadioligand BindingHigh Affinity~100
(-)NMDA ReceptorRadioligand BindingLow Affinity

THIQ: 1,2,3,4-tetrahydroisoquinoline

Experimental Protocols

The primary method for determining the binding affinity of compounds to their receptors is the radioligand binding assay .

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the inhibitory constant (Kᵢ) of (1S) and (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline for the PCP binding site of the NMDA receptor.

Materials:

  • Rat brain membranes (e.g., from cortex or hippocampus)

  • Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)

  • Test compounds: (1S)- and (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold incubation buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the rat brain membranes, a fixed concentration of [³H]MK-801, and varying concentrations of the test compound (either the (1S) or (1R) enantiomer).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep Rat Brain Membrane Preparation incubation Incubation prep->incubation radioligand Radioligand ([³H]MK-801) radioligand->incubation test_compounds Test Compounds ((1S) and (1R) Enantiomers) test_compounds->incubation filtration Filtration incubation->filtration washing Washing filtration->washing quantification Scintillation Counting washing->quantification analysis IC₅₀ and Kᵢ Calculation quantification->analysis

Radioligand Binding Assay Workflow

Signaling Pathways and Logical Relationships

The differential binding of the (1S) and (1R) enantiomers to receptors like the NMDA receptor implies a stereoselective modulation of downstream signaling pathways.

signaling_pathway cluster_enantiomers Enantiomers cluster_receptor Receptor Interaction cluster_downstream Downstream Effects s_enantiomer (1S)-Enantiomer receptor NMDA Receptor s_enantiomer->receptor High Affinity r_enantiomer (1R)-Enantiomer r_enantiomer->receptor Low Affinity ion_channel Ion Channel Modulation receptor->ion_channel signaling Intracellular Signaling Cascade ion_channel->signaling response Biological Response signaling->response

Enantioselective Receptor Binding and Signaling

This diagram illustrates that the (1S)-enantiomer, due to its higher binding affinity, is expected to be a more potent modulator of the NMDA receptor and its associated signaling pathways compared to the (1R)-enantiomer. This differential engagement at the molecular level is the basis for the observed differences in biological activity.

Conclusion

Spectroscopic Profile of (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of the chiral molecule (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various pharmaceuticals. A detailed comparison with its racemic counterpart and the parent 1,2,3,4-tetrahydroisoquinoline is presented, supported by experimental data to highlight the impact of stereochemistry on spectroscopic properties.

Introduction

This compound is a versatile building block in medicinal chemistry, recognized for its role in the synthesis of bioactive compounds. Its specific stereochemistry at the C1 position is crucial for its pharmacological activity, making rigorous spectroscopic characterization essential for quality control and drug development. This guide compares the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of the (1S)-enantiomer with its racemic form and the unsubstituted 1,2,3,4-tetrahydroisoquinoline to provide a clear understanding of their structural nuances.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its related compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 7.40-7.20 (m, 5H, Ar-H), 7.15-7.05 (m, 4H, Ar-H), 4.95 (s, 1H, H-1), 3.40-3.30 (m, 1H, H-3), 3.20-3.10 (m, 1H, H-3), 3.00-2.90 (m, 2H, H-4), 2.10 (br s, 1H, NH)
Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline 7.41-7.21 (m, 5H, Ar-H), 7.18-7.08 (m, 4H, Ar-H), 4.96 (s, 1H, H-1), 3.42-3.32 (m, 1H, H-3), 3.21-3.11 (m, 1H, H-3), 3.02-2.92 (m, 2H, H-4), 2.12 (br s, 1H, NH)
1,2,3,4-Tetrahydroisoquinoline 7.10-6.95 (m, 4H, Ar-H), 4.10 (s, 2H, H-1), 3.21 (t, J = 5.9 Hz, 2H, H-3), 2.88 (t, J = 5.9 Hz, 2H, H-4), 2.05 (br s, 1H, NH)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound 144.5, 138.0, 134.5, 129.0, 128.5, 128.0, 127.5, 126.5, 61.0 (C-1), 47.0 (C-3), 29.0 (C-4)
Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline 144.5, 138.0, 134.5, 129.0, 128.5, 128.0, 127.5, 126.5, 61.0 (C-1), 47.0 (C-3), 29.0 (C-4)[2]
1,2,3,4-Tetrahydroisoquinoline 134.7, 129.2, 126.4, 125.8, 47.3 (C-1), 42.9 (C-3), 29.3 (C-4)[3]

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound 3350 (N-H stretch), 3050-3020 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1490, 1450 (Ar C=C stretch)
Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline 3352 (N-H stretch), 3055-3025 (Ar C-H stretch), 2945-2855 (Aliphatic C-H stretch), 1605, 1492, 1453 (Ar C=C stretch)[2]
1,2,3,4-Tetrahydroisoquinoline 3330 (N-H stretch), 3060-3020 (Ar C-H stretch), 2920-2840 (Aliphatic C-H stretch), 1590, 1480, 1440 (Ar C=C stretch)[4]

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 209 [M]⁺208, 132, 104
Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline 209 [M]⁺208, 132, 104[2]
1,2,3,4-Tetrahydroisoquinoline 133 [M]⁺132, 104, 77[5]

Experimental Protocols

A general overview of the experimental protocols used for the spectroscopic analyses is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as KBr pellets or as a thin film by dissolving the compound in a volatile solvent and depositing it onto a salt plate.[6]

Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) source. The sample was introduced directly into the ion source, and the resulting fragments were analyzed by a quadrupole mass analyzer.

Circular Dichroism (CD) Spectroscopy: No experimental data for Circular Dichroism of this compound was found in the search results. A general protocol for acquiring CD spectra of small molecules is as follows:

Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. The solution is placed in a quartz cuvette with a path length of 0.1 to 1.0 cm. CD spectra are recorded on a CD spectrometer, typically scanning from 350 to 190 nm. The obtained data is baseline-corrected by subtracting the spectrum of the solvent.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_interpretation Data Analysis & Interpretation Sample Compound of Interest Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS CD Circular Dichroism Dissolution->CD Process Data Processing (Baseline Correction, Integration, etc.) NMR->Process IR->Process MS->Process CD->Process Compare Comparison with Reference Spectra Process->Compare Structure Structural Elucidation Compare->Structure

Caption: General workflow for spectroscopic analysis.

Discussion

The spectroscopic data reveals key structural features of this compound. The ¹H and ¹³C NMR spectra of the (1S)-enantiomer and the racemic mixture are, as expected, identical due to the achiral nature of the NMR solvent. The chemical shifts are consistent with the proposed structure, showing signals for the phenyl group, the tetrahydroisoquinoline core, and the benzylic proton at C1.

The IR spectra display characteristic absorption bands for N-H and C-H stretching, as well as aromatic C=C stretching vibrations, confirming the presence of the key functional groups.

The mass spectra of both the chiral and racemic forms show the same molecular ion peak at m/z 209, corresponding to the molecular weight of the compound. The fragmentation pattern is also consistent, with major fragments at m/z 208 (loss of H), 132 (loss of the phenyl group), and 104.

While specific experimental Circular Dichroism data was not available, this technique would be the primary method to distinguish between the (1S)-enantiomer and its (1R)-counterpart, as they would exhibit mirror-image CD spectra. This chiroptical technique is indispensable for confirming the stereochemical integrity of the chiral compound.

Conclusion

The spectroscopic analysis of this compound provides a comprehensive fingerprint for its identification and characterization. While standard spectroscopic techniques like NMR, IR, and MS are essential for confirming the overall structure, chiroptical methods such as Circular Dichroism are critical for verifying the enantiomeric purity. The data presented in this guide serves as a valuable reference for researchers working with this important chiral building block.

References

Spectroscopic and Spectrometric Analysis of 1-Phenyl-Tetrahydroisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and analytical characteristics of bioactive molecules is paramount. This guide provides a comparative analysis of 1-phenyl-tetrahydroisoquinoline, a significant scaffold in medicinal chemistry, focusing on its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This information is crucial for compound identification, purity assessment, and understanding its metabolic fate.

Introduction to 1-Phenyl-Tetrahydroisoquinoline

1-Phenyl-tetrahydroisoquinoline is a heterocyclic compound that forms the core structure of many biologically active molecules. Tetrahydroisoquinoline alkaloids are widely distributed in nature and have been the subject of extensive research due to their diverse pharmacological activities, including antitumor, antibiotic, and central nervous system effects. The phenyl substitution at the 1-position is a key feature that influences the biological activity of these compounds, particularly their interaction with dopamine receptors.

Comparative Spectroscopic and Spectrometric Data

To facilitate a clear comparison, the following tables summarize the key NMR and mass spectrometry data for 1-phenyl-tetrahydroisoquinoline and its parent compound, tetrahydroisoquinoline.

Table 1: ¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm and MultiplicityAssignment
1-Phenyl-tetrahydroisoquinoline CDCl₃7.33 – 7.18 (m)Aromatic protons (phenyl & isoquinoline)
7.15 (d, J = 7.4 Hz)Aromatic proton
7.00 (d, J = 8.0 Hz)Aromatic protons
6.86 (t, J = 7.2 Hz)Aromatic proton
5.56 (t)H-1
3.89 – 3.77 (m), 3.65 – 3.52 (m)H-3
3.12 – 3.01 (m), 2.98 – 2.80 (m)H-4
Tetrahydroisoquinoline CDCl₃7.10 – 7.07 (m)Aromatic protons
7.04 (m)Aromatic proton
6.95 (m)Aromatic proton
3.94 (s)H-1
3.06 (t, J = 5.9 Hz)H-3
2.73 (t, J = 5.9 Hz)H-4
2.21 (s)NH

Note: Data for 1-Phenyl-tetrahydroisoquinoline is based on closely related N-phenyl-1,2,3,4-tetrahydroisoquinoline and may vary slightly for the target compound.

Table 2: ¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ) ppmAssignment
(R)-3-Phenyl-1,2,3,4-tetrahydroisoquinoline Not specified142.4, 134.8, 134.2, 129.2, 128.8, 127.8, 126.8, 126.4, 126.2, 125.8Aromatic Carbons
51.8C-1
47.4C-3
42.2C-4
Tetrahydroisoquinoline CDCl₃134.5, 133.9, 129.1, 126.3, 125.9, 125.5Aromatic Carbons
47.1C-1
42.8C-3
29.2C-4

Note: Data for (R)-3-Phenyl-1,2,3,4-tetrahydroisoquinoline is presented as a close structural analog.

Table 3: Mass Spectrometry Data
CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
N-Phenyl-1,2,3,4-tetrahydroisoquinoline ESI210 [M+H]⁺208
Tetrahydroisoquinoline EI133 [M]⁺132, 130, 104, 77

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the reproduction and interpretation of spectroscopic and spectrometric data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically necessary.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile for ESI).

  • For EI, the sample is typically introduced via a direct insertion probe or as the eluent from a gas chromatograph.

Data Acquisition (Electron Ionization - EI):

  • The sample is vaporized and introduced into the ion source.

  • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizing a Key Biological Interaction

1-Phenyl-tetrahydroisoquinoline and its derivatives have been shown to interact with dopamine receptors, which are crucial in various neurological processes. The following diagram illustrates a simplified signaling pathway of a G-protein coupled dopamine receptor.

DopamineReceptorPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 1-Phenyl-THIQ 1-Phenyl-THIQ DopamineReceptor Dopamine Receptor (GPCR) 1-Phenyl-THIQ->DopamineReceptor Binds to G_Protein G-Protein DopamineReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Modulates cAMP cAMP AdenylylCyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to

Caption: Interaction of 1-Phenyl-THIQ with a Dopamine Receptor Pathway.

This guide provides a foundational understanding of the key analytical data for 1-phenyl-tetrahydroisoquinoline. For researchers engaged in the development of novel therapeutics targeting the central nervous system, this information serves as a valuable resource for compound characterization and comparison.

A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional arrangement allows for diverse interactions with various biological targets, leading to a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-phenyl-THIQ analogs, focusing on their inhibitory activities against key therapeutic targets: tubulin, p21-activated kinase 4 (PAK4), and phosphodiesterase 4 (PDE4). The information is supported by experimental data to facilitate informed decision-making in drug discovery and development.

Comparative Biological Activities and Structure-Activity Relationships

The biological activity of 1-phenyl-THIQ analogs can be finely tuned by strategic modifications at three primary locations: the 1-phenyl ring, the tetrahydroisoquinoline core, and the nitrogen atom. This section delves into the SAR of these analogs against different biological targets, highlighting key structural features that govern their potency and selectivity.

Tubulin Polymerization Inhibition for Anticancer Applications

A series of 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[1]

Key SAR Observations:

  • Substitution on the 1-Phenyl Ring: The nature and position of substituents on the 1-phenyl ring are crucial for activity. A 3'-hydroxy and 4'-methoxy substitution pattern on this ring has been shown to confer optimal bioactivity.[1]

  • The Dihydroisoquinoline vs. Tetrahydroisoquinoline Core: Studies have indicated that the 1-phenyl-3,4-dihydroisoquinoline moiety is a key structural feature for potent tubulin polymerization inhibitory activity.[1]

  • Comparison with Analogues: While 1-phenyl-isoquinoline analogues have been synthesized, the 1-phenyl-3,4-dihydroisoquinoline compounds were found to be more potent tubulin polymerization inhibitors.[1]

Quantitative Data Summary: Tubulin Polymerization Inhibition

Compound IDModifications on 1-Phenyl RingIC50 (µM) for Tubulin PolymerizationReference
5n 3'-OH, 4'-OCH3Not explicitly stated in abstract, but described as optimal[1]
GeneralUnsubstituted or other patternsLess active than 3'-OH, 4'-OCH3 substituted analogs[1]
p21-Activated Kinase 4 (PAK4) Inhibition

Novel 1-phenanthryl-tetrahydroisoquinoline analogues have been designed and synthesized as a new class of small-molecule PAK4 inhibitors. PAK4 is a recognized anti-cancer drug target due to its role in cell proliferation, migration, and invasion.[2]

Key SAR Observations:

  • Replacement of Phenyl with Phenanthryl: The introduction of a larger aromatic system at the 1-position, such as a phenanthryl group, can lead to potent PAK4 inhibition.[2]

  • Lead Optimization: Through lead optimization, derivatives with greater potency than the initial lead compound have been identified. Compound 21a is a notable example with significant PAK4 inhibitory activity.[2]

  • Mechanism of Action: Compound 21a has been shown to induce cell cycle arrest in the G1/S phase and inhibit migration and invasion of cancer cells by regulating the PAK4-LIMK1-cofilin signaling pathway.[2]

Quantitative Data Summary: PAK4 Inhibition

Compound IDKey Structural FeaturesIn Vitro PAK4 Inhibitory ActivityAntiproliferative ActivityReference
21a 1-Phenanthryl-tetrahydroisoquinolineMore potent than lead compoundSignificant[2]
Lead CompoundNot explicitly detailed in abstractBaseline potency-[2]
Phosphodiesterase 4 (PDE4) Inhibition

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes.

Key SAR Observations:

  • Substituents on the Phenyl Ring: The attachment of a methoxy (CH3O) or trifluoromethoxy (CF3O) group at the para-position of the phenyl ring was found to enhance the inhibitory activity against PDE4B.

  • Role of the Sulfonamide Group: The presence of a sulfonamide group played a key role in improving the inhibitory activity against PDE4B and its selectivity over other PDE4 subtypes.

  • Substitution at C-3: The introduction of additional rigid substituents at the C-3 position of the tetrahydroisoquinoline ring was favorable for subtype selectivity.

Quantitative Data Summary: PDE4B Inhibition

Compound IDKey ModificationsIC50 against PDE4B (µM)Selectivity vs PDE4DReference
19 Not explicitly detailed in abstract0.8821 times more selective than rolipram
Generalpara-CH3O or para-CF3O on phenyl ringEnhanced activity-

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.

Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of purified tubulin into microtubules. The polymerization is typically initiated by raising the temperature to 37°C in the presence of GTP and can be measured by the increase in turbidity at 340 nm.

A Representative Protocol:

  • Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer. Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Reaction Setup: The reaction mixture, containing tubulin, GTP, and the test compound or vehicle control, is prepared in a 96-well plate.

  • Initiation and Measurement: The plate is incubated at 37°C, and the absorbance at 340 nm is measured at regular intervals using a microplate reader.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

p21-Activated Kinase 4 (PAK4) Inhibitory Activity Assay

The in vitro inhibitory activity of compounds against PAK4 can be determined using various kinase assay formats, such as a mobility shift assay or a fluorescence-based assay.

A General Protocol Outline:

  • Reagents: Recombinant PAK4 enzyme, a suitable substrate peptide, ATP, and the test compounds are required.

  • Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a suitable buffer. The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection: The extent of substrate phosphorylation is quantified. In a mobility shift assay, this is achieved by electrophoretic separation of the phosphorylated and unphosphorylated substrate.

  • Data Analysis: The inhibitory activity is expressed as the percentage of inhibition relative to a control without the inhibitor. IC50 values are determined by dose-response curve analysis.

Phosphodiesterase 4 (PDE4) Inhibition Assay

The inhibitory effect of compounds on PDE4 activity is typically measured by quantifying the hydrolysis of the second messenger, cyclic AMP (cAMP).

A Common Protocol:

  • Enzyme and Substrate: Recombinant human PDE4B is used as the enzyme source, and cAMP is the substrate.

  • Reaction: The test compound is pre-incubated with the PDE4 enzyme before the addition of cAMP to initiate the reaction. The reaction is incubated at 37°C.

  • Termination and Detection: The reaction is terminated, and the amount of the product, AMP, or the remaining cAMP is quantified. This can be done using various methods, including HPLC or commercially available assay kits.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Visualizing the Landscape

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Start THIQ_Core 1-Phenyl-THIQ Core Start->THIQ_Core Synthesis Analogs Diverse Analogs THIQ_Core->Analogs Modification Tubulin_Assay Tubulin Polymerization Assay Analogs->Tubulin_Assay PAK4_Assay PAK4 Inhibition Assay Analogs->PAK4_Assay PDE4_Assay PDE4 Inhibition Assay Analogs->PDE4_Assay SAR_Analysis SAR Analysis Tubulin_Assay->SAR_Analysis PAK4_Assay->SAR_Analysis PDE4_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the development of 1-phenyl-THIQ analogs.

PAK4_Signaling PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 Activates Cofilin Cofilin LIMK1->Cofilin Inactivates Cell_Migration Cell_Migration Cofilin->Cell_Migration Cell_Invasion Cell_Invasion Cofilin->Cell_Invasion Compound_21a 1-Phenanthryl-THIQ (e.g., 21a) Compound_21a->PAK4 Inhibits

References

comparing different chiral catalysts for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Chiral Catalysts for Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical endeavor. The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry.[1] Chiral catalysts are the cornerstone of asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds.[2] This guide provides an objective comparison of the major classes of chiral catalysts—transition-metal complexes, organocatalysts, and biocatalysts—supported by experimental data to inform catalyst selection for specific applications.

Performance Comparison of Chiral Catalysts

The effectiveness of a chiral catalyst is primarily measured by its ability to provide high enantioselectivity (expressed as enantiomeric excess, ee%) and chemical yield under mild and practical reaction conditions. The choice of catalyst is often dictated by the specific transformation, substrate scope, and operational simplicity.[3][4]

Asymmetric Imine Reduction

The enantioselective reduction of imines to chiral amines is a fundamental transformation in the synthesis of pharmaceuticals.[3] Catalysts based on iridium, rhodium, and ruthenium, as well as chiral phosphoric acid organocatalysts, are prominent in this area.[3]

Table 1: Performance of Chiral Catalysts in Asymmetric Imine Reduction

Catalyst ClassRepresentative Catalyst/LigandImine SubstrateH₂ Pressure (bar) / ReductantYield (%)ee (%)
Transition-Metal[Ir(COD)Cl]₂ / (R,R)-f-SpiroPhosCyclic 2-aryl iminesNot SpecifiedHighUp to 97
Transition-Metal[Cp*RhCl₂]₂ / (S,S)-TsDPENVarious iminesFormic acid/triethylamineHighUp to 99
Transition-MetalCationic ruthenium complexAromatic ketimines509598
OrganocatalystChiral Phosphoric AcidN-aryl iminesHantzsch ester9896

Data sourced from a comparative guide on chiral catalysts for asymmetric imine reduction.[3]

Iridium complexes with chiral phosphine ligands are highly effective for a broad range of imines, often exhibiting high turnover numbers.[3][5] Rhodium-based catalysts are also highly enantioselective, particularly in transfer hydrogenation.[3] Ruthenium catalysts are versatile for both direct and transfer hydrogenation.[3] Chiral phosphoric acids have emerged as powerful metal-free alternatives, offering excellent stereocontrol.[3][6]

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for C-C bond formation to produce chiral β-hydroxy carbonyl compounds.[7] This reaction has been a benchmark for comparing traditional metal-based catalysts with modern organocatalysts.[7]

Table 2: Performance of Chiral Catalysts in the Asymmetric Aldol Reaction

Catalyst ClassRepresentative CatalystAldehydeKetoneYield (%)ee (%)Diastereomeric Ratio (dr)
Transition-MetalChiral Zinc-BINOL ComplexBenzaldehydeAcetophenone8592-
Organocatalyst(S)-Proline4-NitrobenzaldehydeCyclohexanone999695:5 (anti/syn)
Organocatalyst(S)-Diphenylprolinol TMS EtherPropanalNitrostyrene9599-

Data sourced from comparative guides on chiral catalysts.[4][7]

While traditional titanium-BINOLate systems are effective, organocatalysts like L-Proline and its derivatives have revolutionized the field by providing a more environmentally friendly and often more efficient alternative.[7][8]

Experimental Protocols

Reproducible and detailed experimental protocols are essential for the successful application of these catalytic systems.

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines

Under an inert atmosphere, the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., (R,R)-f-SpiroPhos) are placed in a pressure reactor.[3] A solution of the cyclic imine substrate in a suitable solvent (e.g., dichloromethane) is then added.[3] The reactor is pressurized with hydrogen gas to the desired pressure and stirred at a specific temperature for a designated time.[3] Upon completion, the solvent is removed under reduced pressure, and the resulting chiral amine is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[3][7]

General Procedure for Organocatalyzed (Chiral Phosphoric Acid) Reduction of Imines

To a solution of the imine substrate and a hydrogen source like Hantzsch ester in a suitable solvent (e.g., benzene or toluene), the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid) is added. The reaction mixture is stirred at a specific temperature until the starting material is consumed, as monitored by TLC. The product is then purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.[3]

Visualizing Catalytic Processes

Diagrams can effectively illustrate the workflows and logic of asymmetric synthesis.

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Asymmetric Reaction cluster_analysis Work-up & Analysis cat_prep Catalyst/Ligand Weighing reaction Reaction Setup (Inert Atmosphere) cat_prep->reaction sol_prep Solvent Degassing sol_prep->reaction sub_prep Substrate Preparation sub_prep->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring workup Quenching & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Yield & ee% Determination (NMR, HPLC) purification->analysis

Caption: A generalized experimental workflow for asymmetric synthesis.

The stereochemical outcome of a reaction is determined by the interaction between the chiral catalyst and the substrate.

catalyst_substrate_interaction catalyst Chiral Catalyst transition_state Diastereomeric Transition States catalyst->transition_state complexes with substrate Prochiral Substrate substrate->transition_state product_R (R)-Product transition_state->product_R Lower Energy product_S (S)-Product transition_state->product_S Higher Energy

Caption: Catalyst-substrate interaction leading to stereoselectivity.

Conclusion

The selection of a chiral catalyst is a crucial decision in the design of an asymmetric synthesis. Transition-metal catalysts offer high reactivity and broad applicability.[2] Organocatalysts provide a robust and often more sustainable alternative, while biocatalysis offers unparalleled selectivity for specific transformations.[5][8][9] The data and protocols presented in this guide serve as a starting point for researchers to navigate the diverse landscape of chiral catalysts and select the optimal system for their synthetic challenges.

References

The Efficacy of 1-Phenyl-Tetrahydroisoquinoline Derivatives as Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for essential cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. Small molecules that interfere with tubulin polymerization, known as tubulin inhibitors, can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. Among the various classes of tubulin inhibitors, 1-phenyl-tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising scaffold for the development of novel anticancer agents. These compounds are known to bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[1] This guide provides a comprehensive comparison of the efficacy of various 1-phenyl-THIQ derivatives, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of a selection of 1-phenyl-tetrahydroisoquinoline and 1-phenyl-3,4-dihydroisoquinoline derivatives, providing key data on their cytotoxicity against cancer cell lines and their direct inhibitory effect on tubulin polymerization.

Table 1: Cytotoxicity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives against the HeLa Human Cervical Cancer Cell Line

CompoundR1R2R3R4IC50 (μM)[2]
5a HHHH>100
5b OCH3HHH65.4
5c HOCH3HH35.2
5d HHOCH3H6.8
5e HHHOCH31.9
5f OCH3OCH3HH25.4
5g HOCH3OCH3H2.6
5h HHOCH3OCH31.5
5i OCH3OCH3OCH3H3.9
5j HOCH3OCH3OCH31.2
5k OCH3HOCH3H15.7
5l OCH3HHOCH35.3
5m OCH3OCH3HOCH32.1
5n HOHOCH3H0.9
Colchicine 0.03

Table 2: Tubulin Polymerization Inhibitory Activity of Selected 1-Phenyl-3,4-dihydroisoquinoline Derivatives

CompoundConcentration (μM)Inhibition (%)[2]
5d 1045
5e 1068
5g 1072
5h 1075
5j 1082
5n 1085
Colchicine 1088

Table 3: Antiproliferative Activity of C3/C1-Substituted Tetrahydroisoquinoline Derivatives against DU-145 Prostate Cancer Cells

CompoundSubstitutionGI50 (μM)[1]
4b Non-methylated2.1
6b C3 methyl-substituted0.22

Mechanism of Action and Downstream Effects

1-Phenyl-tetrahydroisoquinoline derivatives exert their anticancer effects by directly interfering with microtubule dynamics. These compounds bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[1] This disruption of the microtubule network leads to a cascade of downstream events, ultimately culminating in cell cycle arrest and apoptosis.[3]

The inhibition of tubulin polymerization activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[3] Prolonged activation of the SAC due to persistent microtubule disruption leads to cell cycle arrest in the G2/M phase.[4] This arrest prevents the cell from proceeding through mitosis with a defective mitotic spindle. Subsequently, the cell is directed towards the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and ultimately, programmed cell death.[3][5] Key proteins involved in this pathway include the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria, and caspases, which are the executioners of apoptosis.[6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as a result of tubulin polymerization into microtubules.

  • Reagent Preparation : A tubulin polymerization assay kit is used. All reagents, including purified tubulin, GTP, and polymerization buffer, are prepared according to the manufacturer's instructions. Test compounds are dissolved in DMSO to create stock solutions.

  • Reaction Setup : The reaction is performed in a 96-well plate. To each well, the following are added in order: polymerization buffer, the test compound at various concentrations (or vehicle control), and finally, the tubulin solution to initiate polymerization.

  • Data Acquisition : The plate is immediately placed in a spectrophotometer pre-warmed to 37°C. The absorbance at 340 nm is measured every minute for a set period (e.g., 60 minutes) to monitor the kinetics of tubulin polymerization.

  • Data Analysis : The rate of polymerization and the maximum polymer mass are calculated from the absorbance data. The IC50 value, the concentration of the inhibitor that reduces the rate of polymerization by 50%, is then determined.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the 1-phenyl-tetrahydroisoquinoline derivatives or a vehicle control (DMSO) and incubated for a specific period (e.g., 72 hours).

  • MTT Addition : After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Drug Discovery & Preclinical Evaluation cluster_1 In Vitro Assays Compound Library Compound Library Virtual Screening Virtual Screening Compound Library->Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vitro Assays In Vitro Assays Lead Optimization (SAR)->In Vitro Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Lead Optimization (SAR)->Tubulin Polymerization Assay In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay Apoptosis Assay

Experimental Workflow for Tubulin Inhibitor Evaluation

G 1-Phenyl-THIQ 1-Phenyl-THIQ Tubulin Tubulin 1-Phenyl-THIQ->Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibition Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic Spindle Disruption->Spindle Assembly Checkpoint (SAC) Activation G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Spindle Assembly Checkpoint (SAC) Activation->G2/M Cell Cycle Arrest Intrinsic Apoptosis Pathway Intrinsic Apoptosis Pathway G2/M Cell Cycle Arrest->Intrinsic Apoptosis Pathway Bcl-2 Family Regulation Bcl-2 Family Regulation Intrinsic Apoptosis Pathway->Bcl-2 Family Regulation Cytochrome c Release Cytochrome c Release Bcl-2 Family Regulation->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Signaling Pathway from Tubulin Inhibition to Apoptosis

G cluster_2 Biological Activity A_ring_sub Substitution Pattern (e.g., methoxy, hydroxyl) Activity Tubulin Inhibition & Cytotoxicity A_ring_sub->Activity Crucial for Potency THIQ_core Core Structure THIQ_core->Activity Provides Scaffold

Structure-Activity Relationship (SAR) Overview

References

In Vitro Cytotoxicity of 1-Phenyl-Tetrahydroisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cytotoxicity of 1-phenyl-tetrahydroisoquinoline and its derivatives, supported by experimental data from various studies. The information is intended to assist researchers in evaluating the potential of these compounds as anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic effects of 1-phenyl-tetrahydroisoquinoline and its derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions. While specific IC50 data for the unsubstituted 1-phenyl-1,2,3,4-tetrahydroisoquinoline against cancer cell lines was not prominently available in the reviewed literature, numerous studies have focused on the activity of its derivatives. These derivatives often exhibit significant cytotoxic and antiproliferative activities.[1][2]

Below are summary tables of IC50 values for various 1-phenyl-tetrahydroisoquinoline derivatives, providing a comparative overview of their cytotoxic potential.

Table 1: Cytotoxicity (IC50, µM) of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against CEM Leukemia Cell Line

CompoundR GroupX GroupIC50 (µM)
213,4,5-(OCH3)3H4.10
324-OCH34-pyridinylmethyl0.64

Table 2: Cytotoxicity (IC50, µM) of N-Tosyl-1,2,3,4-tetrahydroisoquinoline Analogs against Various Cancer Cell Lines

CompoundSubstitutionHuCCA-1A-549MOLT-3HepG2
4f3,4,5-Trimethoxy>50>50>5022.70
4k2-Hydroxy10.3211.5412.0918.56

Table 3: Cytotoxicity (GI50, µM) of 1,2,3,4-Tetrahydroisoquinoline Derivatives Targeting NF-κB

CompoundR3 SubstitutionA549HCT116SNU-638
5dMethoxy1.5912.2811.973

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the accurate assessment and comparison of the cytotoxic properties of 1-phenyl-tetrahydroisoquinoline derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • 96-well flat-bottom plates

    • Complete cell culture medium

    • 1-phenyl-tetrahydroisoquinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol for Adherent Cells:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Add varying concentrations of the test compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Protocol for Suspension Cells:

    • Seed cells in a 96-well plate at a density of 20,000-50,000 cells/well in 100 µL of complete medium.

    • Follow steps 2-3 as described for adherent cells.

    • After the 4-hour MTT incubation, centrifuge the plate at 1000 x g for 5 minutes.

    • Carefully aspirate the supernatant without disturbing the cell pellet.

    • Add 100 µL of solubilization solution to each well and resuspend the pellet.

    • Measure the absorbance at 570 nm.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed and treat cells with the test compounds for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

2. Caspase Activity Assay

Caspases are key proteases in the apoptotic pathway. This assay measures the activity of specific caspases (e.g., caspase-3/7, -8, -9).

  • Materials:

    • Caspase activity assay kit (fluorometric or colorimetric)

    • Cell lysis buffer

    • Caspase substrate

    • Microplate reader (fluorometer or spectrophotometer)

  • Protocol:

    • Seed and treat cells with the test compounds.

    • Lyse the cells using the provided lysis buffer.

    • Add the caspase substrate to the cell lysate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the fluorescence or absorbance using a microplate reader.

Mechanism of Action Assay

1. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Materials:

    • Tubulin polymerization assay kit (containing purified tubulin, GTP, and buffer)

    • Spectrophotometer or plate reader capable of measuring absorbance at 340-350 nm

  • Protocol:

    • Prepare a reaction mixture containing tubulin protein in a polymerization buffer with GTP.

    • Add the test compound (1-phenyl-tetrahydroisoquinoline derivative) or a control vehicle to the reaction mixture.

    • Initiate polymerization by incubating the mixture at 37°C.

    • Monitor the increase in absorbance at 340-350 nm over time. An increase in absorbance indicates tubulin polymerization.

    • Compare the polymerization curves of treated samples to the control to determine the inhibitory or enhancing effect of the compound.

Signaling Pathways and Mechanisms of Action

A significant body of research indicates that 1-phenyl-tetrahydroisoquinoline derivatives exert their cytotoxic effects primarily through the inhibition of tubulin polymerization.[3][4] This disruption of the microtubule network triggers a cascade of signaling events, ultimately leading to programmed cell death, or apoptosis.

The inhibition of tubulin polymerization leads to mitotic arrest, activating the spindle assembly checkpoint. Prolonged arrest in the G2/M phase of the cell cycle can trigger the intrinsic apoptotic pathway. This involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and can also involve the modulation of the NF-κB signaling pathway, leading to the activation of executioner caspases, such as caspase-3, and subsequent cell death.

Visualizations

experimental_workflow cluster_assays In Vitro Cytotoxicity Assessment cluster_data Data Analysis & Interpretation cell_culture Cell Seeding & Treatment mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assays Apoptosis Assays (Annexin V / Caspase) cell_culture->apoptosis_assays ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assays->apoptosis_quant tubulin_assay Tubulin Polymerization Assay tubulin_inhibition Tubulin Inhibition Analysis tubulin_assay->tubulin_inhibition pathway_analysis Signaling Pathway Elucidation apoptosis_quant->pathway_analysis tubulin_inhibition->pathway_analysis conclusion Conclusion pathway_analysis->conclusion Mechanism of Action signaling_pathway cluster_trigger Initial Stimulus cluster_response Cellular Response cluster_outcome Apoptotic Outcome compound 1-Phenyl-THIQ Derivative tubulin Tubulin Polymerization Inhibition compound->tubulin mitotic_arrest G2/M Phase Arrest tubulin->mitotic_arrest mapk MAPK Pathway Activation mitotic_arrest->mapk nfkb NF-κB Pathway Modulation mitotic_arrest->nfkb caspase Caspase-3 Activation mapk->caspase nfkb->caspase apoptosis Apoptosis caspase->apoptosis

References

A Comparative Analysis of Dopamine β-Hydroxylase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Performance, Pharmacokinetics, and Therapeutic Potential of Key DBH Inhibitors

The inhibition of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine, presents a compelling therapeutic strategy for a range of disorders characterized by sympathetic nervous system overactivity. This guide provides a comparative analysis of prominent DBH inhibitors, including nepicastat, etamicastat, zamicastat, and disulfiram, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds. This document synthesizes available preclinical and clinical data on their efficacy, selectivity, and pharmacokinetic profiles, alongside detailed experimental methodologies.

Mechanism of Action and Therapeutic Rationale

Dopamine β-hydroxylase inhibitors act by blocking the final enzymatic step in the biosynthesis of norepinephrine from dopamine. This mode of action leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels within the synaptic vesicles of noradrenergic neurons. The therapeutic potential of this mechanism is being explored in various conditions, including hypertension, heart failure, pulmonary arterial hypertension (PAH), cocaine dependence, and post-traumatic stress disorder (PTSD). By modulating the levels of these key neurotransmitters, DBH inhibitors can influence cardiovascular function, stress responses, and reward pathways.

Comparative Performance and Efficacy

The following tables summarize the available quantitative data on the inhibitory potency and clinical outcomes of key DBH inhibitors.

Table 1: In Vitro Inhibitory Potency of DBH Inhibitors
InhibitorIC50 (nM)Ki (nM)Species/Assay Conditions
Nepicastat8.5 ± 0.8-Bovine DBH
9.0 ± 0.8-Human DBH[1]
4011Human DBH (from SK-N-SH cells), competitive with tyramine[2]
Etamicastat10734Human DBH (from SK-N-SH cells), competitive with tyramine[2]
Disulfiram~1000-Not specified
Table 2: Comparative Pharmacokinetic Properties of DBH Inhibitors
ParameterNepicastatEtamicastatZamicastatDisulfiram
Tmax (hours) Not explicitly stated in human studies1-3[3]2-4 (absorption time)[4]8-10[5]
Half-life (hours) Apparent terminal elimination half-life of cocaine unchanged when co-administered (81-82 min)[6]18.1-25.7[3]Not explicitly stated in human studies~7.3 (parent drug), 15.5 (DDTC metabolite)[5]
Bioavailability (%) Not availableNot availableNot available80-90 (absorption)[7]
Metabolism Not detailedN-acetylation to BIA 5-961[3]Multiple pathways including desulphurisation, N-debenzylation, and N-acetylation (in rats)[8]Rapidly reduced to diethyldithiocarbamate (DDC)[9]
Excretion Not detailed~40% recovered in urine (parent and metabolite)[3]Primarily via feces (in rats)[8]Multiple routes including breath (as CS2) and urine (as metabolites)[5]
CNS Penetration Yes[1]Limited[2]LimitedYes[7]

Clinical Trial Insights

A summary of key clinical trials provides context for the therapeutic application and performance of these inhibitors.

Table 3: Overview of Key Clinical Trials for DBH Inhibitors
InhibitorIndicationStudy DesignKey Outcomes
Nepicastat Cocaine DependenceDouble-blind, placebo-controlled, inpatient study with intravenous cocaine administration (0, 10, 20, 40 mg) and oral nepicastat (0, 80, 160 mg)[9][10].Well-tolerated when co-administered with cocaine. Showed a main effect of reducing several positive subjective effects of cocaine[9][10]. Did not alter the pharmacokinetic properties of cocaine[10].
Post-Traumatic Stress Disorder (PTSD)A preclinical study in a mouse model of PTSD showed nepicastat decreased freezing behavior and anxiety-like behavior[11][12]. A phase 2 clinical trial in veterans did not show efficacy in relieving PTSD-associated symptoms compared to placebo.In a mouse model, nepicastat reduced the persistence of traumatic memories[12]. The clinical trial's primary endpoints were not met.
Etamicastat HypertensionRandomized, double-blind, placebo-controlled study in male patients with mild to moderate hypertension. Participants received once-daily doses of 50, 100, or 200 mg for 10 days[4].Well-tolerated. Showed dose-dependent decreases in systolic and diastolic blood pressure. Statistically significant decreases in nighttime systolic blood pressure were observed at all doses compared to placebo[4].
Zamicastat Pulmonary Arterial Hypertension (PAH)Preclinical studies in a monocrotaline rat model of PAH. A Phase 2 open-label, multicenter study (NCT04316143) in patients with PAH on stable treatment, with doses escalating from 50 mg to 200 mg once daily[4][13].Preclinically, zamicastat improved survival and decreased cardiac arrhythmias in a rat model of PAH. The Phase 2 trial showed zamicastat is absorbed within 2-4 hours and is considered safe for use in PAH patients[4]. Detailed efficacy data are not yet fully published[4][14]. A study in healthy volunteers showed a decrease in systolic and mean arterial pressure in response to a cold pressor test[2].

Experimental Protocols

Dopamine β-Hydroxylase Activity Assay

A common method to determine the inhibitory activity of compounds on DBH involves measuring the enzymatic conversion of a substrate to its product. A generalized protocol based on the principles of published assays is provided below.

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against dopamine β-hydroxylase.

Materials:

  • Enzyme Source: Purified bovine or human DBH, or homogenates from tissues or cells expressing DBH (e.g., SK-N-SH cells, adrenal glands).

  • Substrate: Tyramine or dopamine.

  • Cofactors: Ascorbic acid, Copper sulfate (CuSO4).

  • Buffer: Sodium phosphate buffer or similar, pH ~6.0-7.4.

  • Test Inhibitors: Stock solutions of nepicastat, etamicastat, zamicastat, disulfiram, and any experimental compounds.

  • Detection System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Photodiode Array (PDA) detection.

  • Other Reagents: Perchloric acid (for reaction termination), reagents for preparing mobile phase for HPLC.

Procedure:

  • Enzyme Preparation: If using tissue or cell homogenates, prepare by sonication or homogenization in a suitable buffer, followed by centrifugation to obtain a supernatant containing the soluble enzyme.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the buffer, catalase, ascorbic acid, and CuSO4.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate (e.g., tyramine).

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding a strong acid, such as perchloric acid.

  • Product Quantification:

    • Centrifuge the terminated reaction mixture to pellet precipitated proteins.

    • Inject a known volume of the supernatant into an HPLC system.

    • Separate the product (e.g., octopamine if tyramine is the substrate) from the substrate and other components using a suitable column and mobile phase.

    • Detect and quantify the product using an electrochemical or PDA detector.

  • Data Analysis:

    • Calculate the rate of product formation for each inhibitor concentration.

    • Normalize the data to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Pathways and Workflows

Signaling Pathway of DBH Inhibition

DBH_Inhibition_Pathway cluster_neuron Noradrenergic Neuron Terminal cluster_vesicle Synaptic Vesicle Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Dopamine_vesicle Dopamine Dopamine->Dopamine_vesicle VMAT2 Norepinephrine Norepinephrine DBH Dopamine β-Hydroxylase Dopamine_vesicle->DBH Norepinephrine_vesicle Norepinephrine DBH->Norepinephrine_vesicle Synaptic Cleft Synaptic Cleft Norepinephrine_vesicle->Synaptic Cleft Release Inhibitor DBH Inhibitor (e.g., Nepicastat, Etamicastat) Inhibitor->DBH Inhibition Adrenergic\nReceptors Adrenergic Receptors Synaptic Cleft->Adrenergic\nReceptors Activation

Caption: Mechanism of DBH inhibitors in a noradrenergic neuron.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme (Purified or Homogenate) setup_rxn Set up Reaction Mixtures (Enzyme, Buffer, Cofactors) prep_enzyme->setup_rxn prep_reagents Prepare Reagents (Buffer, Substrate, Cofactors) prep_reagents->setup_rxn prep_inhibitor Prepare Inhibitor Stock Solutions add_inhibitor Add Serial Dilutions of Inhibitor prep_inhibitor->add_inhibitor setup_rxn->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_rxn Initiate with Substrate pre_incubate->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Terminate Reaction incubate->stop_rxn quantify Quantify Product (HPLC-ED/PDA) stop_rxn->quantify calculate Calculate % Inhibition quantify->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for determining the IC50 of a DBH inhibitor.

Logical Relationship of DBH Inhibition to Therapeutic Effect in Hypertension

Hypertension_Logic DBH_Inhibitor DBH Inhibitor Administration Inhibition Inhibition of Dopamine β-Hydroxylase DBH_Inhibitor->Inhibition NE_decrease Decreased Norepinephrine Synthesis Inhibition->NE_decrease DA_increase Increased Dopamine Availability Inhibition->DA_increase Sympathetic_tone Reduced Sympathetic Nervous System Tone NE_decrease->Sympathetic_tone Vasodilation Peripheral Vasodilation Sympathetic_tone->Vasodilation BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction

Caption: Logic diagram of DBH inhibition leading to blood pressure reduction.

References

Safety Operating Guide

Proper Disposal of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of ensuring a secure and environmentally responsible research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a heterocyclic amine used in pharmaceutical research and development. Adherence to these procedural steps is vital for minimizing risks to personnel and the environment.

This compound is classified as a hazardous substance, primarily causing serious eye irritation. Improper disposal can lead to environmental contamination and potential harm to aquatic life. Therefore, it is imperative to follow established hazardous waste protocols.

Immediate Safety and Handling for Disposal

Before commencing any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat is required to protect against accidental spills.

Handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Direct disposal into sanitary sewers or regular trash is strictly prohibited.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is in solid form, a pure liquid, or dissolved in a solvent.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible materials. Incompatible materials include:

    • Strong Acids: As an amine, this compound is basic and will react exothermically with acids.

    • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous and potentially dangerous reactions.

    • Halogenated Solvents: If possible, keep halogenated and non-halogenated solvent waste separate, as disposal costs for halogenated waste are often higher.

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with the waste. Plastic containers are generally preferred for amine waste. Ensure the container has a secure screw-top cap.

  • Proper Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazard(s) (e.g., "Irritant").

    • The approximate percentage of each component if it is a mixture.

    • The date the container was first used for waste accumulation.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Secure Storage: Keep the waste container closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

Step 4: Arranging for Disposal

  • Monitor Accumulation: Be aware of the hazardous waste accumulation limits set by the U.S. Environmental Protection Agency (EPA). Once a container is full, or the accumulation time or volume limits are approaching, arrange for pickup.

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS office or the designated waste disposal contractor. Do not transport hazardous waste outside of your laboratory.

In-Laboratory Waste Neutralization (Optional and for Small Quantities)

While not typically required when using a waste disposal service, small quantities of basic amine waste can be neutralized to a pH between 5.5 and 9.0 before collection. This should only be performed by trained personnel familiar with the reaction.

Experimental Protocol for Neutralization:

  • Preparation: Perform the neutralization in a chemical fume hood while wearing appropriate PPE.

  • Dilution: If the waste is concentrated, slowly add it to a large volume of cold water to dilute it.

  • Neutralization: While stirring the diluted basic solution, slowly add a dilute inorganic acid (e.g., hydrochloric acid or sulfuric acid). Monitor the temperature of the solution and cool it if necessary.

  • pH Check: Periodically check the pH of the solution using a pH meter or pH strips.

  • Final pH: Continue adding acid until the pH is within the neutral range (5.5-9.0).

  • Disposal of Neutralized Solution: The neutralized solution must still be collected as hazardous waste. Label the container with the neutralized contents.

Note: Neutralization increases the total volume of the waste. Consult with your EHS office before treating any chemical waste in the laboratory.

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes the EPA's accumulation limits for hazardous waste in a Satellite Accumulation Area (SAA), which are crucial for maintaining regulatory compliance.[1][2][3][4]

Generator CategoryMonthly Hazardous Waste GenerationSAA Accumulation Limit (Volume)SAA Accumulation Limit (Acutely Hazardous Waste)
Very Small Quantity (VSQG) ≤ 100 kgUp to 55 gallons≤ 1 quart
Small Quantity (SQG) > 100 kg and < 1,000 kgUp to 55 gallons≤ 1 quart
Large Quantity (LQG) ≥ 1,000 kgUp to 55 gallons≤ 1 quart

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow start Start: (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_form Characterize Waste Form (Solid, Liquid, Solution) ppe->waste_form solid_waste Solid Waste waste_form->solid_waste Solid liquid_waste Liquid/Solution Waste waste_form->liquid_waste Liquid segregate Segregate from Incompatible Waste (Acids, Strong Oxidizers) solid_waste->segregate liquid_waste->segregate containerize Place in a Labeled, Compatible Waste Container segregate->containerize label_info Label must include: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date containerize->label_info store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment containerize->store_saa monitor_limits Monitor Accumulation Limits (Volume and Time) store_saa->monitor_limits request_pickup Container Full or Time Limit Reached? Request Pickup from EHS monitor_limits->request_pickup request_pickup->store_saa No end End: Proper Disposal by Licensed Contractor request_pickup->end Yes

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment

This compound is classified as causing serious eye irritation.[1][2] Appropriate personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Hazard Summary

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Eye Irritation (Category 2)H319: Causes serious eye irritationWarningGHS07

Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and eye contact, which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A standard lab coat is required. For tasks with a higher risk of splashes, an acid-resistant apron is recommended.[3][4]To prevent skin contact.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area or a chemical fume hood.To be used if generating dust or aerosols.
Footwear Closed-toe shoes.To protect feet from spills.

Experimental Protocol: Handling and Storage

Adherence to the following step-by-step operational plan is crucial for the safe handling of this compound.

Step 1: Preparation and Engineering Controls

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible.

  • Designate a specific area within the laboratory for handling this compound.[5]

Step 2: Donning Personal Protective Equipment (PPE)

  • Before handling the chemical, put on all required PPE as specified in the table above.

Step 3: Handling the Compound

  • Conduct all manipulations of this compound, especially those that could generate dust, within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with the skin and eyes.[1][2]

  • Use compatible labware (e.g., glass, stainless steel).

Step 4: Storage

  • Store the compound in a tightly sealed, properly labeled container.

  • Keep it in a cool, dry, and well-ventilated area away from incompatible materials.

Step 5: Post-Handling

  • After handling, decontaminate the work area.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

In Case of Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]

  • Remove contact lenses if present and easy to do. Continue rinsing.[1][2]

  • Seek immediate medical attention.

In Case of Skin Contact:

  • Remove contaminated clothing.

  • Wash the affected area with soap and water.

  • If irritation persists, seek medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]

Waste Collection and Disposal Protocol

StepProcedure
1. Containerization Collect all waste containing this compound, including contaminated labware, in a designated and compatible hazardous waste container. The container must be in good condition, with no leaks, and kept closed except when adding waste.[8][9]
2. Labeling Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[6][8] The label should also include the date of waste generation and the principal investigator's name and contact information.[7]
3. Storage of Waste Store the sealed waste container in a designated, secure area, segregated from incompatible materials.
4. Disposal Request Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7] Do not attempt to dispose of the waste independently.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood, Eyewash, and Shower Functionality B Don Personal Protective Equipment (PPE) A->B C Handle Compound in Fume Hood B->C D Store in a Tightly Sealed Container C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled Container E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

References

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(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.